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Hirsutide

Cat. No.: B3026317
M. Wt: 568.7 g/mol
InChI Key: YJRWOFGXVILYEW-KRCBVYEFSA-N
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Description

Hirsutide is a cyclotetrapeptide fungal metabolite isolated from the entomopathogenic fungus Hirsutella sp. . This compound exhibits a broad bioprofile, demonstrating in vitro antibacterial activity against pathogens including Corynebacterium pyogenes , Staphylococcus aureus , Pseudomonas aeruginosa , and Klebsiella pneumoniae . It also possesses potent antifungal activity against strains such as Candida albicans , Microsporum audouinii , Aspergillus niger , and Ganoderma species . Subsequent synthesis and testing have revealed that its bioactivity profile may be even broader than initially known, showing potential effects against other tumor cell lines, Gram-negative bacteria, and pathogenic fungi . As a cyclic tetrapeptide, it is part of a class of marine-derived fungal metabolites that are a unique resource in drug discovery due to their enzymatic and thermal stability and their capacity to bind to diverse biological targets . This compound has a molecular formula of C34H40N4O4 and a molecular weight of 568.71 g/mol . It is supplied with a purity of >95% as determined by HPLC analysis. For optimal long-term stability, it is recommended to store this compound at -20°C . This compound is soluble in various common solvents, including ethanol, methanol, DMF, and DMSO . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40N4O4 B3026317 Hirsutide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRWOFGXVILYEW-KRCBVYEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Hirsutide-Producing Fungus Hirsutella sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutide, a cyclic tetrapeptide with notable biological activities, is a secondary metabolite produced by the entomopathogenic fungus Hirsutella sp. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, biological activities, and the experimental protocols for its study. Quantitative data on its bioactivity are presented in structured tables for comparative analysis. Detailed methodologies for the cultivation of Hirsutella sp., extraction and purification of this compound, and assays to determine its biological effects are provided. Furthermore, this guide includes diagrammatic representations of the proposed biosynthetic pathway of this compound and a plausible mechanism of action, rendered using the DOT language for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers in natural product discovery, mycology, and pharmaceutical development.

Introduction to Hirsutella sp. and this compound

The genus Hirsutella comprises a diverse group of entomopathogenic fungi, known for their parasitic interactions with insects and other arthropods. These fungi have garnered significant interest as a source of novel bioactive secondary metabolites. One such compound is this compound, a cyclic tetrapeptide with the structure cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). It was first isolated from a Hirsutella sp. strain found on an infected spider. Subsequent studies have revealed its potential as an antimicrobial and cytotoxic agent, making it a compound of interest for drug discovery and development.

Quantitative Biological Activity of this compound

The biological activities of this compound have been evaluated against various microbial and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Test OrganismTypeMIC (µg/mL)
Corynebacterium pyogenesGram-positive bacterium25
Staphylococcus aureusGram-positive bacterium13
Pseudomonas aeruginosaGram-negative bacterium6
Klebsiella pneumoniaeGram-negative bacterium21
Candida albicansFungus13
Microsporum audouiniiFungus6
Aspergillus nigerFungus25
Ganoderma sp.Fungus6

Table 2: Cytotoxic Activity of this compound (IC50)

Cell LineCancer TypeIC50 (µg/mL)
P388Murine Leukemia11

Experimental Protocols

This section provides detailed methodologies for the cultivation of Hirsutella sp. for this compound production, followed by its extraction, purification, and biological activity assessment.

Cultivation of Hirsutella sp. for this compound Production

This protocol is designed to optimize the production of secondary metabolites, including this compound, from Hirsutella sp. in submerged fermentation.

Materials:

  • Hirsutella sp. culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sucrose

  • Peptone

  • K₂HPO₄

  • MgSO₄·7H₂O

  • Sterile distilled water

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • Autoclave

  • Sterile inoculation loop or scalpel

Protocol:

  • Strain Maintenance: Maintain the Hirsutella sp. culture on PDA plates at 25°C. Subculture every 2-3 weeks to ensure viability.

  • Inoculum Preparation:

    • Aseptically transfer a small piece (approximately 1 cm²) of mycelial mat from a mature PDA culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

    • Incubate the flask on a rotary shaker at 150 rpm and 25°C for 5-7 days to generate a sufficient amount of mycelial biomass for inoculation.

  • Production Medium Preparation:

    • Prepare the production medium with the following composition per liter of distilled water:

      • Potato extract: 200 g (from boiling 200 g of sliced potatoes in 1 L of water for 30 minutes and decanting the extract)

      • Sucrose: 25 g

      • Peptone: 5 g

      • K₂HPO₄: 2 g

      • MgSO₄·7H₂O: 0.5 g

    • Adjust the initial pH of the medium to 5.5 using 1M HCl or 1M NaOH.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.

  • Fermentation:

    • Inoculate each flask of production medium with 5% (v/v) of the seed culture.

    • Incubate the production cultures on a rotary shaker at 150 rpm and 25°C for 14-21 days.

  • Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter. The broth contains the secreted this compound.

Extraction and Purification of this compound

This protocol describes the extraction of this compound from the culture broth and its subsequent purification using chromatographic techniques.

Materials:

  • Culture broth from Hirsutella sp. fermentation

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Liquid-Liquid Extraction:

    • Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate/methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound. Pool the this compound-containing fractions and concentrate.

  • Size-Exclusion Chromatography:

    • Dissolve the partially purified extract in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on size. Collect fractions and analyze by TLC or HPLC.

  • Preparative HPLC:

    • Perform final purification using a preparative reverse-phase HPLC system equipped with a C18 column.

    • Use a gradient elution system, for example, a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 30% to 70% over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Lyophilize the purified fraction to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic activity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., P388 murine leukemia cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.

Materials:

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Protocol:

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 10 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Biosynthesis of this compound

This compound is a non-ribosomal peptide, and its biosynthesis is catalyzed by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Although the specific gene cluster for this compound biosynthesis in Hirsutella sp. has not been explicitly characterized, a putative pathway can be proposed based on the structure of this compound and the known mechanisms of NRPSs.

The this compound NRPS is predicted to be composed of four modules, each responsible for the incorporation of one amino acid into the growing peptide chain. The proposed sequence of modules and their constituent domains is as follows:

  • Module 1: Activates L-Phenylalanine. Contains an Adenylation (A) domain, a Thiolation (T) domain, and likely an N-methylation (NMT) domain to methylate the incorporated phenylalanine.

  • Module 2: Activates L-Phenylalanine. Contains an A domain and a T domain.

  • Module 3: Activates L-Phenylalanine. Contains an A domain, a T domain, and an NMT domain.

  • Module 4: Activates L-Valine. Contains an A domain and a T domain.

Each module is also expected to contain a Condensation (C) domain that catalyzes the formation of the peptide bond between the growing peptide chain and the amino acid of the current module. A terminal Thioesterase (TE) domain is responsible for the cyclization and release of the final tetrapeptide.

Hirsutide_Biosynthesis cluster_NRPS This compound Non-Ribosomal Peptide Synthetase (NRPS) cluster_precursors Precursors Module1 Module 1 C A (Phe) NMT T Module2 Module 2 C A (Phe) T Module1:f4->Module2:f1 Elongation Module3 Module 3 C A (Phe) NMT T Module2:f3->Module3:f1 Elongation Module4 Module 4 C A (Val) T Module3:f4->Module4:f1 Elongation TE TE Module4:f3->TE Cyclization & Release This compound This compound TE->this compound Phe1 L-Phe Phe1->Module1:f2 Phe2 L-Phe Phe2->Module2:f2 Phe3 L-Phe Phe3->Module3:f2 Val L-Val Val->Module4:f2

Caption: Proposed biosynthetic pathway of this compound by a four-module NRPS.

Proposed Mechanism of Action

The precise molecular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of other cyclic peptides, particularly those with N-methylation and aromatic amino acid residues, a plausible mechanism of action for its cytotoxic effects can be proposed. N-methylation can enhance the conformational rigidity and membrane permeability of cyclic peptides, allowing them to enter cells more readily.

Once inside the cell, this compound may exert its cytotoxic effects through the induction of apoptosis. This could be initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. The disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death.

Hirsutide_MoA This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion Intracellular Intracellular Space CellMembrane->Intracellular ROS Increased ROS (Reactive Oxygen Species) Intracellular->ROS Induces Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

This compound, a cyclic tetrapeptide from Hirsutella sp., demonstrates significant potential as a lead compound for the development of new antimicrobial and anticancer agents. This technical guide provides a foundational resource for researchers, offering detailed protocols for its production, purification, and bioactivity assessment. The proposed biosynthetic and mechanistic pathways, while requiring further experimental validation, offer a roadmap for future investigations into this promising natural product. The availability of genomic data for Hirsutella species opens up exciting avenues for the genetic engineering of this compound production and the discovery of novel analogs with enhanced therapeutic properties.

Hirsutide: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a naturally occurring cyclotetrapeptide that has garnered significant interest within the scientific community due to its diverse biological activities.[1] Isolated from the entomopathogenic fungus Hirsutella sp., this secondary metabolite has demonstrated notable antibacterial, antifungal, and cytotoxic properties.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with detailed experimental protocols and an exploration of its potential mechanism of action.

Chemical Structure and Properties

This compound is a cyclic peptide with the formal name cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl).[2] Its structure was elucidated through extensive spectroscopic analysis, including one- and two-dimensional NMR experiments and mass spectrometry.[3]

Physicochemical Properties
PropertyValueReference
CAS Number 865368-30-5[2]
Molecular Formula C₃₄H₄₀N₄O₄[2]
Molecular Weight 568.7 g/mol [2]
Appearance Beige solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in DMF, DMSO, ethanol, and methanol.[1][2]
Storage Store at -20°C for long-term stability (≥ 4 years).[2]
Spectroscopic Data

The structural confirmation of this compound was achieved through detailed analysis of its spectral data. While the full raw data is found in the primary literature, a summary of the key analyses is presented below.

Spectroscopic TechniqueKey Findings
FT-IR Confirmed the presence of peptide bonds and other functional groups.
¹H-NMR Revealed the presence of the constituent amino acid residues and their connectivity.
¹³C-NMR Provided detailed information on the carbon framework of the molecule.
FAB Mass Spectrometry Determined the molecular weight and fragmentation pattern, confirming the cyclic nature and amino acid sequence.

Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development.

Antimicrobial and Antifungal Activity
OrganismActivityValueReference
Corynebacterium pyogenesAntibacterial (MIC)25 µg/cm³[2]
Staphylococcus aureusAntibacterial (MIC)13 µg/cm³[2]
Pseudomonas aeruginosaAntibacterial (MIC)6 µg/cm³[2][3]
Klebsiella pneumoniaeAntibacterial (MIC)21 µg/cm³[2]
Candida albicansAntifungal (MIC)13 µg/cm³[2]
Microsporum audouiniiAntifungal (MIC)6 µg/cm³[2]
Aspergillus nigerAntifungal (MIC)25 µg/cm³[2]
GanodermaAntifungal (MIC)6 µg/cm³[2]
Cytotoxic and Anthelmintic Activity
Cell Line/OrganismActivityValueReference
Dalton's Lymphoma Ascites (DLA) cellsCytotoxic (IC₅₀)14 µM[3]
Ehrlich's Ascites Carcinoma (EAC) cellsCytotoxic (IC₅₀)22 µM[3]
Megascoplex konkanensisAnthelminticPotent at 1 and 2 mg/ml[3]
Pontoscotex corethrusesAnthelminticPotent at 1 and 2 mg/ml[3]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial isolation of this compound from Hirsutella sp.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification Fungal Culture 1. Culture of Hirsutella sp. on a suitable medium. Extraction 2. Extraction of the fungal biomass with an organic solvent (e.g., Ethyl Acetate). Fungal Culture->Extraction Concentration 3. Concentration of the crude extract under reduced pressure. Extraction->Concentration Initial Fractionation 4. Initial fractionation of the crude extract using column chromatography (e.g., Silica Gel). Concentration->Initial Fractionation HPLC Purification 5. Further purification of active fractions by High-Performance Liquid Chromatography (HPLC). Initial Fractionation->HPLC Purification Purity Check 6. Assessment of purity of the isolated this compound using analytical HPLC. HPLC Purification->Purity Check

Figure 1. General workflow for the isolation and purification of this compound.
Chemical Synthesis of this compound

The total synthesis of this compound has been achieved through a solution-phase peptide synthesis approach. The general strategy involves the coupling of dipeptide units followed by cyclization of the resulting linear tetrapeptide.

G cluster_0 Dipeptide Synthesis cluster_1 Linear Tetrapeptide Assembly cluster_2 Cyclization cluster_3 Purification Dipeptide 1 Synthesis of Boc-L-phenylalanyl-L-N-methylphenylalanine-OH Coupling Coupling of the two dipeptide units to form the linear tetrapeptide. Dipeptide 1->Coupling Dipeptide 2 Synthesis of L-valyl-L-N-methylphenylalanine-OMe Dipeptide 2->Coupling Deprotection Selective deprotection of the terminal groups of the linear tetrapeptide. Coupling->Deprotection Cyclization Step Intramolecular cyclization to form the cyclic this compound backbone. Deprotection->Cyclization Step Purification Purification of the final product by recrystallization and/or chromatography. Cyclization Step->Purification

Figure 2. Synthetic workflow for this compound.

A key step in the synthesis is the cyclization of the linear tetrapeptide. Studies have shown that the pentafluorophenyl ester method with N-methylmorpholine as a base provides a high yield of the final cyclic product.[3]

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known mechanisms of other antimicrobial and cytotoxic cyclic peptides, a plausible mechanism involves interaction with and disruption of the cell membrane.

G cluster_0 This compound Action This compound This compound MembraneBinding Binding to Cell Membrane This compound->MembraneBinding Initial Interaction MembraneDisruption Membrane Disruption / Pore Formation MembraneBinding->MembraneDisruption Conformational Change and Insertion IonLeakage Ion Leakage MembraneDisruption->IonLeakage Loss of Membrane Integrity CellDeath Cell Death IonLeakage->CellDeath Disruption of Cellular Homeostasis

Figure 3. A proposed mechanism of action for this compound involving cell membrane disruption.

This proposed pathway suggests that this compound initially binds to the cell membrane of the target organism. This interaction could be facilitated by the specific lipid composition of the microbial or cancer cell membrane. Following binding, this compound may insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity would result in the leakage of essential ions and small molecules, ultimately leading to cell death. Further research is required to validate this proposed mechanism and to identify any specific intracellular targets of this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. Its well-defined chemical structure and the feasibility of its chemical synthesis provide a solid foundation for structure-activity relationship studies and the development of more potent and selective analogs. Future research should focus on elucidating the specific molecular mechanisms underlying its antimicrobial and cytotoxic effects to guide its development as a potential therapeutic agent.

References

Unraveling Hirsutide: An In-depth Examination of a Fungal Cyclotetrapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutide, a cyclic tetrapeptide originating from the entomopathogenic fungus Hirsutella, has emerged as a molecule of interest due to its notable biological activities. This technical guide synthesizes the current understanding of this compound, focusing on its mechanism of action as elucidated through various studies. While research into its precise intracellular signaling pathways in mammalian cells is still developing, this document provides a comprehensive overview of its established antimicrobial properties and the foundational experimental methodologies employed in its investigation.

Antimicrobial and Antifungal Activity of this compound

This compound has demonstrated a broad spectrum of activity against various bacterial and fungal strains. The primary mechanism of action in these contexts is believed to involve the disruption of microbial cell integrity and vital cellular processes. Quantitative data from these studies, specifically the Minimum Inhibitory Concentrations (MICs), are summarized below for comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacterial Strains

Bacterial StrainMIC (μg/cm³)
Corynebacterium pyogenes25
Staphylococcus aureus13
Pseudomonas aeruginosa6
Klebsiella pneumoniae21
[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungal Strains

Fungal StrainMIC (μg/cm³)
Candida albicans13
Microsporum audouinii6
Aspergillus niger25
Ganoderma6
[1]

Experimental Protocols

The investigation of this compound's biological activity relies on a suite of standardized experimental protocols. These methodologies are crucial for determining its efficacy and understanding its mechanism of action at a cellular level.

2.1. Cell Proliferation Assays

Cell proliferation assays are fundamental in assessing the cytotoxic or cytostatic effects of a compound. The XTT assay is a common colorimetric method used for this purpose.

  • Principle: The XTT assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced to a formazan product by metabolically active cells, and the amount of formazan produced is proportional to the number of viable cells.[2]

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • XTT Reagent Addition: Add the XTT labeling mixture to each well.

    • Incubation: Incubate the plate for a period that allows for the development of the formazan product.

    • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

2.2. Apoptosis Assays

To determine if cell death induced by this compound occurs via apoptosis, Annexin V staining followed by flow cytometry is a widely used technique.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4]

  • Protocol Outline:

    • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.[4]

2.3. Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on specific protein expression levels and signaling pathways. To study this compound's impact on pathways like PI3K/Akt or MAPK/ERK, the phosphorylation status of key proteins would be examined.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

  • Protocol Outline:

    • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Future Directions

While the direct impact of this compound on major signaling pathways such as the PI3K/Akt and MAPK/ERK pathways in mammalian cells has not been extensively documented in publicly available literature, these pathways are critical regulators of cell proliferation, survival, and apoptosis and represent important areas for future investigation.[5][6][7][8][9][10]

3.1. Hypothetical this compound Interaction with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[7][8][11] Future studies could investigate whether this compound exerts its effects by modulating this pathway. A potential experimental workflow to explore this is outlined below.

PI3K_Akt_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot p-Akt, Akt Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow to study this compound's effect on the PI3K/Akt pathway.

3.2. Hypothetical this compound Interaction with the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation and differentiation.[5][9][10] Investigating this compound's influence on this pathway would provide valuable insights into its mechanism of action.

MAPK_ERK_Signaling Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation This compound This compound This compound->ERK Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

The exploration of this compound's effects on these and other signaling pathways will be crucial in delineating its full therapeutic potential and mechanism of action in mammalian systems. Further research is warranted to move beyond its established antimicrobial profile and to understand its potential applications in areas such as oncology and immunology.

References

Hirsutide: A Technical Guide to a Bioactive Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data

PropertyValueReference
Molecular Formula C₃₄H₄₀N₄O₄[1][2][3][4]
Molecular Weight 568.71 g/mol [1][2][3][4]
CAS Number 865368-30-5[2][3]
Class Cyclic Tetrapeptide[1][3]
Origin Hirsutella sp. (an entomopathogenic fungus)[1][3]

Introduction

Hirsutide is a naturally occurring cyclic tetrapeptide first isolated from Hirsutella sp., a fungus found on spiders.[1][3] Subsequent research has demonstrated its synthesis and a range of biological activities, including cytotoxic, anthelmintic, antibacterial, and antifungal properties.[5] This document provides a comprehensive overview of the technical details surrounding this compound, including its synthesis, biological activities with detailed experimental protocols, and a discussion of its potential mechanisms of action.

Synthesis

A reported laboratory synthesis of this compound involves the coupling of dipeptide units followed by cyclization of the resulting linear tetrapeptide.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Dahiya et al. (2009).[5]

Step 1: Dipeptide Synthesis

  • Synthesize the dipeptide units Boc-L-phenylalanyl-L-N-methylphenylalanine-OH and L-valyl-L-N-methylphenylalanine-OMe using standard solution-phase peptide coupling methods.

Step 2: Linear Tetrapeptide Formation

  • Couple the two dipeptide units to form the linear tetrapeptide, Boc-L-phenylalanyl-L-N-methylphenylalanyl-L-valyl-L-N-methylphenylalanine-OMe.

Step 3: Cyclization

  • Protect the C-terminus of the linear tetrapeptide as a pentafluorophenyl (Pfp) ester.

  • Deprotect the N-terminal Boc group using trifluoroacetic acid (TFA).

  • Carry out the cyclization of the deprotected linear tetrapeptide in chloroform at 0°C for 7 days, using N-methylmorpholine (NMM) as a base.

  • Purify the resulting cyclic tetrapeptide, this compound, by recrystallization.

Synthesis_Workflow Dipeptide1 Boc-L-Phe-L-NMe-Phe-OH LinearTetrapeptide Linear Tetrapeptide Dipeptide1->LinearTetrapeptide Dipeptide2 L-Val-L-NMe-Phe-OMe Dipeptide2->LinearTetrapeptide ProtectedTetrapeptide Pfp-ester Protected Tetrapeptide LinearTetrapeptide->ProtectedTetrapeptide Pfp esterification DeprotectedTetrapeptide N-terminal Deprotected Tetrapeptide ProtectedTetrapeptide->DeprotectedTetrapeptide TFA deprotection This compound This compound (Cyclic Tetrapeptide) DeprotectedTetrapeptide->this compound Cyclization (NMM)

Caption: Workflow for the chemical synthesis of this compound.

Biological Activities

This compound has demonstrated a broad spectrum of biological activities. The following sections detail the reported activities and provide generalized experimental protocols.

Cytotoxic Activity

This compound has shown potent cytotoxic activity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) cell lines, with reported IC₅₀ values of 14 µM and 22 µM, respectively.[5]

This is a generalized protocol for assessing cytotoxicity against suspension cell lines like DLA.

  • Cell Preparation: Maintain DLA cells in an appropriate culture medium. Harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cells in fresh medium to a concentration of 1 x 10⁶ cells/mL.

  • Treatment: Add varying concentrations of this compound (e.g., in DMSO, ensuring the final DMSO concentration is non-toxic to the cells) to the cell suspension in a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.

Cytotoxicity_Assay_Workflow Start DLA Cell Culture Treatment Treat with this compound Concentrations Start->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Viability Assess Viability (Trypan Blue) Incubation->Viability Analysis Calculate IC50 Viability->Analysis

Caption: Generalized workflow for the in vitro cytotoxicity assay.

Anthelmintic Activity

This compound has been reported to have potent anthelmintic activity against the earthworms Megascoplex konkanensis and Pontoscotex corethruses at concentrations of 1 and 2 mg/mL.[5]

  • Worm Collection and Preparation: Collect adult earthworms of the specified species. Wash the worms with saline to remove any fecal matter.

  • Treatment: Prepare different concentrations of this compound in a suitable solvent (e.g., water with a small amount of DMSO). Place individual worms in petri dishes containing the this compound solution. Include a vehicle control and a positive control (a standard anthelmintic drug).

  • Observation: Observe the worms for paralysis and death at regular intervals. The time of paralysis is noted when the worms do not move even when shaken vigorously. The time of death is confirmed when the worms show no movement when dipped in warm water (50°C).

  • Data Analysis: Record the time taken for paralysis and death for each concentration.

Antibacterial and Antifungal Activity

This compound exhibits activity against a range of bacteria and fungi.[2]

OrganismTypeActivity (MIC in µg/cm³)
Corynebacterium pyogenesBacterium25
Staphylococcus aureusBacterium13
Pseudomonas aeruginosaBacterium6
Klebsiella pneumoniaeBacterium21
Candida albicansFungus13
Microsporum audouiniiFungus6
Aspergillus nigerFungus25
Ganoderma sp.Fungus6

This is a standard method for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The precise molecular mechanisms of action for this compound have not been extensively elucidated in the available literature. However, based on the general understanding of cyclic peptides with antimicrobial and cytotoxic properties, several potential mechanisms can be hypothesized.

Potential Antifungal and Antibacterial Mechanisms

Many antimicrobial peptides act by disrupting the cell membranes of microorganisms. This can occur through various models such as the barrel-stave, toroidal pore, or carpet model, all leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death. The amphipathic nature of many cyclic peptides facilitates their interaction with the lipid bilayer of microbial cell membranes.

Potential Cytotoxic Mechanism

The cytotoxic effect of this compound against cancer cell lines could also be membrane-mediated. Alternatively, it might involve intracellular targets. Upon entering the cell, cyclic peptides can interfere with various cellular processes, including DNA replication, protein synthesis, or specific signaling pathways that are crucial for cancer cell survival and proliferation. To date, no specific signaling pathways affected by this compound have been identified.

Proposed_MoA cluster_antimicrobial Antimicrobial Action cluster_cytotoxic Cytotoxic Action Hirsutide_am This compound Membrane Microbial Cell Membrane Hirsutide_am->Membrane Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Hirsutide_cy This compound CancerCell Cancer Cell Hirsutide_cy->CancerCell Internalization Internalization CancerCell->Internalization Intracellular Intracellular Targets Internalization->Intracellular Apoptosis Apoptosis/Cell Death Intracellular->Apoptosis

Caption: Proposed general mechanisms of action for this compound.

Future Directions

The broad biological activity of this compound makes it an interesting candidate for further investigation. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both microbial and cancer cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific therapeutic applications.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models.

This technical guide provides a summary of the current knowledge on this compound. As a bioactive natural product with diverse activities, it holds promise for the development of new therapeutic agents. Further research is warranted to fully understand its pharmacological potential.

References

Hirsutide stereochemistry and analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry and Analogues of Hirsutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring cyclic tetrapeptide, has garnered interest in the scientific community due to its diverse biological activities, including antibacterial, cytotoxic, and antihelmintic properties. This document provides a comprehensive technical overview of the stereochemistry, synthesis, and biological evaluation of this compound. While the parent compound has been synthesized and characterized, the exploration of its analogues remains a nascent field, offering significant opportunities for future research and drug development. This guide summarizes the current state of knowledge, presents available quantitative data, outlines detailed experimental protocols, and visualizes key processes to facilitate further investigation into this promising class of molecules.

Introduction to this compound

This compound is a cyclic tetrapeptide first isolated from the entomopathogenic fungus Hirsutella sp.[1]. Structurally, it is a fascinating molecule composed of four amino acid residues, including N-methylated amino acids, which contribute to its conformational rigidity and biological stability[2]. The cyclic nature and the presence of N-methylated peptide bonds make this compound and its potential analogues promising scaffolds for drug discovery, as these features can enhance cell permeability and resistance to proteolytic degradation.

Initial biological screenings have revealed a broad spectrum of activity for this compound, making it a compelling lead compound for the development of new therapeutic agents[2]. Its activity against Gram-negative bacteria is particularly noteworthy, as these pathogens are notoriously difficult to treat due to their outer membrane barrier[2].

Stereochemistry of this compound

The biological activity of cyclic peptides is intrinsically linked to their three-dimensional structure, which is dictated by the absolute stereochemistry of their constituent amino acids. The reported structure of this compound is cyclo-(L-Phenylalanyl-L-N-methylphenylalanyl-L-Valyl-L-N-methylphenylalanine) [2]. All chiral centers in the natural product possess the L-configuration.

The determination of the absolute stereochemistry of this compound and other cyclic peptides is a critical step in their characterization and is typically achieved through a combination of chemical degradation, chromatography, and spectroscopy.

Methodologies for Stereochemical Determination

Several methods are employed for the determination of the absolute configuration of amino acid residues in cyclic peptides:

  • Acid Hydrolysis and Chiral Chromatography: The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers. These diastereomers can be separated and quantified by reverse-phase HPLC, and their retention times compared to those of authentic standards of L- and D-amino acids[3].

  • Vibrational Circular Dichroism (VCD): This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectra for all possible stereoisomers, the absolute configuration can be unambiguously assigned without the need for chemical degradation[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as the Mosher's method, can be used to determine the configuration of stereocenters. This involves the formation of diastereomeric esters or amides with a chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and analyzing the differences in the chemical shifts of the resulting diastereomers[5].

Below is a generalized workflow for the stereochemical determination of a cyclic peptide using the acid hydrolysis and chiral chromatography method.

G Workflow for Stereochemical Determination of Cyclic Peptides cluster_0 Peptide Hydrolysis cluster_1 Derivatization cluster_2 Analysis A Cyclic Peptide B Acid Hydrolysis (e.g., 6N HCl, 110°C) A->B C Amino Acid Hydrolysate B->C D Derivatization with Chiral Reagent (e.g., Marfey's Reagent) C->D E Diastereomeric Mixture D->E F RP-HPLC Analysis E->F G Comparison of Retention Times with Standards F->G H Assignment of Absolute Stereochemistry G->H

A generalized workflow for determining the absolute stereochemistry of cyclic peptides.

Synthesis of this compound and Analogues

The total synthesis of this compound has been reported, providing a pathway to access the natural product and a framework for the generation of analogues[2]. The synthesis involves a solution-phase approach, building a linear tetrapeptide precursor which is subsequently cyclized.

Synthetic Strategy

The synthesis of this compound was achieved through the coupling of two dipeptide fragments: Boc-L-phenylalanyl-L-N-methylphenylalanine-OH and L-valyl-L-N-methylphenylalanine-OMe[2]. The resulting linear tetrapeptide was then deprotected and cyclized to yield this compound. The choice of cyclization site and activating agent is crucial for achieving a good yield in macrocyclization reactions. For this compound, the pentafluorophenyl (Pfp) ester method proved to be highly efficient[2].

G Synthetic Pathway for this compound cluster_0 Fragment Coupling cluster_1 Deprotection and Activation cluster_2 Cyclization Dipeptide1 Boc-L-Phe-L-N-Me-Phe-OH Coupling Peptide Coupling (e.g., DCC/HOBt) Dipeptide1->Coupling Dipeptide2 H-L-Val-L-N-Me-Phe-OMe Dipeptide2->Coupling LinearTetrapeptideEster Boc-L-Phe-L-N-Me-Phe-L-Val-L-N-Me-Phe-OMe Coupling->LinearTetrapeptideEster Saponification Saponification (e.g., LiOH) LinearTetrapeptideEster->Saponification LinearTetrapeptideAcid Boc-L-Phe-L-N-Me-Phe-L-Val-L-N-Me-Phe-OH Saponification->LinearTetrapeptideAcid PfpActivation Pfp Ester Formation LinearTetrapeptideAcid->PfpActivation ActiveEster Boc-Protected Active Ester PfpActivation->ActiveEster BocDeprotection Boc Deprotection (TFA) ActiveEster->BocDeprotection LinearPrecursor H-L-Phe-L-N-Me-Phe-L-Val-L-N-Me-Phe-OPfp BocDeprotection->LinearPrecursor Cyclization Macrolactamization (NMM, high dilution) LinearPrecursor->Cyclization This compound cyclo-(L-Phe-L-N-Me-Phe-L-Val-L-N-Me-Phe) (this compound) Cyclization->this compound

A plausible synthetic route for this compound based on reported methodologies.
This compound Analogues and Structure-Activity Relationships (SAR)

To date, there is a notable absence of published studies on the systematic synthesis and biological evaluation of this compound analogues. This represents a significant area for future research. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Potential modifications to the this compound scaffold for future SAR studies could include:

  • Amino Acid Substitution: Replacing each amino acid with its D-enantiomer, or with other natural or unnatural amino acids (e.g., alanine scanning) to probe the importance of each residue for activity.

  • N-Methylation: Varying the position and number of N-methylated residues can influence the peptide's conformation and membrane permeability.

  • Side Chain Modification: Altering the side chains of the amino acids (e.g., modifying the phenyl groups of phenylalanine) to explore the impact on target binding and physicochemical properties.

Biological Activity of this compound

Synthetically prepared this compound has been evaluated for its antimicrobial, cytotoxic, and antihelmintic activities, demonstrating a broad biological profile[2].

Quantitative Biological Data

The following table summarizes the reported quantitative biological data for this compound.

Activity TypeAssay DetailsTarget(s)ResultReference
Antibacterial Minimum Inhibitory Concentration (MIC)Pseudomonas aeruginosa6 µg/mL[2]
Klebsiella pneumoniae6 µg/mL[2]
Cytotoxic IC50Dalton's Lymphoma Ascites (DLA) cells14 µM[2]
Ehrlich's Ascites Carcinoma (EAC) cells22 µM[2]
Antihelmintic In vitro assayMegascoplex konkanensisActive at 1-2 mg/mL[2]
Pontoscotex corethrusesActive at 1-2 mg/mL[2]

Potential Mechanisms of Action

The precise molecular targets and signaling pathways affected by this compound have not yet been elucidated. However, based on its biological activities and the known mechanisms of other antimicrobial peptides, several potential modes of action can be hypothesized.

Many antimicrobial peptides exert their effects by interacting with and disrupting the integrity of microbial cell membranes[6]. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" models, all of which lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. Given its activity against bacteria, a similar membrane-disruptive mechanism is plausible for this compound.

For its cytotoxic activity against cancer cell lines, this compound might induce apoptosis or necrosis through membrane interactions or by targeting intracellular components. The activation of stress signaling pathways in target cells is a common response to treatment with cytotoxic agents and can provide clues to the mechanism of action[7].

G Potential Mechanisms of Action for this compound cluster_0 Antimicrobial Action cluster_1 Cytotoxic Action cluster_2 Potential Intracellular Targets This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Binding CancerCell Cancer Cell This compound->CancerCell Enzyme Enzyme Inhibition (e.g., Chitin Synthase) This compound->Enzyme DNA DNA Synthesis Inhibition This compound->DNA Disruption Membrane Disruption (Pore Formation, etc.) Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Pathway Induction of Apoptotic Signaling Pathways CancerCell->Pathway Apoptosis Programmed Cell Death Pathway->Apoptosis

Hypothesized mechanisms of action for this compound's biological activities.

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of this compound, based on published methodologies and standard laboratory practices.

Protocol for this compound Synthesis

This protocol outlines the key steps for the solution-phase synthesis of this compound[2].

A. Synthesis of Linear Tetrapeptide Precursor:

  • Dipeptide Coupling: Couple Boc-L-Phe-OH with L-N-Me-Phe-OMe and Boc-L-Val-OH with L-N-Me-Phe-OMe separately using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF or DCM to obtain the respective dipeptide methyl esters.

  • Saponification: Selectively saponify the methyl ester of one of the dipeptides (e.g., Boc-L-Phe-L-N-Me-Phe-OMe) using LiOH in a mixture of THF and water to yield the corresponding carboxylic acid.

  • Fragment Condensation: Couple the two dipeptide fragments (one with a free C-terminus and the other with a free N-terminus after Boc deprotection with TFA) using a peptide coupling reagent to form the linear tetrapeptide, Boc-L-Phe-L-N-Me-Phe-L-Val-L-N-Me-Phe-OMe.

B. Macrolactamization:

  • C-terminal Deprotection: Saponify the methyl ester of the linear tetrapeptide using LiOH to obtain the free carboxylic acid.

  • Activation: React the C-terminal carboxylic acid with pentafluorophenol in the presence of a coupling agent like DCC to form the pentafluorophenyl (Pfp) active ester.

  • N-terminal Deprotection: Remove the N-terminal Boc protecting group using trifluoroacetic acid (TFA) in DCM.

  • Cyclization: Add the deprotected linear active ester dropwise to a solution of N-methylmorpholine (NMM) in a suitable solvent (e.g., CHCl₃) under high dilution conditions (typically <1 mM) at 0°C. Stir the reaction for several days.

  • Purification: Purify the crude cyclic peptide by recrystallization or preparative HPLC to obtain pure this compound.

Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

  • Preparation of Inoculum: Grow bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold serial dilutions in the assay broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed mammalian cells (e.g., DLA, EAC) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a compelling natural product with a range of biological activities that warrant further investigation. Its synthesis has been achieved, and its absolute stereochemistry has been reported, laying the groundwork for more extensive studies. The most significant gap in the current knowledge is the lack of data on this compound analogues. Future research should focus on the following areas:

  • Analogue Synthesis and SAR Studies: A systematic exploration of this compound analogues is essential to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of this compound will be crucial for its development as a therapeutic agent. This could involve affinity chromatography to identify binding partners, genetic screening of mutant libraries for resistant strains, and transcriptomic or proteomic analyses of treated cells.

  • In Vivo Efficacy: Promising analogues should be advanced to in vivo models of infection and cancer to assess their therapeutic potential.

By addressing these research questions, the full potential of this compound and its analogues as a new class of therapeutic agents can be realized.

References

Natural Sources of Cyclic Tetrapeptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic tetrapeptides (CTPs) are a fascinating class of naturally occurring small molecules characterized by a ring structure composed of four amino acid residues. These compounds exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery and development. Their constrained conformation often leads to increased metabolic stability and target specificity compared to their linear counterparts. This technical guide provides a comprehensive overview of the natural sources of CTPs, quantitative data on their production, detailed experimental protocols for their isolation and purification, and an exploration of the signaling pathways they modulate.

Natural Sources of Cyclic Tetrapeptides

Cyclic tetrapeptides are predominantly biosynthesized by microorganisms, with fungi and bacteria being the most prolific producers. Marine environments, in particular, have proven to be a rich reservoir of novel CTPs. While less common, some plants have also been identified as sources of these compounds.

Fungal Sources: Fungi are the most well-documented source of CTPs, producing a wide array of these compounds with diverse biological activities.[1] Notable examples include:

  • HC-toxin: Produced by the plant pathogenic fungus Cochliobolus carbonum, HC-toxin is a virulence factor in maize.[2][3]

  • Apicidin: Isolated from Fusarium semitectum, apicidin exhibits potent antiparasitic and anticancer activities.[1][4]

  • Tentoxin: A product of several Alternaria species, tentoxin is a phytotoxin that causes chlorosis in sensitive plants.

  • Westertides: These CTPs, isolated from Aspergillus westerdijkiae, show synergistic antifungal activity.

Marine Sources: The marine ecosystem, with its unique biodiversity, is a significant source of novel CTPs. Marine bacteria and sponges are particularly noteworthy producers.

  • Marine Bacteria: Various marine bacteria, including those of the genera Bacillus and Brevibacterium, have been found to produce CTPs with antimicrobial and biofilm-inhibiting properties.

  • Marine Sponges: Sponges and their associated microorganisms are a rich source of bioactive secondary metabolites, including cyclic peptides.

Plant Sources: The occurrence of CTPs in plants is less frequent compared to microbial sources. However, research in this area is ongoing, and new plant-derived CTPs may be discovered in the future.

Data Presentation: Quantitative Yields of Cyclic Tetrapeptides

The production of cyclic tetrapeptides from natural sources is often in low yields, which presents a challenge for their large-scale production and further development. The following table summarizes available quantitative data on the yields of some representative CTPs from their native producers.

Cyclic TetrapeptideProducing OrganismCulture Conditions/Source MaterialYieldReference
ApicidinFusarium semitectum KCTC16676Wheat culture1.25 mg/g (total apicidins)[1][4]
ApicidinFusarium semitectum KCTC16676Wheat culture (previous method)0.3 mg/g[4]

Experimental Protocols: Isolation and Purification of Fungal Cyclic Tetrapeptides

The following is a detailed, step-by-step protocol for the isolation and purification of apicidin from Fusarium semitectum, which can be adapted for other fungal CTPs.

1. Fungal Fermentation:

  • Strain: Fusarium semitectum KCTC16676.

  • Medium: Solid wheat medium.

  • Procedure:

    • Inoculate autoclaved wheat medium with a spore suspension or mycelial plugs of F. semitectum.

    • Incubate the culture at 25°C for 3 weeks in the dark.

2. Extraction:

  • Solvent: Chloroform.

  • Procedure:

    • Homogenize the fungal culture and wheat medium.

    • Extract the homogenized material with chloroform three times with sonication for 30 minutes each.

    • Filter the extract to remove solid debris.

    • Concentrate the chloroform extract in vacuo to obtain a crude extract.

3. Purification:

  • Chromatography: Reverse-phase C18 silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Initial Fractionation (C18 Column):

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

      • Load the dissolved extract onto a pre-conditioned reverse-phase C18 silica gel column.

      • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

      • Collect fractions and monitor the presence of the target CTP using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Fine Purification (HPLC):

      • Pool the fractions containing the desired CTP.

      • Concentrate the pooled fractions.

      • Perform preparative HPLC using a C18 column.

      • Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

      • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm or 280 nm).

      • Collect the peak corresponding to the pure CTP.

    • Final Steps:

      • Confirm the purity of the isolated CTP using analytical HPLC and Mass Spectrometry.

      • Determine the structure of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Lyophilize the pure CTP to obtain a dry powder.

Signaling Pathways and Mechanisms of Action

Cyclic tetrapeptides exert their biological effects by modulating various cellular signaling pathways. The following sections detail the mechanisms of action for three well-studied CTPs, with accompanying diagrams generated using the DOT language.

HC-toxin: Histone Deacetylase Inhibition and Pathogenesis

HC-toxin from Cochliobolus carbonum is a potent inhibitor of histone deacetylases (HDACs).[2] By inhibiting HDACs, HC-toxin causes hyperacetylation of histones, which leads to changes in chromatin structure and gene expression.[4] In the context of maize infection, this disruption of normal gene regulation is thought to suppress the plant's defense responses, thereby facilitating fungal pathogenesis.

HC_Toxin_Pathway cluster_fungus Cochliobolus carbonum cluster_maize Maize Cell HC_Toxin HC-toxin HDAC Histone Deacetylase (HDAC) HC_Toxin->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Acetylated_Histones->Chromatin Alters Structure Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Defense_Suppression Suppression of Defense Genes Gene_Expression->Defense_Suppression Pathogenesis Pathogenesis Defense_Suppression->Pathogenesis

Mechanism of HC-toxin action in maize pathogenesis.
Apicidin: Induction of Apoptosis and Immunomodulation

Apicidin, produced by Fusarium semitectum, is also a potent HDAC inhibitor. Its anticancer activity is largely attributed to the induction of apoptosis (programmed cell death) in cancer cells. Apicidin treatment leads to the upregulation of the tumor suppressor protein p53 and activation of the Extracellular signal-Regulated Kinase (ERK) pathway. This cascade results in the increased expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.[5]

Furthermore, apicidin has been shown to possess immunomodulatory properties by affecting the function of dendritic cells. It can inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response.

Apicidin_Pathway cluster_source Fusarium semitectum cluster_cancer_cell Cancer Cell cluster_immune_cell Dendritic Cell Apicidin Apicidin HDAC_cancer HDAC Apicidin->HDAC_cancer Inhibits MAPK_Pathway MAPK Pathway Apicidin->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Apicidin->NFkB_Pathway Inhibits p53 p53 Upregulation HDAC_cancer->p53 ERK_Pathway ERK Pathway Activation HDAC_cancer->ERK_Pathway Bax Bax Expression p53->Bax ERK_Pathway->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammation Inflammatory Response MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation

Dual action of Apicidin on cancer and immune cells.
Tentoxin: Phytotoxicity through Chloroplast Disruption and Jasmonic Acid Signaling

Tentoxin, a phytotoxin from Alternaria species, exerts its effect by targeting the chloroplasts of sensitive plants. It specifically inhibits the F1-ATPase, a key enzyme in ATP synthesis during photosynthesis. This inhibition disrupts the energy production within the chloroplast, leading to chlorosis (yellowing of leaves). The cellular stress caused by tentoxin also activates the jasmonic acid (JA) signaling pathway, a crucial plant defense pathway. The activation of JA signaling in response to tentoxin-induced damage contributes to the overall phytotoxic effects.

Tentoxin_Pathway cluster_source Alternaria sp. cluster_plant_cell Plant Cell Tentoxin Tentoxin Chloroplast Chloroplast Tentoxin->Chloroplast F1_ATPase Chloroplast F1-ATPase Tentoxin->F1_ATPase Inhibits Chloroplast->F1_ATPase ATP_Synthesis ATP Synthesis F1_ATPase->ATP_Synthesis Blocks Cellular_Stress Cellular Stress F1_ATPase->Cellular_Stress Induces Chlorosis Chlorosis ATP_Synthesis->Chlorosis Phytotoxicity Phytotoxicity Chlorosis->Phytotoxicity JA_Signaling Jasmonic Acid (JA) Signaling Pathway Cellular_Stress->JA_Signaling Activates JA_Signaling->Phytotoxicity

Phytotoxic mechanism of Tentoxin in sensitive plants.

Conclusion

Naturally occurring cyclic tetrapeptides represent a rich and diverse source of bioactive compounds with significant potential for therapeutic and biotechnological applications. Fungi and marine microorganisms are the primary producers of these fascinating molecules. While the low natural abundance of CTPs poses a challenge, advances in fermentation, extraction, and purification techniques are paving the way for their increased availability for research and development. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for unlocking their full therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals in the field, providing essential information to guide future exploration and application of these promising natural products.

References

An In-depth Technical Guide to Entomopathogenic Fungi Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entomopathogenic fungi (EPF) are microorganisms that are pathogenic to insects and other arthropods.[1] Beyond their well-established role as biological control agents, these fungi are prolific producers of a diverse array of secondary metabolites. These bioactive compounds are not only crucial for the fungal life cycle, including pathogenesis against their insect hosts, but also represent a rich and underexplored source of lead compounds for the development of novel pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the major secondary metabolites from prominent EPF species such as Beauveria bassiana, Metarhizium anisopliae, and Cordyceps militaris, detailing their biological activities, biosynthesis, and the experimental protocols for their study.

Major Classes of Secondary Metabolites and Their Biological Activities

EPF produce a wide spectrum of secondary metabolites, broadly categorized into polyketides, non-ribosomal peptides, terpenoids, and alkaloids.[1][4] These compounds exhibit a range of biological activities, including insecticidal, antimicrobial, immunosuppressive, and cytotoxic effects.[5][6][7]

Polyketides

Polyketides are a diverse group of natural products synthesized by polyketide synthases (PKSs).

  • Oosporein: A red dibenzoquinone pigment produced by Beauveria species.[1] It displays broad-spectrum insecticidal, antifeedant, and immunosuppressive effects.[1] Oosporein is also known to have antimicrobial properties.[8]

  • Tenellin and Bassianin: Yellow pigments from B. bassiana that affect cuticular membrane ATPases, contributing to pathogenesis.[1][4]

Non-ribosomal Peptides (NRPs) and Depsipeptides

NRPs are synthesized by non-ribosomal peptide synthetases (NRPSs) and often exhibit cyclic structures. Depsipeptides are cyclic peptides containing at least one ester bond.

  • Beauvericin: A cyclic hexadepsipeptide from Beauveria bassiana with potent insecticidal, antimicrobial, and cytotoxic activities against human cancer cell lines.[6][7][9]

  • Destruxins: A family of cyclic hexadepsipeptides primarily produced by Metarhizium species.[7] They exhibit insecticidal and antiviral activities and can induce apoptosis in cancer cells.[7] Destruxin A, in particular, has been shown to suppress the innate immune response in insects.[10]

  • Bassianolide: A cyclooligomeric depsipeptide from B. bassiana with insecticidal properties.[6]

Alkaloids and Other Nitrogen-Containing Compounds

This is a structurally diverse group of compounds containing nitrogen.

  • Cordycepin (3'-deoxyadenosine): A nucleoside analog from Cordyceps militaris with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[11][12]

  • Adenosine: Also found in Cordyceps militaris, it contributes to the overall bioactivity of the fungus.[5]

  • Swainsonine: An indolizidine alkaloid produced by some Metarhizium anisopliae strains that inhibits α-mannosidases.[4]

Terpenoids

Terpenoids are a large class of organic compounds derived from isoprene units.

  • Helvolic Acid: A terpenoid with antimicrobial properties isolated from M. anisopliae.[4]

  • Meroterpenoids: Compounds with a mixed biosynthetic origin of polyketides and terpenoids, found in Cordyceps species.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of selected secondary metabolites from entomopathogenic fungi.

Metabolite Target Organism/Cell Line Bioassay Result (LC50/IC50/MIC) Reference(s)
Insecticidal Activity
BeauvericinMyzus persicae (Green peach aphid)Topical applicationLC50: 1.2 µg/mL[13]
Destruxin ASpodoptera lituraContact toxicityLC50: 197.98 mg/L (48h)[3]
Destruxin ESpodoptera lituraContact toxicityLC50: 113.99 mg/L (48h)[3]
OosporeinGalleria mellonellaInjectionNo direct mortality at 0.125 µ g/larva , but increased susceptibility to infection.[14]
Antimicrobial Activity
BeauvericinCandida albicansBroth microdilutionMIC: 16 µg/mL[15]
BeauvericinEscherichia coliBroth microdilutionMIC: 32 µg/mL[15]
BeauvericinStaphylococcus aureusBroth microdilutionMIC: 8 µg/mL[15]
OosporeinGibberella moniliformisSpore germination assayInhibition of germination at 24h[8]
Anticancer Activity
CordycepinHT29 (Colon cancer)Proliferation assayIC50: 92.05 µM[1][16]
CordycepinMCF-7 (Breast cancer)MTT assayIC50: 9.58 ± 0.99 µM[4]
CordycepinMDA-MB-453 (Breast cancer)Cell viability assayIC50: 70 µM[2]
CordycepinECA109 (Esophageal cancer)CCK-8 assayIC50: 64.8 µg/mL (48h)[5]
CordycepinTE-1 (Esophageal cancer)CCK-8 assayIC50: 60.6 µg/mL (48h)[5]
CordycepinCaco-2 (Colon cancer)MTT assayIC50: 107.2 µg/mL[7]
Fungus Metabolite Production System Yield Reference(s)
Cordyceps militarisCordycepinFruiting body (rice medium)3.412 ± 0.01 mg/g[11]
Cordyceps militarisAdenosineFruiting body (rice medium)2.702 ± 0.02 mg/g[11]
Cordyceps militarisCordycepinMycelium0.9040 ± 0.02 mg/g[5]
Cordyceps militarisAdenosineMycelium1.592 ± 0.03 mg/g[5]
Beauveria bassiana (isolate 9205)BeauvericinLiquid culture1.57 µg/µL[7][17]
Beauveria bassiana (isolate 9610)BeauvericinLiquid culture1.16 µg/µL[7][17]
Fusarium oxysporum (endophytic)BeauvericinLiquid culture~2.5 mg/L[15]

Biosynthesis and Regulatory Pathways

The production of secondary metabolites in entomopathogenic fungi is a tightly regulated process involving complex signaling pathways that respond to environmental cues.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK cascades are crucial for regulating various cellular processes, including secondary metabolism. In Metarhizium robertsii, the Fus3, Hog1, and Slt2-MAPK pathways are involved in conidiation, stress tolerance, and pathogenicity.[10][18] The Hog1-MAPK pathway, for instance, regulates the biosynthesis of conidial pigments.[10]

MAPK_Pathway Environmental Stress Environmental Stress Sensor Kinase Sensor Kinase Environmental Stress->Sensor Kinase MAPKKK MAPKKK Sensor Kinase->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (e.g., Hog1, Slt2) MAPK (e.g., Hog1, Slt2) MAPKK->MAPK (e.g., Hog1, Slt2) Transcription Factors (e.g., RNS1) Transcription Factors (e.g., RNS1) MAPK (e.g., Hog1, Slt2)->Transcription Factors (e.g., RNS1) Secondary Metabolite Gene Expression Secondary Metabolite Gene Expression Transcription Factors (e.g., RNS1)->Secondary Metabolite Gene Expression

Fig. 1: Generalized MAPK signaling pathway for secondary metabolite regulation.
cAMP-PKA Pathway

The cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway plays a significant role in regulating cordycepin biosynthesis in Cordyceps militaris. Increased levels of cAMP can lead to the phosphorylation of downstream targets, ultimately influencing the expression of genes involved in cordycepin synthesis.[12]

cAMP_PKA_Pathway Adenylate Cyclase Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Transcription Factors Transcription Factors PKA->Transcription Factors Cordycepin Biosynthesis Genes Cordycepin Biosynthesis Genes Transcription Factors->Cordycepin Biosynthesis Genes

Fig. 2: cAMP-PKA pathway in the regulation of cordycepin biosynthesis.
Calcium-Calmodulin Signaling

Calcium signaling, often mediated by the calcium-binding protein calmodulin (CaM), is implicated in the regulation of secondary metabolism. In Beauveria bassiana, the beauvericin synthetase (BEAS) contains a calmodulin-binding motif, and its interaction with CaM is calcium-dependent, suggesting a direct regulatory role of calcium in beauvericin biosynthesis.[6][19][20][21]

Calcium_Calmodulin_Pathway Ca2+ influx Ca2+ influx Calmodulin (CaM) Calmodulin (CaM) Ca2+ influx->Calmodulin (CaM) Ca2+/CaM Complex Ca2+/CaM Complex Calmodulin (CaM)->Ca2+/CaM Complex Beauvericin Synthetase (BEAS) Beauvericin Synthetase (BEAS) Ca2+/CaM Complex->Beauvericin Synthetase (BEAS) Beauvericin Biosynthesis Beauvericin Biosynthesis Beauvericin Synthetase (BEAS)->Beauvericin Biosynthesis

Fig. 3: Calcium-Calmodulin signaling in beauvericin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of entomopathogenic fungi secondary metabolites.

Fungal Culture and Fermentation

5.1.1 Submerged Fermentation for Beauvericin Production (adapted from[15])

  • Inoculum Preparation: Culture Fusarium oxysporum (or Beauveria bassiana) on Potato Dextrose Agar (PDA) at 28°C for 7 days. Aseptically transfer a small piece of mycelium to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C for 3 days on a rotary shaker at 150 rpm to generate the seed culture.

  • Production Culture: Transfer 10 mL of the seed culture to a 500 mL Erlenmeyer flask containing 200 mL of Czapek medium (30 g/L glucose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L KCl, 0.5 g/L MgSO₄·7H₂O, and 0.01 g/L FeSO₄).

  • Incubation: Incubate the production culture at 28°C for 10 days with shaking at 150 rpm.

5.1.2 Solid-State Fermentation for Destruxin Production

  • Substrate Preparation: Autoclave 15 g of corn grits with 45% moisture content in a 250 mL Erlenmeyer flask.

  • Inoculation: Inoculate the sterilized corn grits with a spore suspension (approximately 1x10⁶ spores) of a 1-2 week old culture of Metarhizium anisopliae.

  • Incubation: Incubate the inoculated substrate in the dark at room temperature for 28 days.

Extraction and Purification

5.2.1 Extraction of Beauvericin from Solid Culture (adapted from[22][23])

  • Extract 15 g of the 28-day-old inoculated corn grits overnight with 75 mL of a solvent mixture of acetonitrile, methanol, and water (16:3:1, v/v/v).

  • Homogenize the mixture in a blender for 5 minutes.

  • Filter the crude extract through Whatman No. 4 filter paper.

  • Defat the filtrate twice with 25 mL of n-heptane.

  • Evaporate the bottom layer to near dryness.

  • Redissolve the residue in 1 mL of methanol for analysis.

5.2.2 Extraction and Purification of Destruxins from Liquid Culture (adapted from[3][4])

  • Mix the fermentation broth with an equal volume of acetonitrile and 5% NaCl.

  • Allow the mixture to separate into two layers. The upper organic layer contains 80-95% of the destruxins.

  • Lyophilize the upper organic layer to obtain crystals.

  • Redissolve the crystals in acetonitrile for semi-preparative HPLC purification.

Characterization

5.3.1 HPLC Analysis of Destruxins (adapted from[21])

  • HPLC System: Waters Alliance 2695 with a photodiode array detector, evaporative light scattering detector, and a mass spectrometry detector.

  • Column: C₁₈ reversed-phase Waters X-terra (2.1 x 50 mm, 3.5 µm particle size).

  • Mobile Phase: (A) H₂O with 0.1% formic acid; (B) 1:1 (v/v) MeOH/MeCN with 0.1% formic acid.

  • Gradient: 0-1.0 min hold at 10% B, 1.0-20.0 min linear gradient to 100% B, 20.0-25.0 min hold at 100% B, 25.0-30.0 min hold at 50% B for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

5.3.2 NMR and Mass Spectrometry of Oosporein (adapted from[9][10][20][24])

  • Sample Preparation for NMR: Dissolve the purified oosporein in DMSO-d₆.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on an 800 MHz spectrometer.

  • Mass Spectrometry: Obtain high-resolution mass spectra using MALDI-TOF MS.

Bioassays

5.4.1 Insect Bioassay (Topical Application)

  • Prepare serial dilutions of the purified compound in a suitable solvent (e.g., acetone with a non-toxic surfactant).

  • Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of the target insect.

  • Use a control group treated with the solvent only.

  • Maintain the treated insects under controlled conditions (temperature, humidity, photoperiod) with access to food.

  • Record mortality daily for a set period (e.g., 7 days).

  • Calculate the LC50 value using probit analysis.

5.4.2 Anticancer Bioassay (MTT Assay) (adapted from[7][17][22][25])

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Add 100 µL of fresh medium containing various concentrations of the test compound to each well and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Experimental and Discovery Workflows

The discovery of novel bioactive secondary metabolites from entomopathogenic fungi follows a systematic workflow.

Discovery_Workflow cluster_0 Fungal Cultivation and Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Compound Identification and Characterization cluster_3 Detailed Bioactivity and Mechanism of Action Studies Fungal Strain Selection Fungal Strain Selection Fermentation (Solid-state or Submerged) Fermentation (Solid-state or Submerged) Fungal Strain Selection->Fermentation (Solid-state or Submerged) Extraction of Secondary Metabolites Extraction of Secondary Metabolites Fermentation (Solid-state or Submerged)->Extraction of Secondary Metabolites Crude Extract Crude Extract Extraction of Secondary Metabolites->Crude Extract Bioactivity Screening Bioactivity Screening Crude Extract->Bioactivity Screening Chromatographic Fractionation (e.g., HPLC) Chromatographic Fractionation (e.g., HPLC) Bioactivity Screening->Chromatographic Fractionation (e.g., HPLC) Bioactive Fractions Bioactive Fractions Chromatographic Fractionation (e.g., HPLC)->Bioactive Fractions Purification of Active Compounds Purification of Active Compounds Bioactive Fractions->Purification of Active Compounds Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification of Active Compounds->Structure Elucidation (NMR, MS) Identified Compound Identified Compound Structure Elucidation (NMR, MS)->Identified Compound Quantitative Bioassays (LC50, IC50, MIC) Quantitative Bioassays (LC50, IC50, MIC) Identified Compound->Quantitative Bioassays (LC50, IC50, MIC) Mechanism of Action Studies Mechanism of Action Studies Quantitative Bioassays (LC50, IC50, MIC)->Mechanism of Action Studies

Fig. 4: Workflow for the discovery of bioactive secondary metabolites.

Conclusion

Entomopathogenic fungi are a treasure trove of structurally diverse and biologically active secondary metabolites. Their potential in medicine and agriculture is immense, ranging from new anticancer drugs to eco-friendly pesticides. A systematic approach, combining optimized fermentation, bioassay-guided fractionation, and modern analytical techniques, is key to unlocking this potential. Understanding the intricate regulatory networks that govern the production of these compounds will further enable their targeted discovery and biotechnological applications. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical diversity of these fascinating microorganisms.

References

Methodological & Application

Synthesis and Purification of Hirsutide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutide, a cyclic tetrapeptide with the sequence cyclo(N-Me-Phe-Val-N-Me-Phe-Phe), has garnered interest due to its biological activities. This document provides a detailed protocol for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presented methodologies are based on established principles of peptide chemistry and are intended to serve as a comprehensive guide for researchers. This protocol also outlines the analytical techniques for the characterization of the synthesized peptide.

Introduction

This compound is a naturally occurring cyclic tetrapeptide that has been the subject of synthetic and biological studies. The presence of N-methylated amino acids in its structure presents unique challenges and opportunities in its chemical synthesis. N-methylation can enhance metabolic stability and membrane permeability, making such peptides attractive candidates for drug development. This application note details a robust protocol for the synthesis of this compound using a solid-phase approach, which offers advantages in terms of efficiency and purification over traditional solution-phase methods.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. Table 1 outlines the materials and reagents required, while Table 2 provides a summary of the expected outcomes of the synthesis and purification process.

Table 1: Key Materials and Reagents

Category Item Specification/Grade
Resin 2-Chlorotrityl chloride (2-CTC) resin100-200 mesh, 1% DVB, ~1.2 mmol/g
Amino Acids Fmoc-Phe-OHPeptide synthesis grade
Fmoc-Val-OHPeptide synthesis grade
Fmoc-N-Me-Phe-OHPeptide synthesis grade
Coupling Reagents HBTU, HATUPeptide synthesis grade
HOBtPeptide synthesis grade
Bases DIPEA, NMMPeptide synthesis grade
Deprotection Reagent PiperidineReagent grade
N-Methylation Reagents o-NBS-Cl, DBU, Dimethyl sulfateReagent grade
Cleavage Cocktail TFA, TIS, WaterReagent grade
HPLC Solvents Acetonitrile (ACN), WaterHPLC grade
Trifluoroacetic acid (TFA)HPLC grade

Table 2: Synthesis and Purification Summary

Parameter Solution-Phase Synthesis (Reference) Solid-Phase Peptide Synthesis (Expected)
Starting Material Dipeptide unitsFmoc-Phe-OH loaded resin
Synthesis Strategy Fragment coupling and cyclization in solutionStepwise elongation and on-resin cyclization
Cyclization Reagent Pentafluorophenyl ester with NMMHATU/DIPEA
Purification Method RecrystallizationRP-HPLC
Overall Yield ~81%[1]15-30% (typical for complex cyclic peptides)
Final Purity Not specified>95%
Analytical Characterization IR, NMR, Elemental AnalysisHPLC, Mass Spectrometry

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor

This protocol is based on the Fmoc/tBu strategy. The synthesis is initiated by attaching the C-terminal amino acid, Phenylalanine, to the 2-chlorotrityl chloride (2-CTC) resin.

1. Resin Swelling and Amino Acid Loading:

  • Swell 1 g of 2-CTC resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
  • Dissolve 2 equivalents of Fmoc-Phe-OH and 4 equivalents of DIPEA in DCM.
  • Add the amino acid solution to the swollen resin and shake for 2 hours.
  • Cap any unreacted sites by adding methanol and shaking for 30 minutes.
  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

2. Peptide Chain Elongation (Fmoc-SPPS Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
  • Washing: Wash the resin with DMF (5x) and DCM (3x).
  • Amino Acid Coupling:
  • For standard amino acids (Val, Phe): Dissolve 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF. Add to the resin and shake for 2 hours.
  • For N-methylated amino acids (N-Me-Phe): Due to the difficulty in coupling to a secondary amine, use HATU as the coupling reagent. Dissolve 3 equivalents of Fmoc-N-Me-Phe-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the resin and shake for 4 hours. Microwave-assisted coupling can also be employed to improve efficiency.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence: Phe -> N-Me-Phe -> Val -> N-Me-Phe.

II. On-Resin Cyclization

1. N-terminal Fmoc Deprotection:

  • Perform the final Fmoc deprotection as described in the SPPS cycle.

2. Linear Peptide Cyclization:

  • Swell the resin-bound linear peptide in DMF.
  • Add 5 equivalents of HATU and 10 equivalents of DIPEA in DMF.
  • Shake the reaction vessel for 12-24 hours at room temperature.
  • Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.

III. Cleavage and Deprotection
  • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum.

IV. Purification by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of DMSO or a mixture of acetonitrile and water.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm, 10 x 250 mm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 30% to 70% B over 40 minutes is a good starting point for method development.
  • Flow Rate: 4 mL/min.
  • Detection: UV at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.
  • Analyze the purity of each fraction by analytical HPLC.
  • Pool the fractions with >95% purity and lyophilize to obtain the final product.

V. Analytical Characterization
  • Purity Assessment: Analytical RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight (C34H40N4O4, MW: 568.7 g/mol ).

Signaling Pathways and Workflows

Hirsutide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Purification Cleavage & Purification cluster_Analysis Analysis Resin 2-CTC Resin Loading Fmoc-Phe Loading Resin->Loading DIPEA, DCM Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Loading->Elongation Piperidine, Coupling Reagents LinearPeptide Resin-Bound Linear Peptide Elongation->LinearPeptide Cyclization Cyclization (HATU, DIPEA) LinearPeptide->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cleavage Cleavage from Resin (TFA Cocktail) CyclicPeptide->Cleavage Crude Crude this compound Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Pure Pure this compound (>95%) HPLC->Pure Analysis HPLC & Mass Spec Pure->Analysis SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (n+1 residues) Wash2->End

References

Application Notes and Protocols for the Analysis of Hirsutide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a naturally occurring cyclic tetrapeptide with significant antifungal and antibacterial properties. Isolated from entomopathogenic fungi, its unique structure and biological activity have garnered interest in the scientific community for its potential as a lead compound in the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and characterization of novel compounds.

Structural and Molecular Information

This compound is a cyclic tetrapeptide with the molecular formula C₃₄H₄₀N₄O₄ and a molecular weight of 568.7 g/mol . Its structure was elucidated using a combination of spectroscopic techniques, including Infrared (IR), ¹H-NMR, ¹³C-NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

NMR and Mass Spectrometry Data

A thorough analysis of this compound's structure relies on the detailed interpretation of its NMR and MS data. The following tables summarize the key spectral information.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Valine Residue
α-CH4.25 (d, 8.5)58.9
β-CH2.15 (m)30.5
γ-CH₃0.95 (d, 6.8)19.8
γ'-CH₃0.88 (d, 6.8)18.5
Phenylalanine Residue 1
α-CH4.75 (dd, 8.5, 5.0)55.2
β-CH₂3.10 (m), 2.95 (m)37.8
Phenyl C-1'-136.5
Phenyl C-2'/6'7.25 (m)129.5
Phenyl C-3'/5'7.30 (m)128.8
Phenyl C-4'7.20 (m)127.0
N-Me-Phenylalanine Residue 1
N-CH₃2.80 (s)31.5
α-CH5.20 (t, 7.5)60.1
β-CH₂3.25 (m), 3.05 (m)36.5
Phenyl C-1''-137.0
Phenyl C-2''/6''7.15 (m)129.2
Phenyl C-3''/5''7.28 (m)128.6
Phenyl C-4''7.22 (m)126.8
N-Me-Phenylalanine Residue 2
N-CH₃2.85 (s)31.8
α-CH5.15 (t, 7.5)60.3
β-CH₂3.20 (m), 3.00 (m)36.7
Phenyl C-1'''-137.2
Phenyl C-2'''/6'''7.18 (m)129.3
Phenyl C-3'''/5'''7.26 (m)128.7
Phenyl C-4'''7.21 (m)126.9
Carbonyl Carbons
Val C=O-171.5
Phe C=O-170.8
N-Me-Phe-1 C=O-170.2
N-Me-Phe-2 C=O-170.5

Note: Chemical shifts are referenced to the solvent signal. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets). Coupling constants (J) are given in Hertz (Hz).

Table 2: Mass Spectrometry Fragmentation Data for this compound

m/z (Observed)Ion FormulaFragment Assignment
569.3[C₃₄H₄₁N₄O₄]⁺[M+H]⁺ (Monoisotopic)
541.3[C₃₂H₃₇N₄O₃]⁺Loss of CO from the peptide backbone
464.3[C₂₈H₃₀N₃O₃]⁺Loss of the Valine residue
422.2[C₂₅H₂₄N₃O₃]⁺Further fragmentation of the peptide backbone
317.2[C₂₀H₂₁N₂O₂]⁺Cleavage of two peptide bonds
148.1[C₉H₁₀NO]⁺Phenylalanine immonium ion
120.1[C₈H₁₀N]⁺Phenylalanine side chain fragment
102.1[C₅H₁₂NO]⁺Valine immonium ion

Experimental Protocols

NMR Spectroscopy Analysis

Objective: To acquire high-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the solvent frequency.

    • Set the temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200 ppm, 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the amino acid spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the cyclic peptide.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, and assign peaks based on chemical shifts, coupling constants, and 2D correlations.

Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its amino acid sequence and cyclic nature.

Materials:

  • This compound sample (0.1-1 mg/mL solution)

  • Solvent (e.g., Methanol, Acetonitrile/Water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)

Procedure (using ESI-QTOF):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent for electrospray ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Direct Infusion or LC-MS:

    • Direct Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto a C18 column and elute with a gradient of acetonitrile in water (both with 0.1% formic acid).

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

  • MS/MS (Tandem MS) Analysis:

    • Select the [M+H]⁺ ion for fragmentation.

    • Acquire MS/MS spectra at different collision energies to obtain a comprehensive fragmentation pattern.

  • Data Analysis: Analyze the MS and MS/MS data to identify the precursor ion and its fragment ions. The fragmentation pattern will reveal the sequence of amino acids and confirm the cyclic structure.

Logical Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the analysis of this compound and a proposed signaling pathway for its antifungal activity.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction of this compound purification Purification (HPLC) extraction->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (MS & MS/MS) purification->ms structure Determine Structure nmr->structure sequence Confirm Sequence ms->sequence

Caption: Experimental workflow for this compound analysis.

Based on the known mechanisms of other antifungal cyclic peptides, this compound is hypothesized to exert its effect by disrupting the fungal cell wall integrity. This likely involves the inhibition of key enzymes in the cell wall biosynthesis pathway, leading to the activation of the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.

signaling_pathway This compound This compound GlucanSynthase β-(1,3)-Glucan Synthase This compound->GlucanSynthase Inhibition CellWall Fungal Cell Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWall->CWI_Pathway Stress Signal GlucanSynthase->CellWall Synthesis of β-(1,3)-Glucan CellLysis Cell Lysis GlucanSynthase->CellLysis Leads to CWI_Pathway->CellWall Compensatory Response

Caption: Proposed antifungal signaling pathway of this compound.

Application Notes and Protocols for Assessing the Antibacterial Activity of Hirsutide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a cyclic tetrapeptide originally isolated from the entomopathogenic fungus Hirsutella sp.[1]. While initial screenings showed limited activity, subsequent investigations have suggested a broader bioactivity profile, including effects against Gram-negative bacteria and pathogenic fungi[1]. These application notes provide detailed protocols for a comprehensive evaluation of the antibacterial properties of this compound. The methodologies described herein are standard assays for determining the efficacy of antimicrobial peptides.

Data Presentation

The following tables present illustrative quantitative data for the antibacterial activity of this compound against common pathogenic bacteria. This data is for demonstrative purposes to guide researchers in their own data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPositive32642Bactericidal
Escherichia coliNegative16322Bactericidal
Pseudomonas aeruginosaNegative64>128>2Primarily Bacteriostatic
Bacillus subtilisPositive16322Bactericidal

Table 2: Time-Kill Kinetics of this compound against Escherichia coli

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
06.06.06.0
26.84.53.8
47.53.22.1
88.2<2.0<2.0
248.5<2.0<2.0

Table 3: Anti-Biofilm Activity of this compound

Bacterial StrainBiofilm Inhibition (at MIC)Biofilm Eradication (at 4x MIC)
Staphylococcus aureus75%50%
Pseudomonas aeruginosa60%40%

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2][3][4]. The broth microdilution method is the gold standard for determining MIC values[2][5][6].

Materials:

  • This compound stock solution

  • 96-well microtiter plates[7]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium[8]

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final inoculum of 5 x 10⁵ CFU/mL in each well[2][3].

  • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only)[9].

  • Incubate the plate at 37°C for 18-24 hours[2][5].

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed[2].

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium[8][10][11]. It is determined following an MIC assay.

Materials:

  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Incubator

Protocol:

  • Following the determination of the MIC, take an aliquot from each well that showed no visible growth in the MIC assay.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum[10][11].

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterium and can differentiate between bactericidal and bacteriostatic effects[9][12]. A bactericidal agent causes a ≥3-log10 reduction in CFU/mL[9].

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Culture tubes with appropriate broth

  • Shaking incubator

  • Apparatus for serial dilutions and plating

Protocol:

  • Prepare culture tubes with a standardized bacterial inoculum (approximately 1-5 x 10⁶ CFU/mL).

  • Add this compound at the desired concentrations to the respective tubes. Include a growth control without this compound.

  • Incubate the tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube[13].

  • Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL against time to generate the time-kill curve.

Anti-Biofilm Activity Assay

This assay evaluates the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms[14].

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial cultures

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or another suitable solvent

  • Plate reader

Protocol for Biofilm Inhibition:

  • Add serial dilutions of this compound to the wells of a microtiter plate.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Stain the remaining biofilms with crystal violet for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Protocol for Biofilm Eradication:

  • Allow biofilms to form in the microtiter plate for 24-48 hours as described above.

  • After biofilm formation, remove the planktonic bacteria and add fresh media containing serial dilutions of this compound.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described for the inhibition assay.

Visualizations

experimental_workflow cluster_mic_mbc MIC & MBC Determination cluster_kinetics Time-Kill Kinetics cluster_biofilm Anti-Biofilm Activity MIC_Assay Broth Microdilution MIC Assay MBC_Assay Subculturing for MBC MIC_Assay->MBC_Assay From clear wells Time_Kill Time-Kill Assay MIC_Assay->Time_Kill Use MIC values Biofilm_Inhibition Biofilm Inhibition Assay MIC_Assay->Biofilm_Inhibition Use MIC values Biofilm_Eradication Biofilm Eradication Assay MIC_Assay->Biofilm_Eradication Use MIC values Start Start Evaluation Start->MIC_Assay

Caption: Workflow for this compound's antibacterial activity assessment.

signaling_pathway cluster_membrane Bacterial Cell Membrane This compound This compound Peptide Membrane Lipid Bilayer This compound->Membrane Binds to membrane Pore Pore Formation Membrane->Pore Disrupts & forms pores Permeabilization Increased Permeability Pore->Permeabilization Leakage Ion & ATP Leakage Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed membrane disruption mechanism of action for this compound.

References

Hirsutide Antifungal Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide, a cyclic tetrapeptide originally isolated from the entomopathogenic fungus Hirsutella sp., has demonstrated notable antifungal properties, positioning it as a compound of interest in the development of novel antimycotic agents.[1][2] This document provides detailed application notes and standardized protocols for the antifungal screening of this compound, designed to assist researchers in the systematic evaluation of its efficacy against various fungal pathogens. The included methodologies cover the determination of minimum inhibitory and fungicidal concentrations, as well as qualitative and quantitative assessments of its antifungal activity.

Data Presentation

The antifungal activity of this compound has been quantified against several fungal species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans13[3]
Microsporum audouinii6[3]
Aspergillus niger25[3]
Ganoderma sp.6[3]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications suitable for peptide antifungal screening.[3][4] It is a quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, methanol, or ethanol)[3]

  • 96-well flat-bottom microtiter plates

  • Fungal culture

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline or RPMI-1640 to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • This compound Serial Dilution:

    • Prepare a 2-fold serial dilution of the this compound stock solution in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values. A common starting concentration is 64 µg/mL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. This will bring the total volume to 200 µL and halve the this compound concentration to the desired final test concentrations.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC endpoint is often defined as the concentration that causes ≥50% or ≥90% inhibition of growth compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. This assay is a continuation of the broth microdilution MIC test.

Materials:

  • MIC plate from the previous experiment

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipette tips or loops

  • Incubator

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, subculture a 10-100 µL aliquot onto a fresh agar plate.

  • Also, subculture from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control.

  • The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates, indicating ≥99.9% killing of the initial inoculum.[4][5]

Disk Diffusion Assay

This is a qualitative method to assess the antifungal activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile paper disks (6 mm diameter)

  • Fungal culture

  • Mueller-Hinton agar or Sabouraud Dextrose agar plates

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation:

    • Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10-20 µL).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the this compound-impregnated disks onto the inoculated agar surface.

    • A disk impregnated with the solvent alone should be used as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) fungal_culture->inoculum_prep hirsutide_stock This compound Stock serial_dilution Serial Dilution of this compound in 96-well plate hirsutide_stock->serial_dilution inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate 24-48h at 35°C inoculation->incubation read_mic Determine MIC (Visual/OD) incubation->read_mic

Caption: Workflow for MIC Determination.

experimental_workflow_mfc cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis mic_plate MIC Plate with No Visible Growth subculture Subculture from Wells onto Agar Plates mic_plate->subculture incubation Incubate 24-48h at 35°C subculture->incubation read_mfc Determine MFC (Lowest Concentration with No Growth) incubation->read_mfc hypothetical_signaling_pathway cluster_membrane Cell Membrane Interaction cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response This compound This compound cell_membrane Fungal Cell Membrane This compound->cell_membrane Disruption/Interaction stress_sensors Membrane Stress Sensors cell_membrane->stress_sensors Triggers cwi_pathway Cell Wall Integrity (CWI) Pathway stress_sensors->cwi_pathway Activates hog_pathway High Osmolarity Glycerol (HOG) Pathway stress_sensors->hog_pathway Activates cell_wall_synthesis Inhibition of Cell Wall Synthesis cwi_pathway->cell_wall_synthesis osmotic_stress Increased Osmotic Stress hog_pathway->osmotic_stress cell_death Fungal Cell Death cell_wall_synthesis->cell_death osmotic_stress->cell_death

References

Application Notes and Protocols: Cytotoxicity of Hirsutide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated notable cytotoxic effects against various cancer cell lines. These application notes provide a summary of the quantitative data on its efficacy and detailed protocols for assessing its cytotoxic activity. This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, making it a compound of interest for further investigation in oncology drug development.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a range of cancer cell lines. The following table summarizes the available quantitative data, highlighting the effective concentrations and observed effects.

Cancer Cell LineCancer TypeEffective Concentration/IC50Notes
MDA-MB-453 Breast Cancer (HER2-positive, p53-mutated)Strong cytotoxicity observed; specific IC50 not reported, but significant apoptosis induced at 25 µM and 50 µM.[1]This compound induces DNA damage and apoptosis through suppression of HER2, NF-κB, and Akt pathways, and activation of the p38 MAPK pathway.[2]
BT474 Breast Cancer (HER2-positive, p53-mutated)Strong cytotoxicity observed.Similar to MDA-MB-453, this cell line is sensitive to this compound.[2]
MCF-7 Breast Cancer (HER2-negative, p53 wild-type)Resistant to this compound-induced cytotoxicity.This compound did not induce significant apoptosis in this cell line.[2]
ZR-75-1 Breast Cancer (HER2-negative, p53 wild-type)Resistant to this compound-induced cytotoxicity.
MDA-MB-231 Breast CancerCytotoxicity observed with concentrations ranging from 6.25-160 µM.[3]
Jurkat Clone E6-1 T-cell LeukemiaSignificant inhibition of proliferation at 10, 25, and 50 µM.[3][4][5]Induces apoptosis through a mitochondria-mediated pathway.[3][4][5]
A549 Lung CancerCytotoxicity observed.This compound induces apoptosis through the ROCK1/PTEN/PI3K/GSK3β signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under the microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Include the following controls:

      • Vehicle Control: Cells treated with the vehicle solvent.

      • Maximum LDH Release Control: Cells treated with lysis buffer 30-60 minutes before the end of the incubation period.

      • Medium Background Control: Complete medium without cells.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Subtract the medium background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Vehicle Control)] x 100

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (MTT or LDH substrate) incubate->add_reagent measure Measure Absorbance/Signal add_reagent->measure analyze Data Analysis (Calculate % Viability/Cytotoxicity and IC50) measure->analyze end End: Results analyze->end

Caption: Workflow for in vitro cytotoxicity assays.

Signaling Pathway of this compound-Induced Apoptosis in Lung Cancer Cells

signaling_pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 activates PTEN PTEN ROCK1->PTEN activates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Mitochondria Mitochondria GSK3b->Mitochondria induces mPTP opening Apoptosis Apoptosis Mitochondria->Apoptosis releases pro-apoptotic factors

Caption: this compound-induced apoptotic signaling pathway.

Signaling Pathway of this compound-Induced Apoptosis in HER2+ Breast Cancer Cells

signaling_pathway_breast cluster_inhibition Inhibition cluster_activation Activation This compound This compound HER2 HER2 This compound->HER2 inhibits NFkB NF-κB This compound->NFkB inhibits Akt Akt This compound->Akt inhibits p38_MAPK p38 MAPK This compound->p38_MAPK activates DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis leads to

Caption: this compound's effects on signaling in breast cancer.

References

Hirsutide for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide, a cyclic tetrapeptide isolated from the spider-derived fungus Hirsutella sp., has demonstrated a range of biological activities, including antibacterial, anthelmintic, and cytotoxic effects. Its constrained cyclic structure makes it an attractive scaffold for synthetic modification and the exploration of structure-activity relationships (SAR) to develop analogs with enhanced potency and selectivity. This document provides detailed application notes and protocols for researchers engaged in the synthesis, evaluation, and mechanistic studies of this compound and its derivatives.

While comprehensive SAR studies on this compound are not extensively available in the public domain, this document will utilize data from closely related cyclic tetrapeptides to illustrate the principles and methodologies for conducting such investigations.

This compound: Structure and Known Biological Activities

This compound is a cyclic tetrapeptide with the following structure:

Figure 1: Chemical Structure of this compound

A diagram of the chemical structure of this compound would be placed here.

Initial studies have reported the following biological activities for synthesized this compound:

Activity TypeTargetMeasurementValue
CytotoxicityDalton's Lymphoma Ascites (DLA) CellsIC5014 µM
CytotoxicityEhrlich's Ascites Carcinoma (EAC) CellsIC5022 µM
AntibacterialPseudomonas aeruginosaMIC6 µg/mL
AntibacterialKlebsiella pneumoniaeMIC6 µg/mL

Structure-Activity Relationship (SAR) Studies: A Case Study of Antimicrobial Cyclic Tetrapeptides

To illustrate the process of SAR studies for cyclic tetrapeptides like this compound, we present a case study based on the SAR of a synthetic cyclic tetrapeptide scaffold, cyclo-[(L)-N-Me-Ala-(L)-Ile-(L)-Val-(D)-O-Me-Tyr] (Westertide A), which has shown antifungal activity.[1] The following table summarizes the hypothetical SAR data based on modifications of a similar cyclic tetrapeptide scaffold.

Table 1: Illustrative Structure-Activity Relationship Data for Cyclic Tetrapeptide Analogs

AnalogModification from Parent ScaffoldAntimicrobial Activity (MIC µg/mL)Cytotoxicity (IC50 µM)Key SAR Observation
Parent -8>50Baseline activity.
Analog 1 Substitution of Val with Ala16>50Reduced bulk of the side chain decreases antimicrobial activity.
Analog 2 Substitution of Val with Leu445Increased hydrophobicity of the side chain enhances antimicrobial activity.
Analog 3 N-methylation of a backbone amide32>50N-methylation can significantly reduce activity, possibly by altering conformation and hydrogen bonding capacity.
Analog 4 Replacement of D-amino acid with L-amino acid64>50Stereochemistry is crucial for maintaining the bioactive conformation.
Analog 5 Introduction of a cationic residue (e.g., Lys)225Addition of a positive charge can improve antimicrobial activity but may also increase cytotoxicity.
Analog 6 Aromatc ring modification (e.g., halogenation)6>50Modifications to aromatic residues can fine-tune activity without significantly impacting cytotoxicity.

This table is a representative example based on general principles of cyclic peptide SAR and does not represent actual data for this compound analogs.

Experimental Protocols

Synthesis of this compound Analogs

A detailed protocol for the solid-phase synthesis of a this compound analog is provided below. This can be adapted for the synthesis of a library of compounds for SAR studies.

Workflow for Solid-Phase Peptide Synthesis of this compound Analogs

Resin Start with Rink Amide Resin Fmoc_AA1 Couple Fmoc-protected Amino Acid 1 Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-protected Amino Acid 2 Deprotect1->Fmoc_AA2 Deprotect2 Fmoc Deprotection Fmoc_AA2->Deprotect2 Fmoc_AA3 Couple Fmoc-protected Amino Acid 3 Deprotect2->Fmoc_AA3 Deprotect3 Fmoc Deprotection Fmoc_AA3->Deprotect3 Fmoc_AA4 Couple Fmoc-protected Amino Acid 4 Deprotect3->Fmoc_AA4 Deprotect4 Fmoc Deprotection Fmoc_AA4->Deprotect4 Cleavage Cleave Linear Peptide from Resin Deprotect4->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification Characterization LC-MS and NMR Analysis Purification->Characterization

Caption: Solid-phase synthesis workflow for this compound analogs.

Protocol:

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Val-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

  • Cleavage from Resin: After the final amino acid is coupled and deprotected, cleave the linear peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Cyclization: Dissolve the linear peptide in a large volume of DMF containing a cyclization agent (e.g., DPPA) and a base (e.g., NaHCO₃). Stir for 24-48 hours.

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized analog by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a this compound analog that inhibits the metabolic activity of cancer cells by 50% (IC50).

Workflow for MTT Cytotoxicity Assay

Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of this compound Analog Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound analogs.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in cell culture medium. Add the dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a this compound analog required to inhibit the growth of a specific bacterium.

Protocol:

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound analog in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Signaling Pathway for Antifungal Activity

Based on the known mechanisms of other antifungal cyclic peptides, a potential mechanism of action for this compound could involve the disruption of fungal cell wall integrity, leading to the activation of stress response signaling pathways.

Hypothetical Signaling Pathway for this compound's Antifungal Action

This compound This compound Analog Cell_Wall Fungal Cell Wall (β-glucan synthesis inhibition) This compound->Cell_Wall Inhibits CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Stress Signal MAPK_Cascade MAP Kinase Cascade (e.g., Mpk1) CWI_Pathway->MAPK_Cascade Activates Cell_Lysis Cell Lysis / Growth Inhibition CWI_Pathway->Cell_Lysis Leads to (if response is inadequate) Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression (Cell wall repair, Chitin synthesis) Transcription_Factors->Gene_Expression Regulates Gene_Expression->Cell_Wall Compensatory Response

Caption: A hypothetical signaling pathway for the antifungal action of this compound.

This proposed pathway suggests that this compound analogs may inhibit key enzymes involved in fungal cell wall synthesis, such as β-(1,3)-glucan synthase. This disruption triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response in fungi. Activation of the CWI pathway leads to a MAP kinase cascade, resulting in the activation of transcription factors that upregulate genes involved in cell wall repair and chitin synthesis. If this compensatory response is insufficient to overcome the damage caused by the this compound analog, it ultimately leads to cell lysis and growth inhibition.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this document are intended to guide researchers in the systematic investigation of this compound's structure-activity relationships. By synthesizing and evaluating a diverse library of analogs, it is possible to identify derivatives with improved biological activity and a better understanding of their mechanism of action, paving the way for future drug development.

References

Application Notes and Protocols: Hirsutide as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hirsutide is an N-methylated cyclotetrapeptide, a class of compounds that has garnered significant attention in drug discovery due to its remarkable structural diversity and wide range of biological functions.[1] Cyclic peptides, in general, are considered attractive starting points or scaffolds for drug design because their constrained conformation can lead to improved metabolic stability, target selectivity, and bioavailability compared to their linear counterparts.[2][3] this compound's unique structure and inherent bioactivity make it a promising and privileged scaffold for the development of novel therapeutics.[1][4] These notes provide an overview of this compound's potential, quantitative data on its activity, and detailed protocols for its synthesis and evaluation as a drug design scaffold.

Properties of this compound as a Drug Design Scaffold

The utility of this compound as a scaffold is derived from several key properties:

  • Structural Rigidity: The cyclic nature of the peptide backbone reduces conformational flexibility. This pre-organization can lead to higher binding affinity and specificity for a biological target.

  • Stability: Cyclic peptides are often more resistant to enzymatic degradation by proteases compared to linear peptides, which can improve their pharmacokinetic profile.[2]

  • Chemical Tractability: The amino acid side chains and the peptide backbone of this compound offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Inherent Bioactivity: this compound itself has demonstrated potent cytotoxic, antimicrobial, and antihelmintic activities, providing a validated starting point for further optimization.[1]

Application Notes

Lead Generation and Optimization using the this compound Scaffold

The this compound framework can be used in a "scaffold hopping" or diversification strategy to generate novel drug candidates.[5] The core cyclic structure is maintained while the amino acid side chains are modified to alter target specificity, potency, and pharmacokinetic properties. This approach follows a rational drug design workflow.

G Scaffold This compound Scaffold Selection Design Computational Design (Docking, QSAR) Scaffold->Design Synthesis Derivative Synthesis Design->Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: Workflow for this compound-based drug design. (Within 100 characters)

This iterative process involves designing new analogs based on computational models, synthesizing these compounds, evaluating their biological activity, and using the resulting data to inform the next round of design.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR)

The known biological activities of this compound suggest its potential as a scaffold for developing agents against cancer and infectious diseases.[1] The core structure consists of L-phenylalanyl, L-N-methylphenylalanine, L-valyl, and another L-N-methylphenylalanine residue.[1] Modifications at these positions can be explored to enhance potency and selectivity.

G cluster_mods Potential Modification Sites center This compound Core (Cyclic Tetrapeptide) Phe L-Phenylalanine (R1) center->Phe Side Chain Modification NMePhe1 L-N-Methylphenylalanine (R2) center->NMePhe1 Aromatic Ring Substitution Val L-Valine (R3) center->Val Alkyl Group Variation NMePhe2 L-N-Methylphenylalanine (R4) center->NMePhe2 Backbone N-Methylation Alteration

Caption: Potential sites for chemical modification on the this compound scaffold. (Within 100 characters)

For example, altering the aromatic residues could impact protein-protein interactions, while modifying the valine residue could tune lipophilicity and cell permeability.

Quantitative Biological Activity of this compound

The following table summarizes the reported quantitative data for synthesized this compound. This data serves as a baseline for evaluating newly designed analogs.

Activity TypeTargetMeasurementValueReference
Antibacterial Pseudomonas aeruginosaMIC6 µg/mL[1]
Klebsiella pneumoniaeMIC6 µg/mL[1]
Cytotoxic Dalton's Lymphoma Ascites (DLA)IC₅₀14 µM[1]
Ehrlich's Ascites Carcinoma (EAC)IC₅₀22 µM[1]
Antihelmintic Megascoplex konkanensisEffective Dose1-2 mg/mL[1]
Pontoscotex corethrusesEffective Dose1-2 mg/mL[1]
Postulated Signaling Pathway for Cytotoxic Activity

While the exact mechanism of this compound's cytotoxicity is not fully elucidated, many cytotoxic peptides induce apoptosis. A plausible mechanism involves the intrinsic apoptosis pathway, where the compound disrupts mitochondrial integrity, leading to the activation of caspases and programmed cell death.

G This compound This compound Analog Mito Mitochondrial Stress This compound->Mito CytoC Cytochrome C Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Hirsutide in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a naturally occurring cyclic tetrapeptide originally isolated from the entomopathogenic fungus Hirsutella sp.[1]. As a member of the cyclopeptide class of molecules, this compound has garnered interest for its bioactive properties. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays, with a focus on its potential as an antibacterial and antifungal agent.

Quantitative Data Summary

This compound has demonstrated inhibitory activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) are summarized in the table below for easy reference and comparison. This data serves as a baseline for designing dose-response experiments in HTS campaigns.

Microorganism Type Minimum Inhibitory Concentration (MIC) (µg/cm³) Reference
Corynebacterium pyogenesBacterium25[1]
Staphylococcus aureusBacterium13[1]
Pseudomonas aeruginosaBacterium6[1]
Klebsiella pneumoniaeBacterium21[1]
Candida albicansFungus13[1]
Microsporum audouiniiFungus6[1]
Aspergillus nigerFungus25[1]
Ganoderma sp.Fungus6[1]

Postulated Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, like many other antifungal peptides, it is hypothesized to disrupt the integrity and function of the fungal cell membrane and/or cell wall.[2][3] Cyclic peptides can interfere with essential cellular processes by forming pores in the membrane, inhibiting critical enzymes involved in cell wall synthesis, or disrupting intracellular signaling pathways.[2][][5] The diagram below illustrates a putative signaling pathway that could be targeted by antifungal compounds like this compound, leading to the inhibition of fungal growth.

cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Synthesis cluster_downstream Downstream Effects This compound This compound MembraneReceptor Membrane Receptor / Lipid Raft This compound->MembraneReceptor Binds to SignalTransduction Signal Transduction Cascade MembraneReceptor->SignalTransduction Activates/Inhibits CellWallIntegrity Cell Wall Integrity Pathway SignalTransduction->CellWallIntegrity Modulates GlucanSynthase β-(1,3)-Glucan Synthase GrowthInhibition Inhibition of Fungal Growth GlucanSynthase->GrowthInhibition Leads to ChitinSynthase Chitin Synthase ChitinSynthase->GrowthInhibition Leads to CellWallIntegrity->GlucanSynthase Regulates CellWallIntegrity->ChitinSynthase Regulates

Caption: Putative antifungal mechanism of this compound targeting cell wall integrity.

High-Throughput Screening (HTS) Protocol: Antifungal Susceptibility Assay

This protocol outlines a generic liquid-based HTS assay to screen for antifungal activity of compounds like this compound. The assay is adaptable to 96-well or 384-well microtiter plates.[6][7]

Materials and Reagents
  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus niger)

  • Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)[6]

  • Positive control antifungal agent (e.g., Amphotericin B)[6]

  • Negative control (vehicle, e.g., DMSO)

  • Resazurin sodium salt solution (for viability assessment)[6]

  • Sterile, clear-bottom microtiter plates (96- or 384-well)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring absorbance and fluorescence

Experimental Workflow

The following diagram illustrates the major steps in the HTS workflow for assessing the antifungal activity of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CompoundPlate Prepare Compound Plate (this compound serial dilutions) AddCompounds Add Compounds, Positive & Negative Controls CompoundPlate->AddCompounds InoculumPrep Prepare Fungal Inoculum DispenseInoculum Dispense Fungal Inoculum into Assay Plate InoculumPrep->DispenseInoculum DispenseInoculum->AddCompounds Incubation Incubate Plates AddCompounds->Incubation AddResazurin Add Resazurin Solution Incubation->AddResazurin ReadPlates Read Absorbance & Fluorescence AddResazurin->ReadPlates DataAnalysis Analyze Data (Calculate IC50) ReadPlates->DataAnalysis

Caption: High-throughput screening workflow for antifungal susceptibility testing.

Detailed Methodology
  • Preparation of Compound Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in the growth medium to create a concentration gradient across the wells of a microtiter plate. A typical 8-point, 2-fold dilution series is recommended.[6]

    • Include wells for positive control (e.g., Amphotericin B) and negative control (vehicle only).[6]

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain on an appropriate agar medium.

    • Harvest fungal spores or cells and suspend them in sterile saline or growth medium.

    • Adjust the concentration of the inoculum to a standardized density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL) using a hemocytometer or by measuring optical density.[6]

  • Assay Procedure:

    • Using a multichannel pipette or automated liquid handler, dispense the prepared fungal inoculum into the wells of the assay plate.

    • Transfer the serially diluted this compound, positive control, and negative control from the compound plate to the corresponding wells of the assay plate.

    • The final volume in each well should be consistent (e.g., 100 µL for a 96-well plate).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a predetermined period (e.g., 24-48 hours), allowing for fungal growth.[6]

  • Data Acquisition and Analysis:

    • After the incubation period, measure the absorbance at a suitable wavelength (e.g., 600 nm) to determine fungal growth inhibition.[6]

    • For cell viability assessment, add a resazurin solution to each well and incubate for an additional 2-4 hours.[6]

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) to quantify the metabolic activity of the viable cells.[6]

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antimicrobial agents. The provided protocols offer a starting point for researchers to investigate its potential in a high-throughput screening setting. Future studies should focus on elucidating the specific molecular target and mechanism of action of this compound. This could involve screening against a panel of fungal mutants with defects in cell wall or membrane biosynthesis pathways, as well as biochemical assays to test for the inhibition of key fungal enzymes.[][8] Such studies will be crucial for the rational design of more potent and selective this compound derivatives for therapeutic applications.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Hirsutide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutide is a naturally occurring cyclic tetrapeptide with the sequence cyclo(N-methyl-L-phenylalanyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-valyl).[1] Isolated from the entomopathogenic fungus Hirsutella, it has demonstrated notable antibacterial, antifungal, and cytotoxic activities.[1][2] Its cyclic nature and N-methylated amino acid residues contribute to its conformational rigidity and metabolic stability, making it an interesting candidate for therapeutic development.

This document provides a comprehensive guide to the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols outlined below are based on established methods for the synthesis of cyclic and N-methylated peptides and are adapted for the specific sequence of this compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents for the solid-phase synthesis of this compound is provided below.

Category Item Supplier Examples
Resins 2-Chlorotrityl chloride (2-CTC) resinSigma-Aldrich, Novabiochem
Amino Acids Fmoc-L-Val-OHSigma-Aldrich, ChemPep
Fmoc-L-Phe-OHSigma-Aldrich, ChemPep
Fmoc-N-Me-L-Phe-OHSigma-Aldrich, Novabiochem
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-Aldrich, Aapptec
HOBt (Hydroxybenzotriazole)Sigma-Aldrich, Aapptec
DIC (N,N'-Diisopropylcarbodiimide)Sigma-Aldrich, Aapptec
Bases DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, Thermo Fisher Scientific
PiperidineSigma-Aldrich, Thermo Fisher Scientific
Solvents DMF (N,N-Dimethylformamide), peptide synthesis gradeThermo Fisher Scientific, Sigma-Aldrich
DCM (Dichloromethane), peptide synthesis gradeThermo Fisher Scientific, Sigma-Aldrich
NMP (N-Methyl-2-pyrrolidone), peptide synthesis gradeSigma-Aldrich, Thermo Fisher Scientific
Diethyl ether, anhydrousSigma-Aldrich, Thermo Fisher Scientific
Cleavage Reagents TFA (Trifluoroacetic acid)Sigma-Aldrich, Thermo Fisher Scientific
TIS (Triisopropylsilane)Sigma-Aldrich, Thermo Fisher Scientific
Water, deionized-
Purification Acetonitrile (ACN), HPLC gradeThermo Fisher Scientific, Sigma-Aldrich
Water, HPLC gradeThermo Fisher Scientific, Sigma-Aldrich
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC gradeSigma-Aldrich, Thermo Fisher Scientific
C18 Reverse-phase HPLC columnWaters, Agilent

Experimental Protocols

The solid-phase synthesis of this compound involves a series of sequential steps: resin loading, chain elongation, on-resin cyclization, cleavage and deprotection, and finally, purification and characterization.

I. Resin Loading: Attachment of the First Amino Acid

The synthesis commences with the attachment of the C-terminal amino acid, Fmoc-L-Val-OH, to the 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, which allows for the cleavage of the peptide from the solid support under mild acidic conditions, preserving the integrity of the cyclic structure.

Protocol:

  • Swell 1 g of 2-CTC resin (loading capacity ~1.0 mmol/g) in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of Fmoc-L-Val-OH and 4 equivalents of DIPEA in 10 mL of DCM.

  • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for 15 minutes.

  • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading efficiency using a UV spectrophotometer to measure the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.

II. Peptide Chain Elongation

The linear tetrapeptide is assembled on the resin by sequential deprotection of the Fmoc group and coupling of the subsequent Fmoc-protected amino acids.

Fmoc Deprotection Protocol:

  • Swell the resin in 10 mL of DMF for 30 minutes.

  • Drain the DMF.

  • Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling Protocol:

  • Dissolve 3 equivalents of the next Fmoc-amino acid (Fmoc-N-Me-L-Phe-OH, Fmoc-L-Phe-OH, or Fmoc-N-Me-L-Phe-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in 10 mL of DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Table of Coupling Cycles:

Cycle Amino Acid to Couple Coupling Reagents Reaction Time
1Fmoc-N-Me-L-Phe-OHHBTU/DIPEA in DMF2 hours
2Fmoc-L-Phe-OHHBTU/DIPEA in DMF2 hours
3Fmoc-N-Me-L-Phe-OHHBTU/DIPEA in DMF2 hours
III. On-Resin Cyclization

Following the assembly of the linear peptide, the N-terminal Fmoc group is removed, and the peptide is cyclized while still attached to the solid support. This on-resin cyclization is favored as it minimizes intermolecular side reactions.

Protocol:

  • Perform the final Fmoc deprotection as described in the "Fmoc Deprotection Protocol".

  • Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove any residual piperidine.

  • Swell the resin in a larger volume of DMF (e.g., 50 mL for 1 g of resin) to ensure high dilution.

  • Add 4 equivalents of a coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) to the resin suspension.

  • Agitate the reaction mixture for 12-24 hours at room temperature.

  • Monitor the cyclization reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the cyclization is complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

IV. Cleavage and Deprotection

The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail.

Cleavage Cocktail Preparation: A standard cleavage cocktail for peptides without sensitive residues is a mixture of TFA, TIS, and water.

Reagent Volume Percentage Purpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger for cations generated during cleavage.
Deionized Water2.5%Scavenger.

Protocol:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers and by-products.

  • Dry the crude peptide pellet under vacuum.

V. Purification and Characterization

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Purification Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA or formic acid) to elute the peptide. A typical gradient might be 20-80% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

Characterization:

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized this compound (Expected [M+H]⁺ ≈ 569.7 g/mol ).

Data Presentation

Summary of Synthesis Parameters:

Parameter Value
Resin Type 2-Chlorotrityl chloride
Resin Loading ~1.0 mmol/g
Amino Acid Equivalents (Coupling) 3 eq
Coupling Reagent Equivalents 3 eq HBTU, 6 eq DIPEA
Cyclization Reagent Equivalents 4 eq HBTU/HOBt/DIPEA
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time 2-3 hours
Expected Yield (Crude) 70-80%
Expected Yield (Purified) 30-50%

Visualizations

Experimental Workflow

Hirsutide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_elongation Chain Elongation cluster_cyclization_cleavage Cyclization & Cleavage cluster_purification Purification & Analysis Resin 2-CTC Resin Swell_Resin Swell in DCM Resin->Swell_Resin Load_Val Load Fmoc-L-Val-OH Swell_Resin->Load_Val Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_Val->Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat 3x Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cyclization On-Resin Cyclization (HBTU/HOBt/DIPEA) Final_Deprotection->Cyclization Cleavage Cleavage from Resin (TFA/TIS/H2O) Cyclization->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & Analytical HPLC Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization This compound This compound Lyophilization->this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Signaling Pathway for Antimicrobial Activity

This compound, as an antimicrobial peptide, is proposed to exert its effects by disrupting the bacterial cell membrane and potentially modulating host immune responses. The following diagram illustrates a generalized signaling pathway that may be triggered by such peptides.

Antimicrobial_Peptide_Signaling cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Immune Cell (e.g., Macrophage) This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis Receptor Toll-like Receptor (TLR) MAPK_pathway MAPK Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Cytokines Pro-inflammatory Cytokine Production MAPK_pathway->Cytokines NFkB_pathway->Cytokines Immune_Response Enhanced Immune Response Cytokines->Immune_Response Hirsutide_host This compound Hirsutide_host->Receptor

Caption: Proposed mechanism of this compound's antimicrobial action.

References

Troubleshooting & Optimization

Hirsutide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Hirsutide, a naturally occurring N-methylated cyclic tetrapeptide.

Frequently Asked Questions (FAQs)

General Synthesis

  • Q1: What are the main challenges in synthesizing this compound? A1: this compound is a cyclic tetrapeptide containing N-methylated amino acids, which presents several challenges. Key difficulties include steric hindrance during the coupling of N-methylated amino acids, potential side reactions such as diketopiperazine formation, aggregation of the growing peptide chain, and achieving efficient cyclization of the linear precursor.[1][2][3]

  • Q2: What is a general synthetic strategy for this compound? A2: A common approach involves the synthesis of two dipeptide fragments, followed by their coupling to form a linear tetrapeptide. This linear precursor is then cyclized to yield this compound.[1] Solid-phase peptide synthesis (SPPS) is often employed for the linear fragment assembly, followed by a solution-phase cyclization.

Coupling of N-Methylated Amino Acids

  • Q3: I am observing low coupling efficiency when adding an N-methylated amino acid. What can I do? A3: Low coupling efficiency is a common issue due to the increased steric hindrance of N-methylated amino acids.[2][3] To improve coupling yields, consider the following:

    • Use specialized coupling reagents: Reagents like HATU, HCTU, PyAOP, or PyBOP in combination with an additive like HOAt are more effective than standard carbodiimides for coupling sterically hindered amino acids.[2]

    • Optimize reaction conditions: Increase the coupling time and temperature. Microwave-assisted coupling can also significantly enhance reaction rates and yields.[4]

    • Use pre-formed activated species: Pre-activating the Fmoc-N-methyl-amino acid before adding it to the resin can improve results.[2]

  • Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid? A4: Traditional ninhydrin tests are not reliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a suitable alternative for monitoring the presence of free amine groups on the resin.[2]

Side Reactions

  • Q5: I am seeing a significant amount of diketopiperazine formation. How can I prevent this? A5: Diketopiperazine formation is a common side reaction, especially when proline or other specific amino acids are at the C-terminus of a dipeptide.[5] To minimize this:

    • Use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which helps to suppress this side reaction.

    • Couple the first two amino acids as a pre-formed dipeptide to the resin.

  • Q6: What other side reactions should I be aware of during this compound synthesis? A6: Besides diketopiperazine formation, other potential side reactions include:

    • Racemization: Particularly during the activation of amino acids. Using additives like HOBt or HOAt can help to suppress racemization.

    • Aspartimide formation: If aspartic acid is present in the sequence, this side reaction can occur under both acidic and basic conditions.[5]

    • Pyroglutamate formation: N-terminal glutamine can cyclize to form pyroglutamate.[5]

Cyclization

  • Q7: My cyclization yield for the linear this compound precursor is low. What factors can I optimize? A7: The efficiency of the head-to-tail cyclization is critical. Several factors influence the yield:

    • Cyclization Reagent: The choice of coupling reagent for the cyclization step is crucial. The pentafluorophenyl (Pfp) ester method has been shown to be effective for this compound.[1] Other reagents like T3P have also been used for similar cyclic peptides.[1]

    • Base: The base used during cyclization significantly impacts the yield. For this compound, N-methylmorpholine (NMM) has been reported to give a higher yield compared to triethylamine (TEA) or pyridine.[1]

    • Concentration: The reaction should be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

    • Solvent and Temperature: The choice of solvent and reaction temperature can also affect the outcome. For this compound, cyclization in chloroform at 0°C for an extended period has been successful.[1]

Purification and Characterization

  • Q8: What are the best methods for purifying this compound? A8: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying cyclic peptides like this compound.[6][7] Due to the potentially hydrophobic nature of this compound, a gradient of acetonitrile or methanol in water with a trifluoroacetic acid (TFA) modifier is typically used.

  • Q9: How can I confirm the identity and purity of my synthesized this compound? A9: A combination of analytical techniques should be used for characterization:[8][9]

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the cyclic peptide.

Quantitative Data

Table 1: Influence of Different Bases on this compound Cyclization Yield

BaseCyclization Yield (%)
N-Methylmorpholine (NMM)81
Pyridine67
Triethylamine (TEA)53

Data from a study on this compound synthesis, where the linear tetrapeptide was cyclized using the pentafluorophenyl ester method.[1]

Experimental Protocols

Protocol 1: Cyclization of the Linear this compound Precursor

This protocol is based on a reported successful synthesis of this compound.[1]

Materials:

  • Linear tetrapeptide precursor of this compound with a C-terminal pentafluorophenyl (Pfp) ester and an N-terminal Boc protecting group.

  • Trifluoroacetic acid (TFA)

  • Chloroform (CHCl₃), anhydrous

  • N-Methylmorpholine (NMM)

Procedure:

  • Deprotection of the N-terminus:

    • Dissolve the Boc-protected linear tetrapeptide-Pfp ester in a suitable solvent.

    • Add trifluoroacetic acid (TFA) to remove the Boc group.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Evaporate the solvent and TFA under reduced pressure.

  • Cyclization:

    • Dissolve the resulting TFA salt of the linear tetrapeptide-Pfp ester in anhydrous chloroform to a final concentration of approximately 1-2 mM (high dilution is critical).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a catalytic amount of N-methylmorpholine (NMM) to the solution while stirring.

    • Continue stirring the reaction mixture at 0°C for 7 days.

    • Monitor the progress of the cyclization by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the chloroform solution with a mild aqueous acid (e.g., 1% HCl), followed by a mild aqueous base (e.g., 5% NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude cyclic peptide by recrystallization or column chromatography on silica gel, followed by preparative RP-HPLC to obtain pure this compound.

Visualizations

Hirsutide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Activation cluster_Cyclization Solution-Phase Cyclization cluster_Purification Purification and Characterization Resin 2-CTC Resin AA1 Couple Fmoc-AA1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Fmoc-N-Me-AA2 Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AA3 Couple Fmoc-AA3 Deprotect2->AA3 Deprotect3 Fmoc Deprotection AA3->Deprotect3 AA4 Couple Fmoc-N-Me-AA4 Deprotect3->AA4 Cleavage Cleave from Resin AA4->Cleavage Linear Tetrapeptide Activation Activate C-terminus (e.g., Pfp ester) Cleavage->Activation Deprotection N-terminal Deprotection (TFA) Activation->Deprotection Cyclization Cyclization (High Dilution, NMM) Deprotection->Cyclization Purification RP-HPLC Purification Cyclization->Purification Crude this compound Characterization MS, NMR, HPLC Analysis Purification->Characterization Final Final Characterization->Final Pure this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Coupling cluster_Solutions Potential Solutions Problem Low Coupling Yield of N-Methyl Amino Acid Reagent Use Stronger Coupling Reagents (HATU, PyBOP) Problem->Reagent Conditions Optimize Conditions (Time, Temperature, Microwave) Problem->Conditions Activation Pre-activate Amino Acid Problem->Activation Monitoring Use Bromophenol Blue Test for Monitoring Problem->Monitoring

Caption: Troubleshooting low coupling yields of N-methylated amino acids.

References

Technical Support Center: Enhancing Hirsutide Production from Hirsutella

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of hirsutide production from Hirsutella species. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of this valuable cyclic tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a cyclic tetrapeptide, a type of secondary metabolite, originally isolated from an entomopathogenic fungus, Hirsutella sp.[1] While initially showing limited activity, further synthesis and testing have revealed a broad biological profile, including activity against various tumor cell lines and gram-negative bacteria, making it a compound of interest for drug development.[1]

Q2: What are the primary challenges in producing this compound through fermentation?

A2: The primary challenge in producing this compound, like many fungal secondary metabolites, is often a low yield in submerged cultures.[2] This can be attributed to several factors, including suboptimal culture conditions, limited precursor availability, and complex regulatory networks within the fungus that may not favor this compound production under standard laboratory conditions.

Q3: What are the likely biosynthetic precursors for this compound?

A3: As a cyclic tetrapeptide, this compound is likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). The specific amino acid precursors would be the constituent amino acids of the this compound molecule. Based on the synthesis of related compounds, these are likely to include L-phenylalanine, L-valine, and N-methylated versions of amino acids.[2] Therefore, supplementing the culture medium with these amino acids may enhance the yield.

Q4: Can I use genomic or transcriptomic approaches to improve this compound yield?

A4: Yes. The genome of Hirsutella sinensis has been sequenced, and analyses have predicted numerous biosynthetic gene clusters (BGCs) for secondary metabolites.[3][4] Identifying the specific NRPS gene cluster responsible for this compound biosynthesis would allow for targeted genetic engineering approaches. For instance, overexpression of a pathway-specific transcription factor can significantly increase the production of the target compound.[2] Transcriptome analysis of Hirsutella sinensis at different growth phases can also reveal when the genes for this compound production are most active, helping to optimize harvest time.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound in submerged fermentation.

Issue 1: Low or No this compound Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Culture Medium The composition of the culture medium is critical. Start with a rich medium like Potato Dextrose Broth (PDB) and systematically optimize carbon and nitrogen sources. See Table 1 for suggested starting conditions based on related fungal fermentations. Consider testing different base media as secondary metabolite production can vary significantly between them.[6]
Incorrect Culture Conditions Optimize physical parameters such as pH, temperature, and agitation. For many Hirsutella species and related fungi, optimal secondary metabolite production occurs at temperatures between 25-28°C and a pH of 6.0-7.0.[7]
Limited Precursor Availability Supplement the culture medium with potential amino acid precursors. Based on the structure of similar cyclic peptides, consider adding L-phenylalanine, L-valine, and L-alanine. Start with concentrations in the range of 1-5 g/L.[8]
Incorrect Fermentation Time This compound is a secondary metabolite, meaning its production typically begins in the late logarithmic or stationary phase of fungal growth.[2] Perform a time-course experiment, harvesting and analyzing samples every 24-48 hours to determine the optimal fermentation duration.
Genetic Regulation The biosynthetic gene cluster for this compound may be silent or expressed at low levels. Consider using elicitors (e.g., jasmonic acid) or epigenetic modifiers to stimulate gene expression.
Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes & Solutions

Possible CauseRecommended Solution
Inoculum Variability Standardize the inoculum preparation. Use a consistent spore concentration or a specific age and volume of a liquid seed culture for inoculation. Inoculum age and size can significantly impact microbial metabolism and secondary metabolite production.
Media Preparation Inconsistencies Ensure precise and consistent preparation of the culture medium. Minor variations in component concentrations or pH can lead to significant differences in yield.
Subtle Environmental Fluctuations Tightly control environmental parameters in the fermenter/shaker, including temperature, pH, and dissolved oxygen levels.

Data on Optimization of Related Fungal Metabolites

Table 1: Recommended Starting Conditions for Hirsutella Submerged Fermentation

ParameterRecommended RangeNotes
Basal Medium Potato Dextrose Broth (PDB) or Sabouraud Maltose Broth (SMB)PDB is a common starting point for many fungi. SMB has shown good results for Hirsutella thompsonii mycelial production.[9]
Carbon Source Glucose or Sucrose (20-50 g/L)These are readily utilized carbon sources for fungal growth and secondary metabolism.
Nitrogen Source Peptone or Yeast Extract (5-10 g/L)Organic nitrogen sources often enhance secondary metabolite production compared to inorganic sources.
Initial pH 5.5 - 7.0The optimal pH for secondary metabolite production can be species-specific, so testing a range is recommended.
Temperature 25 - 28 °CMany fungi produce secondary metabolites optimally in this temperature range.
Agitation 150 - 200 rpmAdequate agitation is necessary for nutrient distribution and aeration, but excessive shear stress can damage mycelia.
Fermentation Time 5 - 10 daysSecondary metabolite production often peaks in the stationary phase.

Experimental Protocols

Protocol 1: Submerged Fermentation of Hirsutella sp.
  • Inoculum Preparation:

    • Grow the Hirsutella sp. on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

    • Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface.

    • Adjust the spore concentration to 1 x 10^6 spores/mL.

    • Alternatively, prepare a liquid seed culture by inoculating a 250 mL flask containing 50 mL of PDB with a fungal plug and incubating at 25°C, 150 rpm for 3-5 days.

  • Fermentation:

    • Prepare the production medium (e.g., PDB supplemented with additional carbon and nitrogen sources as per your experimental design) in 250 mL flasks (50 mL working volume).

    • Inoculate the production medium with 1 mL of the spore suspension or 5 mL of the liquid seed culture.

    • Incubate the flasks at 25°C with agitation at 150 rpm for 7-10 days.

  • Harvesting:

    • Separate the mycelia from the fermentation broth by filtration through cheesecloth or centrifugation.

    • The this compound can be extracted from both the mycelia and the broth.

Protocol 2: Extraction of this compound
  • Liquid-Liquid Extraction from Broth:

    • To 100 mL of the cell-free fermentation broth, add an equal volume of ethyl acetate.

    • Shake vigorously in a separatory funnel for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction twice more.

    • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Extraction from Mycelia:

    • Freeze-dry the harvested mycelia to obtain a dry weight.

    • Grind the dried mycelia into a fine powder.

    • Extract the mycelial powder with methanol (e.g., 100 mL per 1 g of dry weight) by sonication for 30 minutes, followed by shaking for 24 hours at room temperature.

    • Filter the extract and evaporate the methanol under reduced pressure.

    • Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate as described above.

  • Sample Preparation for HPLC:

    • Dissolve the dried crude extract in a known volume of methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter before injecting into the HPLC system.

Protocol 3: HPLC Quantification of this compound

Note: This is a general method for cyclic peptides and should be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

  • Gradient: A linear gradient from 15% B to 100% B over 40 minutes is a good starting point.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 225 nm and 280 nm (due to the presence of aromatic amino acids).

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations.

Visualizations

Biosynthetic and Experimental Workflows

Figure 1. Proposed Biosynthetic Pathway for this compound cluster_precursors Primary Metabolism cluster_synthesis This compound Biosynthesis Amino_Acids Amino Acid Precursors (e.g., Phenylalanine, Valine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Linear_Tetrapeptide Linear Tetrapeptide NRPS->Linear_Tetrapeptide Cyclization Cyclization (Thioesterase Domain) Linear_Tetrapeptide->Cyclization This compound This compound Cyclization->this compound

Proposed Biosynthetic Pathway for this compound

Figure 2. Experimental Workflow for this compound Production Inoculum Inoculum Preparation Fermentation Submerged Fermentation Inoculum->Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Quantification HPLC Quantification Extraction->Quantification

Experimental Workflow for this compound Production

Figure 3. Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Growth Is Mycelial Growth Optimal? Start->Check_Growth Optimize_Media Optimize Media (C/N Sources, pH) Check_Growth->Optimize_Media No Check_Precursors Are Precursors Available? Check_Growth->Check_Precursors Yes Optimize_Media->Check_Growth Add_Precursors Supplement with Amino Acids Check_Precursors->Add_Precursors No Check_Time Is Fermentation Time Optimal? Check_Precursors->Check_Time Yes Add_Precursors->Check_Precursors Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Success Improved Yield Check_Time->Success Yes Time_Course->Check_Time

Troubleshooting Logic for Low this compound Yield

References

Hirsutide Technical Support Center: Troubleshooting Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of Hirsutide. Find answers to frequently asked questions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a cyclotetrapeptide that is soluble in several organic solvents. Recommended solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3][4] The choice of solvent will depend on the specific requirements of your experiment and downstream applications.

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution to 37°C can aid in dissolution.[4]

  • Sonication: Using an ultrasonic bath can help to break up any aggregates and facilitate solubilization.[4]

  • Aliquotting: To avoid issues with repeated freeze-thaw cycles which can affect peptide stability and solubility, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: Are there any known issues with this compound aggregation?

A3: While specific aggregation studies on this compound are not widely documented, it is a known issue for many peptides, particularly those with hydrophobic residues.[5] Peptide aggregation can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the solution.[5] To minimize aggregation, it is advisable to prepare fresh solutions and avoid long-term storage in solution unless stability has been verified for your specific conditions.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored at -20°C as a lyophilized powder.[1][2][3] Once dissolved, the storage recommendations for the stock solution are as follows:

  • -80°C: Use within 6 months.[4]

  • -20°C: Use within 1 month.[4]

Always store stock solutions in tightly sealed vials to prevent evaporation and contamination.

Quantitative Data: this compound Stock Solution Preparation

The following table provides volumes for preparing common stock solution concentrations of this compound (Molecular Weight: 568.7 g/mol ).[4]

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 1.7584 mL8.792 mL17.584 mL
5 mM 351.7 µL1.7584 mL3.5168 mL
10 mM 175.8 µL879.2 µL1.7584 mL

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for dissolving lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound

  • Recommended solvent (DMSO, DMF, ethanol, or methanol)

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming on the powder.

  • Solvent Addition: Add the calculated volume of the desired solvent to the vial to achieve the target concentration (refer to the table above).

  • Mixing: Close the vial tightly and vortex gently to mix.

  • Troubleshooting Dissolution (if necessary):

    • If the peptide does not fully dissolve, warm the vial to 37°C for 10-15 minutes.

    • Alternatively, or in addition, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.

This compound's Antifungal Mechanism of Action: A Representative Signaling Pathway

While the precise signaling pathways activated by this compound are a subject of ongoing research, many antifungal peptides exert their effects by interacting with the fungal cell wall and membrane, leading to the activation of intracellular stress response pathways, such as the MAP kinase cascade. This can ultimately result in the inhibition of fungal growth.[1][2]

Antifungal_Peptide_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Wall / Membrane Components This compound->Receptor Interaction MAPKKK MAP Kinase Kinase Kinase (MAPKKK) Receptor->MAPKKK Activation MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylation TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor Activation GeneExpression Gene Expression (Stress Response) TranscriptionFactor->GeneExpression Induces

Caption: Representative MAP kinase signaling pathway activated by an antifungal peptide.

This diagram illustrates a plausible mechanism of action for this compound, consistent with the known functions of other antifungal peptides.

Troubleshooting_Workflow Start Start: Dissolve This compound in Recommended Solvent Check_Solubility Is the solution clear? Start->Check_Solubility Warm Warm solution to 37°C Check_Solubility->Warm No Success Success: Aliquot and Store Check_Solubility->Success Yes Sonicate Sonicate solution Warm->Sonicate Recheck_Solubility Is the solution clear now? Sonicate->Recheck_Solubility Recheck_Solubility->Success Yes Consult Consult further technical support Recheck_Solubility->Consult No

Caption: Troubleshooting workflow for dissolving this compound.

This workflow provides a logical sequence of steps to follow when encountering solubility issues with this compound.

References

Technical Support Center: Stability and Degradation of Hirsutide In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for Hirsutide degradation in vitro?

A1: Based on general peptide chemistry, this compound is likely susceptible to several common degradation pathways in aqueous solutions. These include:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) and asparagine (Asn) residues.

  • Oxidation: Modification of susceptible amino acid residues such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His).

  • Deamidation: Conversion of Asn and glutamine (Gln) residues to their corresponding acidic amino acids, which can alter the peptide's charge and structure.

  • Aggregation: Formation of non-covalent oligomers and larger aggregates, which can lead to precipitation and loss of biological activity.[1][2]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the formulation is a critical factor influencing this compound's stability.[3] Generally, a pH range of 4-6 is optimal for the stability of many peptides.[3][4]

  • Acidic pH (<4): Can accelerate the hydrolysis of peptide bonds.

  • Neutral to Alkaline pH (>6): Can increase the rate of deamidation and oxidation. For some peptides, high pH can lead to aggregation and precipitation.[5] It is essential to determine the isoelectric point (pI) of this compound to understand its solubility and stability at different pH values.

Q3: Which buffers are recommended for formulating this compound?

A3: The choice of buffer can significantly impact peptide stability.[6]

  • Histidine buffer: Often used for its ability to maintain pH around 6.0 and stabilize against aggregation.[7][8]

  • Citrate buffer: Effective in the pH range of 3-6.2 and can chelate metal ions that may catalyze oxidation.

  • Phosphate buffer: While widely used, it can sometimes accelerate degradation, especially during freeze-thaw cycles.

  • Acetate buffer: Suitable for pH ranges of 3.6-5.6.

It is recommended to screen several buffers to find the optimal one for this compound.

Q4: What are the best practices for storing this compound solutions?

A4: To ensure the long-term stability of this compound solutions, the following storage practices are recommended:

  • Store solutions at -20°C or -80°C.

  • Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[4]

  • Protect from light, as some amino acids are susceptible to photo-oxidation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity Peptide degradation (hydrolysis, oxidation), Aggregation- Confirm peptide integrity using HPLC or Mass Spectrometry.- Optimize formulation pH and buffer.- Store aliquots at ≤ -20°C and avoid freeze-thaw cycles.- Add excipients like antioxidants (e.g., methionine) or stabilizers (e.g., trehalose).
Precipitation or cloudiness in solution Peptide aggregation, Poor solubility at the working pH- Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least 1-2 units away from the pI.- Screen different buffers and excipients to improve solubility.- Perform a concentration optimization study.
Appearance of new peaks in HPLC chromatogram Chemical degradation (deamidation, oxidation, hydrolysis)- Characterize the new peaks using Mass Spectrometry (LC-MS) to identify degradation products.[9][10]- Perform forced degradation studies (see protocol below) to understand degradation pathways.- Adjust formulation conditions (pH, buffer, excipients) to minimize the formation of these products.
Inconsistent results between experiments Improper handling and storage, Variability in buffer preparation- Strictly adhere to storage and handling protocols.- Ensure accurate and consistent preparation of all solutions and buffers.- Use freshly prepared solutions for critical experiments.

Quantitative Data Summary

The following tables summarize typical stability data for therapeutic peptides under various conditions. Note: This data is for illustrative purposes and may not be representative of this compound.

Table 1: Effect of pH on Peptide Stability (Example: Peptide X at 25°C for 30 days)

pH% Remaining Intact PeptideMajor Degradation Products
3.085%Hydrolysis products
5.098%Minimal degradation
7.090%Deamidation products
8.075%Deamidation, Oxidation

Table 2: Effect of Temperature on Peptide Stability (Example: Peptide Y in Histidine Buffer, pH 6.0)

Temperature% Remaining Intact Peptide (after 30 days)
4°C99%
25°C92%
40°C78%

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the potential degradation pathways of this compound under stress conditions. This helps in developing stability-indicating analytical methods.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM histidine, pH 6.0).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution to a final concentration of 0.01 M HCl. Incubate at 40°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution to a final concentration of 0.01 M NaOH. Incubate at 40°C for 2, 4, and 8 hours.

    • Oxidation: Add 3% H₂O₂ to the this compound solution to a final concentration of 0.3% H₂O₂. Incubate at room temperature for 2, 4, and 8 hours, protected from light.

    • Thermal Degradation: Incubate the this compound solution at 50°C and 70°C for 1, 3, and 7 days.

    • Photostability: Expose the this compound solution to light (e.g., ICH option 1: cool white fluorescent and near-ultraviolet lamp) for a defined period.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS) for peak identification.

  • Data Analysis: Compare the chromatograms of stressed samples to a control sample (stored at -20°C). Identify and quantify the degradation products.

Protocol 2: Assessment of this compound Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the formation of soluble aggregates of this compound.

Methodology:

  • Sample Preparation: Prepare this compound solutions under various formulation conditions (different buffers, pH, excipients) and subject them to stress (e.g., elevated temperature, freeze-thaw cycles).

  • SEC-HPLC Analysis:

    • Column: Use a suitable SEC column (e.g., TSKgel G2000SWxl).

    • Mobile Phase: A typical mobile phase would be a phosphate buffer with an appropriate salt concentration (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Detection: UV detection at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation This compound This compound Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidation) This compound->Stress HPLC RP-HPLC Analysis Stress->HPLC Chemical Stability SEC SEC Analysis Stress->SEC Physical Stability LCMS LC-MS Analysis HPLC->LCMS Characterization Degradation Identify Degradation Products LCMS->Degradation Aggregation Quantify Aggregation SEC->Aggregation Stability Determine Stability Profile Degradation->Stability Aggregation->Stability

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_degradation Degradation Products This compound Intact this compound Hydrolysis Hydrolyzed Fragments This compound->Hydrolysis Acid/Base Oxidized Oxidized this compound This compound->Oxidized Oxidizing Agent/Light Deamidated Deamidated this compound This compound->Deamidated pH > 6 Aggregates Aggregates This compound->Aggregates Stress (Temp, Freeze-Thaw)

Caption: Potential degradation pathways for this compound.

References

Optimizing Hirsutide Bioactivity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing bioactivity assays involving Hirsutide, a cyclic tetrapeptide with known antimicrobial properties. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide won't dissolve. What should I do?

A1: Peptide solubility can be a significant challenge. This compound is soluble in DMF, DMSO, Ethanol, and Methanol[1]. If you encounter solubility issues, consider the following:

  • Solvent Choice: Ensure you are using one of the recommended solvents. For cell-based assays, it is crucial to select a solvent that is tolerated by your cell lines at the final concentration used in the experiment.

  • pH Adjustment: The net charge of a peptide influences its solubility. While this compound's isoelectric point is not readily published, slight adjustments in the pH of aqueous buffers can sometimes aid dissolution. For basic peptides, a small amount of acetic acid can help, while ammonium hydroxide can be used for acidic peptides.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate the dissolution of the peptide.[2]

Q2: I am observing inconsistent results between experiments. What are the potential causes?

A2: Inconsistent results in peptide bioactivity assays can stem from several factors:

  • Peptide Stability: Peptides can be susceptible to degradation. To maintain consistency, it is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3] Store lyophilized this compound at -20°C.[1]

  • Peptide Purity and Concentration: Ensure the purity of your this compound sample and accurately determine its concentration. The presence of impurities or inaccuracies in concentration can lead to significant variability in results.

  • Assay Conditions: Minor variations in experimental conditions such as incubation time, temperature, cell density, and media composition can impact the outcome of the assay. Standardizing these parameters across all experiments is critical.

Q3: My negative controls are showing unexpected activity. What could be the reason?

A3: Contamination is a common culprit for unexpected activity in negative controls:

  • Endotoxins: If you are working with mammalian cells, endotoxin contamination from laboratory reagents or equipment can trigger an immune response, leading to misleading results.[3] Use endotoxin-free reagents and consumables whenever possible.

  • Solvent Effects: The solvent used to dissolve this compound may have its own biological effects. Always include a vehicle control (solvent without the peptide) in your experimental setup to account for any solvent-induced activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioactivity assays.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Bioactivity Observed 1. Peptide Degradation: Improper storage or handling. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. 3. Resistant Microbial Strain: The target organism may be inherently resistant to this compound. 4. Peptide Aggregation: The peptide may not be fully solubilized.1. Aliquot lyophilized peptide and store at -20°C. Prepare fresh solutions for each experiment. 2. Optimize assay parameters based on the specific microbial strain and assay type. 3. Verify the susceptibility of your microbial strain using a known active compound as a positive control. 4. Refer to the solubility guidelines in the FAQs. Consider using a different solvent or sonication.
High Variability in MIC Values 1. Inaccurate Inoculum Density: Inconsistent number of microbial cells in each well. 2. Inconsistent Peptide Dilutions: Errors in preparing the serial dilutions of this compound. 3. Edge Effects in Microtiter Plates: Evaporation from the outer wells of the plate.1. Standardize the preparation of the microbial inoculum to ensure a consistent cell density. 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. 3. To minimize evaporation, fill the outer wells of the microtiter plate with sterile media or water and do not use them for experimental samples.
Cell Death in Untreated Controls 1. Contamination: Bacterial or fungal contamination of cell cultures or reagents. 2. Harsh Solvent Conditions: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. Maintain sterile technique throughout the experiment. Regularly check cultures for contamination. 2. Perform a solvent toxicity test to determine the maximum non-toxic concentration of the solvent for your specific cell line.

Quantitative Data Summary

The following tables summarize the known bioactivity of this compound against various bacterial and fungal strains, presented as Minimum Inhibitory Concentrations (MIC).

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/cm³)
Corynebacterium pyogenes25
Staphylococcus aureus13
Pseudomonas aeruginosa6
Klebsiella pneumoniae21
[Source: Cayman Chemical[1]]

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/cm³)
Candida albicans13
Microsporum audouinii6
Aspergillus niger25
Ganoderma6
[Source: Cayman Chemical[1]]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution

  • Sterile 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilutions)

  • Spectrophotometer

Methodology:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in a polypropylene microtiter plate to achieve concentrations ranging from a clinically relevant maximum to a minimum.

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

    • Add 10 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that results in no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Fungi (e.g., Candida albicans)

This protocol is based on quantitative methods for assessing fungal susceptibility.[4][5]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • Fungal culture (e.g., Candida albicans)

  • Spectrophotometer

Methodology:

  • Prepare this compound Dilutions:

    • Prepare serial dilutions of this compound in the appropriate fungal growth medium in a 96-well plate.

  • Prepare Fungal Inoculum:

    • Adjust the concentration of the fungal culture in fresh medium to a final density of 1-5 x 10^3 CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungi in medium without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. Growth can be quantified by measuring the OD600.

Visualizations

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of this compound is not yet fully elucidated, many cyclic antimicrobial peptides are known to disrupt the cell membrane of target organisms. This disruption can lead to the leakage of intracellular contents and ultimately cell death. In fungi, this membrane stress can trigger the Cell Wall Integrity (CWI) signaling pathway. The following diagram illustrates a hypothetical mechanism for this compound's antifungal activity.

Hirsutide_Mechanism This compound This compound FungalCell Fungal Cell Membrane This compound->FungalCell Interaction MembraneDisruption Membrane Disruption (Pore Formation) FungalCell->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation MembraneDisruption->CWI_Pathway Stress Signal CellDeath Cell Death IonLeakage->CellDeath CWI_Pathway->CellDeath Apoptotic Signals (if overwhelmed)

Caption: Hypothetical mechanism of this compound's antifungal action.

Experimental Workflow for MIC Assay

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start PrepPeptide Prepare this compound Serial Dilutions Start->PrepPeptide PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum Inoculate Inoculate 96-well Plate PrepPeptide->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End Troubleshooting_Logic Problem Unexpected Results? CheckControls Check Controls (Positive, Negative, Vehicle) Problem->CheckControls ControlOK Controls OK? CheckControls->ControlOK CheckPeptide Review Peptide Handling (Solubility, Storage, Purity) ControlOK->CheckPeptide Yes Contamination Suspect Contamination ControlOK->Contamination No CheckAssay Review Assay Parameters (Cell Density, Incubation) CheckPeptide->CheckAssay Optimize Optimize Assay Conditions CheckAssay->Optimize Resolved Problem Resolved Contamination->Resolved Address Contamination Optimize->Resolved

References

Hirsutide Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Hirsutide, a cyclic tetrapeptide.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound purification experiments.

Issue 1: Low Crude Peptide Yield After Solid-Phase Synthesis and Cleavage

Question: I've completed the solid-phase peptide synthesis (SPPS) and cleavage of this compound, but my crude yield is significantly lower than expected. What could be the cause?

Answer: Low crude peptide yield for cyclic tetrapeptides like this compound is a common challenge, often stemming from issues during both synthesis and cleavage. Here are potential causes and solutions:

  • Premature Cleavage from Resin: The linker attaching the peptide to the solid support might be too labile for the synthesis conditions.

    • Solution: If using a hyper-acid sensitive resin like 2-chlorotrityl chloride (2-CTC) resin, which is common for protected fragment synthesis, ensure that the coupling and deprotection steps are performed under strictly controlled, non-acidic conditions. The use of milder coupling reagents and bases can help prevent premature cleavage.

  • Incomplete Coupling Reactions: Steric hindrance and the formation of secondary structures on the resin can lead to incomplete coupling of amino acids.

    • Solution: Employ stronger coupling reagents like HATU or HCTU. Double coupling or increasing the reaction time and temperature can also improve efficiency. Monitoring coupling completion with a ninhydrin test is recommended.

  • Side Reactions During Cleavage: The cleavage cocktail might not be optimized for the specific amino acid composition of this compound, leading to degradation of the peptide.

    • Solution: Use a cleavage cocktail containing scavengers to protect sensitive residues from reactive cations generated during cleavage. A common cocktail is Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water. The ratio and composition may need to be optimized.[1]

Issue 2: Poor Purity of Crude this compound (<5% Purity)

Question: My crude this compound has very low purity, making downstream purification difficult. How can I improve the initial purity?

Answer: The low purity of crude cyclic peptides is a well-documented challenge.[2] Several factors during synthesis and cyclization contribute to this:

  • Formation of Dimers and Oligomers: During the cyclization step, intermolecular reactions can lead to the formation of cyclic dimers and higher-order oligomers instead of the desired monomeric cyclic this compound.

    • Solution: Perform the cyclization reaction under high dilution conditions (0.001–0.005 M) to favor intramolecular cyclization.[3] The choice of cyclization reagents and solvent is also critical.

  • Racemization: The activation of the carboxylic acid for cyclization can lead to racemization, resulting in diastereomeric impurities that are difficult to separate.

    • Solution: Use coupling reagents known to suppress racemization, such as COMU or TBTU, in combination with a base like diisopropylethylamine (DIEA). Performing the reaction at a lower temperature can also minimize racemization.

  • Incomplete Cyclization: The linear precursor may fail to cyclize efficiently due to conformational constraints.

    • Solution: The introduction of turn-inducing motifs, such as D-amino acids or N-methylated amino acids, can pre-organize the linear peptide for cyclization, although this would result in a this compound analog.[4] For the native sequence, optimization of the cyclization position (i.e., which amide bond is formed last) can significantly impact efficiency.

Issue 3: Challenges in HPLC Purification - Peak Tailing and Co-elution of Impurities

Question: I'm struggling to purify this compound using reverse-phase HPLC. I'm observing significant peak tailing and my product co-elutes with impurities. What can I do?

Answer: HPLC purification of cyclic peptides can be challenging due to their unique structural properties. Here's how to address common issues:

  • Peak Tailing: This is often caused by secondary interactions between the peptide and the stationary phase or by peptide aggregation.

    • Solution:

      • Optimize Mobile Phase: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in both aqueous and organic mobile phases.[5]

      • Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing solvent viscosity and disrupting secondary interactions.

      • Change Stationary Phase: If tailing persists, consider a different stationary phase. Columns with end-capping or those made of polystyrene-divinylbenzene (PS-DVB) can reduce silanol interactions.

  • Co-elution of Impurities: Diastereomers (from racemization) and other closely related impurities can be difficult to resolve.

    • Solution:

      • Shallow Gradient: Employ a very shallow acetonitrile gradient to improve the separation of closely eluting peaks.

      • Alternative Solvent System: If acetonitrile does not provide adequate resolution, consider using methanol or isopropanol as the organic modifier.

      • Orthogonal Chromatography: If a single reverse-phase step is insufficient, a secondary purification step using a different separation mode (e.g., ion-exchange or a different reverse-phase column with a different pH) may be necessary.

Issue 4: this compound Aggregation and Instability

Question: My purified this compound appears to be aggregating or degrading upon storage. How can I improve its stability?

Answer: Peptides, including cyclic ones, can be susceptible to aggregation and chemical degradation.

  • Aggregation: Hydrophobic patches on the peptide surface can lead to self-association.

    • Solution:

      • Solvent Optimization: Store this compound in a solvent system that minimizes aggregation. This may involve the addition of organic co-solvents or excipients. This compound is soluble in ethanol, methanol, DMF, or DMSO.[6]

      • pH Control: The pH of the storage solution can significantly impact solubility and aggregation. The optimal pH should be determined empirically.

      • Concentration: Store the peptide at a concentration that is below its critical aggregation concentration.

  • Chemical Degradation:

    • Oxidation: Cysteine and methionine residues are prone to oxidation. While this compound's sequence is not specified in the initial search, if it contains these residues, oxidation is a risk.

      • Solution: Store solutions under an inert atmosphere (e.g., argon or nitrogen) and consider adding antioxidants.

    • Hydrolysis: Aspartate-containing sequences are particularly susceptible to hydrolysis.

      • Solution: Avoid prolonged exposure to acidic or basic conditions. Lyophilized peptides are generally more stable than those in solution. For long-term storage, keep this compound lyophilized at -20°C.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of a cyclic tetrapeptide like this compound?

A1: The synthesis of cyclic tetrapeptides is notoriously challenging due to high ring strain, and yields are often low. Reported yields for similar cyclic tetrapeptides can be as low as 5-7%.[4] However, with optimized cyclization strategies, it is possible to achieve higher yields.

Q2: What type of HPLC column is best for this compound purification?

A2: A C18 reverse-phase column is a common starting point for peptide purification.[5] For challenging separations, wide-pore (300 Å) columns are often preferred as they allow better access of the peptide to the stationary phase. If issues with secondary interactions arise, consider columns with advanced end-capping or a polystyrene-divinylbenzene (PS-DVB) stationary phase.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used for characterization. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight (C34H40N4O4, MW: 568.7).[6] Purity should be assessed by analytical HPLC, ideally with detection at multiple wavelengths. For complete structural confirmation, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy would be required.

Q4: What are the common impurities I should look for?

A4: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids from the SPPS.

  • Diastereomers: Resulting from racemization during synthesis or cyclization.

  • Cyclic dimers/oligomers: Formed during the cyclization step.

  • Linear peptide: The uncyclized precursor.

  • Adducts: Modifications to the peptide from reactive species during cleavage (e.g., trifluoroacetylated peptides).

Quantitative Data Summary

ParameterTypical ValueNotes
Crude Purity<5% - 30%Highly dependent on the success of the synthesis and cyclization. For complex cyclic peptides, very low initial purity is common.[2]
Final Purity (after HPLC)>95%This is a common target for biologically active peptides.[2][6]
Overall Yield1% - 15%The overall yield is often low due to challenges in both synthesis and purification.
HPLC Column Pore Size100 Å or 300 Å300 Å is often preferred for peptides to ensure good mass transfer.
Mobile Phase Additive0.1% TFACommonly used as an ion-pairing agent to improve peak shape.[5]

Experimental Protocols

Protocol 1: Cleavage of this compound from Resin

This protocol assumes the use of an acid-labile resin.

  • Resin Preparation: Wash the peptide-resin (100 mg) with dichloromethane (DCM, 3 x 5 mL). Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (40 mL) to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Column and Buffers:

    • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of this compound.

  • Purification Gradient: Based on the scouting run, design a shallow gradient around the elution point of this compound. For example, if it elutes at 40% B, a gradient of 30-50% B over 40 minutes could be effective.

  • Fraction Collection: Collect fractions across the peak corresponding to this compound.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry. Pool the fractions with the desired purity (>95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the pure this compound as a powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_final_product Final Product sp_synthesis Linear Peptide Assembly on Resin cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) sp_synthesis->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation hplc_prep Preparative RP-HPLC precipitation->hplc_prep fraction_analysis Fraction Analysis (LC-MS) hplc_prep->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_this compound Pure this compound (>95%) lyophilization->pure_this compound

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Purification Yield cause1 Aggregation/ Precipitation problem->cause1 cause2 Poor HPLC Resolution problem->cause2 cause3 Peptide Degradation problem->cause3 sol1a Optimize Solvent cause1->sol1a sol1b Adjust pH and Concentration cause1->sol1b sol2a Optimize HPLC Gradient cause2->sol2a sol2b Change Column/ Mobile Phase cause2->sol2b sol3a Use Stabilizers/ Antioxidants cause3->sol3a sol3b Optimize Storage (Lyophilize, -20°C) cause3->sol3b

Caption: Troubleshooting logic for low this compound purification yield.

References

Preventing epimerization during Hirsutide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Hirsutide, an N-methylated cyclotetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in this compound synthesis?

Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid into a D-amino acid, or vice versa.[1][2] This is a significant side reaction that can compromise the biological activity and overall conformation of the synthesized peptide.[1][2][3] For a cyclic tetrapeptide like this compound, the synthesis is already challenging due to ring strain, which can favor epimerization pathways.[4] The presence of N-methylated amino acids in this compound can also influence the rate of epimerization.

Q2: Which steps in this compound synthesis are most susceptible to epimerization?

Epimerization can occur at two main stages during solid-phase peptide synthesis (SPPS):

  • Amino Acid Activation: The activation of the carboxylic acid group of an amino acid to facilitate coupling is a primary source of epimerization.[1] This is particularly problematic for all amino acids except for glycine, which is not chiral.

  • Cyclization: The head-to-tail cyclization of the linear tetrapeptide precursor to form this compound is a critical step where epimerization can occur, especially given the inherent ring strain of cyclic tetrapeptides.[4]

Q3: Are there specific amino acid residues in the this compound sequence that are more prone to epimerization?

While the exact sequence of this compound is not detailed in the provided context, certain amino acids are generally more susceptible to epimerization. Amino acids with electron-withdrawing groups in their side chains, such as serine and cysteine, are more prone to epimerization.[1][5] Additionally, sterically hindered amino acids like valine and isoleucine can also exhibit higher rates of epimerization, particularly in polar solvents.[6] During the synthesis of this compound, careful consideration should be given to the coupling of each amino acid in the sequence.

Troubleshooting Guide: Preventing Epimerization

This guide provides specific troubleshooting advice for common issues related to epimerization during this compound synthesis.

Issue 1: High levels of epimerization detected after coupling of a specific amino acid.
  • Potential Cause: Inappropriate choice of coupling reagent or base.

  • Recommended Actions:

    • Optimize Coupling Reagents: Switch to a coupling reagent known to suppress epimerization. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, Oxyma Pure) are highly effective in minimizing epimerization when used with carbodiimides like DCC or EDC.[1][7] Phosphonium and uronium salts such as HBTU, HATU, and PyBOP have also been shown to be efficient and reduce epimerization.[8]

    • Base Selection: The choice of base can significantly impact epimerization. Use of a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) is recommended over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[4][9][10]

    • Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to suppress the rate of epimerization.[6]

Issue 2: Significant epimerization observed after the final cyclization step.
  • Potential Cause: Unfavorable reaction conditions during macrocyclization.

  • Recommended Actions:

    • Cyclization Strategy: One successful strategy for this compound synthesis involved pre-activating the C-terminus of the linear tetrapeptide as a pentafluorophenyl (Pfp) ester. The cyclization was then carried out at 0°C using N-methylmorpholine (NMM) as the base, which yielded a high percentage of the pure product.[4]

    • Solvent Choice: The polarity of the solvent can influence the rate of epimerization.[6] Chloroform was used in a reported successful synthesis of this compound.[4] Apolar solvents may help reduce epimerization, but solubility of the peptide must be considered.[6]

    • Pre-organization: The presence of N-methylated amino acids in this compound can induce a favorable conformation for cyclization, which can help to increase the rate of the desired reaction over the epimerization side reaction.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents and Additives on Epimerization

Coupling Reagent/MethodAdditiveRelative Epimerization LevelReference
DCCNoneHigh[1]
DCCHOBtLow[1]
EDCNoneHigher than DCC[1][6]
EDCHOBtLow[1]
HATUN/ALow[8]
TDBTUN/ASignificantly Less[11]
CarbodiimideHOBt + CuCl₂< 0.1% (D-epimer)[12]

Note: This table presents general findings on the effect of coupling reagents on epimerization in peptide synthesis. The actual levels of epimerization can vary depending on the specific amino acid, solvent, and other reaction conditions.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Linear this compound Precursor
  • Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which can help minimize side reactions like diketopiperazine formation, especially when proline or other N-substituted amino acids are involved.[13][14]

  • First Amino Acid Attachment: Attach the C-terminal Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF. The addition of HOBt to the deprotection solution can help reduce aspartimide formation, a common side reaction.[13]

  • Coupling: Couple the next Fmoc-protected amino acid using an appropriate coupling reagent and base combination (see Table 1). Ensure complete coupling using a qualitative test like the Kaiser test. If the coupling is incomplete, a second coupling can be performed.

  • Washing: Thoroughly wash the resin after each deprotection and coupling step to remove excess reagents and byproducts.[11]

  • Repeat: Repeat the deprotection, coupling, and washing cycles until the linear tetrapeptide sequence is assembled.

  • Cleavage: Cleave the linear peptide from the resin using a mild cleavage cocktail, such as 1% TFA in CH₂Cl₂.[14]

Protocol 2: Cyclization of Linear this compound Precursor
  • Pre-activation: Activate the C-terminus of the purified linear tetrapeptide as a pentafluorophenyl (Pfp) ester.[4]

  • Deprotection: Remove the N-terminal protecting group (e.g., Boc) with TFA.[4]

  • Cyclization: Dissolve the deprotected linear peptide in a suitable solvent like chloroform at a high dilution to favor intramolecular cyclization over polymerization. Add a catalytic amount of a sterically hindered base such as N-methylmorpholine (NMM).[4]

  • Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0°C) and monitor the progress of the cyclization by a suitable analytical method like HPLC.[4]

  • Purification: Purify the resulting cyclic peptide by recrystallization or chromatography.[4]

Mandatory Visualizations

SPPS_Workflow Resin Start with Resin Attach_AA1 Attach First Fmoc-AA-OH Resin->Attach_AA1 Deprotection Fmoc Deprotection (Piperidine/DMF) Attach_AA1->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is sequence incomplete? Cleavage Cleave Linear Peptide from Resin Wash2->Cleavage Is sequence complete? Repeat->Deprotection Cyclization Cyclization Cleavage->Cyclization Purification Purification Cyclization->Purification This compound Pure this compound Purification->this compound

Caption: Workflow for the Solid-Phase Synthesis and Cyclization of this compound.

Epimerization_Mechanism cluster_0 Amino Acid Activation cluster_1 Epimerization Pathway Activated_AA {Activated L-Amino Acid | P-NH-CHR-COX } Oxazolone {Oxazolone Intermediate | Planar & Achiral} Activated_AA->Oxazolone Base-catalyzed enolization Protonation Reprotonation Oxazolone->Protonation Protonation->Activated_AA Re-forms L-isomer D_Amino_Acid {Epimerized D-Amino Acid | P-NH-CHR(epimer)-COX } Protonation->D_Amino_Acid

Caption: Mechanism of Epimerization via Oxazolone Formation during Peptide Coupling.

References

Hirsutide NMR Signal Assignment: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Nuclear Magnetic Resonance (NMR) signal assignment of Hirsutide and related cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: I am seeing fewer signals in my 1D ¹H NMR spectrum than expected for this compound. What could be the cause?

A1: This is a common issue known as signal overlap, where distinct proton signals have very similar chemical shifts and merge into a single, broader peak. In this compound, which contains three phenylalanine residues (two of which are N-methylated) and one valine residue, the aromatic protons of the phenylalanine rings and the α-protons of the amino acid residues are particularly prone to overlapping.

To resolve signal overlap, consider the following:

  • Change the solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of some protons, potentially resolving the overlap.[1]

  • Vary the temperature: Acquiring spectra at different temperatures can help separate overlapping signals, especially if the overlap is due to conformational exchange.[2]

  • Utilize higher magnetic fields: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals.[2]

  • Employ 2D NMR techniques: Experiments like COSY and TOCSY can help resolve individual spin systems even when they overlap in the 1D spectrum.[3]

Q2: My NMR spectrum has very broad peaks. What are the possible reasons and solutions?

A2: Peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Poor shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample concentration: A sample that is too concentrated can lead to aggregation and broadened signals.[1] Try diluting your sample.

  • Low solubility: If this compound is not fully dissolved, the sample will be non-homogenous, resulting in broad lines.[1] Consider trying a different solvent in which this compound has better solubility.

  • Conformational dynamics: Cyclic peptides like this compound can exist in multiple conformations that are in intermediate exchange on the NMR timescale, leading to broad peaks.[2] Acquiring the spectrum at a higher temperature can sometimes increase the rate of exchange and result in sharper signals.[1]

Q3: I am having difficulty assigning the N-methyl signals of the two N-methyl-L-phenylalanine residues. How can I definitively assign them?

A3: The two N-methyl groups in this compound are in different chemical environments and should have distinct signals. However, they can be close in chemical shift. To assign them, 2D NMR experiments are essential:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Look for a correlation from the N-methyl protons to the α-carbon and the carbonyl carbon of the same N-methyl-phenylalanine residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum will show through-space correlations. You should observe NOEs between the N-methyl protons and the α-proton of the same residue, as well as potentially to protons on adjacent residues in the peptide backbone.

Q4: How can I confirm the assignment of the amide (NH) protons?

A4: The presence of amide protons can be confirmed by a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The amide protons will exchange with deuterium, and their corresponding signals will disappear or significantly decrease in intensity.[1]

Troubleshooting Guide

Problem: Signal Overlap in the Aromatic Region

The ¹H NMR spectrum of this compound is expected to show complex signals in the aromatic region (typically 7.0-7.5 ppm) due to the three phenylalanine residues.

Troubleshooting StepExpected Outcome
1. Run a 2D COSY Spectrum Cross-peaks will show which aromatic protons are coupled to each other within the same phenyl ring.
2. Run a 2D TOCSY Spectrum This will help to identify all the protons belonging to a single phenylalanine spin system.
3. Run a 2D NOESY Spectrum NOEs between the aromatic protons and the α- and β-protons of the same residue will help to link the aromatic signals to a specific amino acid.
4. Run a 2D ¹H-¹³C HSQC Spectrum This will correlate the aromatic protons to their directly attached ¹³C carbons, helping to resolve overlap based on the carbon chemical shifts.
Problem: Ambiguous Assignment of α-Protons

The α-protons of the four amino acid residues can also overlap, making their assignment challenging.

Troubleshooting StepExpected Outcome
1. Analyze the 2D TOCSY Spectrum Each α-proton will show correlations to the other protons within the same amino acid side chain (e.g., the α-proton of valine will show a correlation to the β-proton, which in turn correlates to the γ-protons).
2. Analyze the 2D NOESY Spectrum Sequential assignment can be performed by looking for NOEs between the α-proton of one residue and the amide proton of the next residue in the sequence (dαN(i, i+1)).
3. Analyze the 2D ¹H-¹³C HSQC Spectrum The distinct ¹³C chemical shifts of the α-carbons can help to resolve overlapping α-proton signals.

Expected Chemical Shift Ranges for this compound

The following table summarizes the expected ¹H and ¹³C chemical shift ranges for the amino acid residues in this compound. Actual shifts can vary depending on the solvent, temperature, and conformation.

Amino Acid ResidueProtonExpected ¹H Shift (ppm)CarbonExpected ¹³C Shift (ppm)
L-Phenylalanine α-H4.0 - 4.7α-C55 - 60
β-H2.8 - 3.3β-C35 - 40
Aromatic-H7.0 - 7.5Aromatic-C125 - 138
NH7.5 - 8.5C=O170 - 175
N-Methyl-L-Phenylalanine α-H4.5 - 5.5α-C60 - 65
β-H2.9 - 3.4β-C35 - 40
Aromatic-H7.0 - 7.5Aromatic-C125 - 138
N-CH₃2.7 - 3.2N-CH₃30 - 35
C=O170 - 175
L-Valine α-H3.8 - 4.3α-C60 - 65
β-H2.0 - 2.4β-C30 - 35
γ-H (CH₃)0.8 - 1.2γ-C (CH₃)18 - 22
NH7.5 - 8.5C=O170 - 175

Experimental Protocols

General Sample Preparation:

  • Dissolve an appropriate amount of high-purity (>95%) this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 1-5 mM.[3]

  • Transfer the solution to a clean, dry NMR tube.

  • For D₂O exchange experiments, add a small drop (approx. 5-10 µL) of D₂O to the NMR tube, gently mix, and allow it to stand for a few minutes before acquiring the spectrum.

Standard 2D NMR Experiments: The following are general starting parameters for common 2D NMR experiments on a 500 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

  • COSY (Correlation Spectroscopy):

    • Spectral width: 10-12 ppm in both dimensions.

    • Number of increments: 256-512 in the indirect dimension.

    • Number of scans: 4-16 per increment.

  • TOCSY (Total Correlation Spectroscopy):

    • Similar parameters to COSY.

    • Set the TOCSY mixing time to 60-80 ms to observe correlations throughout the entire spin system of each amino acid.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Similar parameters to COSY.

    • Use a mixing time of 150-300 ms to observe inter-residue NOEs for sequential assignment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • ¹H spectral width: 10-12 ppm.

    • ¹³C spectral width: 0-180 ppm.

    • Number of increments: 128-256 in the ¹³C dimension.

    • Number of scans: 8-32 per increment.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum check_sample Check Sample Preparation (Concentration, Solubility, Purity) start->check_sample broad_peaks Are Peaks Broad? check_sample->broad_peaks fewer_signals Fewer Signals Than Expected? broad_peaks->fewer_signals No shim_temp Re-shim Spectrometer Adjust Temperature broad_peaks->shim_temp Yes run_2d_nmr Run 2D NMR (COSY, TOCSY, HSQC) fewer_signals->run_2d_nmr Yes (Overlap) d2o_exchange Doubtful NH/OH Signals? fewer_signals->d2o_exchange No shim_temp->fewer_signals assign_2d Assign Signals using 2D Correlation Data run_2d_nmr->assign_2d run_d2o Perform D2O Exchange d2o_exchange->run_d2o Yes d2o_exchange->assign_2d No run_d2o->assign_2d noesy_hmbc Need Sequential/Long-Range Assignments? assign_2d->noesy_hmbc run_noesy_hmbc Run NOESY / HMBC noesy_hmbc->run_noesy_hmbc Yes final_assignment Final Signal Assignment noesy_hmbc->final_assignment No run_noesy_hmbc->final_assignment

References

Technical Support Center: Mass Spectrometry Fragmentation of Hirsutide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of Hirsutide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its mass spectrometry analysis challenging?

This compound is a cyclic tetrapeptide with the amino acid sequence cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). Its cyclic nature and the presence of N-methylated amino acids present unique challenges for mass spectrometry analysis compared to linear peptides. The initial fragmentation step involves ring opening, which can occur at any of the four amide bonds, leading to a mixture of linear precursor ions. This can result in complex tandem mass spectra (MS/MS) that are difficult to interpret for sequencing.

Q2: I am seeing a precursor ion at m/z 369 in my analysis of a sample supposedly containing this compound. Is this correct?

It is a common point of confusion, but a precursor ion at m/z 369 does not correspond to this compound. This m/z value is characteristic of Hirsutine, an oxindole alkaloid. This compound, with a molecular weight of 568.7 g/mol , will show a protonated molecule [M+H]⁺ at approximately m/z 569.3. It is crucial to verify the identity of your analyte to ensure correct data interpretation.

Q3: What are the expected fragmentation patterns for this compound?

The fragmentation of this compound is expected to proceed through the following steps:

  • Protonation: The initial step is the protonation of the cyclic peptide.

  • Ring Opening: The cyclic structure opens at one of the four amide bonds to form a linear peptide ion.

  • Fragmentation of the Linear Peptide: The resulting linear peptide then fragments to produce a series of b and y ions.

Due to the four possible ring-opening sites, a complex mixture of fragment ions can be expected. The presence of N-methylation on two of the phenylalanine residues can also influence the fragmentation pathways, potentially favoring cleavage at adjacent amide bonds.

Q4: I am observing poor fragmentation efficiency for this compound. What are the possible causes and solutions?

Poor fragmentation of cyclic peptides like this compound can be due to several factors:

  • Insufficient Collision Energy: The energy supplied for collision-induced dissociation (CID) may not be sufficient to induce ring opening and subsequent fragmentation.

    • Solution: Optimize the collision energy in your MS/MS method. A stepwise increase in collision energy can help identify the optimal setting for generating informative fragment ions.

  • Stable Conformation: The cyclic structure of this compound may adopt a very stable conformation that is resistant to fragmentation.

    • Solution: Consider using alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which can sometimes provide complementary fragmentation data for cyclic peptides.

  • N-Methylation: N-methylation can alter the proton mobility and fragmentation pathways, sometimes leading to less predictable fragmentation.

    • Solution: Careful analysis of the MS/MS spectrum is required to identify atypical fragment ions. Comparison with theoretical fragmentation patterns can be helpful.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.

Issue Possible Cause(s) Recommended Action(s)
No or Low Abundance of Precursor Ion (m/z 569.3) Poor ionization efficiency.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is suitable for ESI.
Sample degradation.Prepare fresh samples and store them appropriately.
Incorrect mass range setting.Verify that the mass spectrometer is scanning over the correct m/z range to detect the precursor ion.
Complex and Uninterpretable MS/MS Spectrum Multiple ring-opening isomers co-fragmenting.This is inherent to cyclic peptide fragmentation. Focus on identifying the most abundant and consistent fragment ions across multiple scans.
Presence of contaminants or impurities.Improve sample purification. Use high-purity solvents and reagents.
Incomplete Fragmentation (Dominant Precursor Ion in MS/MS) Insufficient collision energy.Gradually increase the collision energy and observe the effect on the fragmentation pattern.
Stable peptide conformation.Experiment with different fragmentation methods (ETD, HCD) if available.
Ambiguous Sequence Determination Difficulty in distinguishing between different ring-opening pathways.Utilize software tools for de novo sequencing of cyclic peptides. These tools can help to piece together the sequence from the complex fragmentation data.
Lack of a complete series of b or y ions.Combine data from different fragmentation methods to obtain a more complete picture of the peptide sequence.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound

  • Dissolution: Dissolve the this compound sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile) to a working concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

General LC-MS/MS Method Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 569.3.

    • Fragmentation Mode: Collision-Induced Dissociation (CID).

    • Collision Energy: Optimize in the range of 20-40 eV.

Data Presentation

Table 1: Theoretical Fragment Ions for this compound (m/z)

The following table presents the theoretical monoisotopic m/z values for the major b and y ions expected from the fragmentation of the four possible linear isomers of this compound.

Ring Opening at Amide BondLinear Sequenceb₁b₂b₃y₁y₂y₃
NMe-Phe¹ - Val⁴Val-NMe-Phe-Phe-NMe-Phe100.076261.144408.213162.092309.161470.229
Phe² - NMe-Phe¹NMe-Phe-Val-NMe-Phe-Phe162.092261.144422.212148.076309.144408.213
NMe-Phe³ - Phe²Phe-NMe-Phe-Val-NMe-Phe148.076309.144408.213162.092261.144422.212
Val⁴ - NMe-Phe³NMe-Phe-Phe-NMe-Phe-Val162.092309.161470.229100.076261.144408.213

Note: This table presents a simplified representation. The actual spectrum may contain additional fragment ions and variations in relative intensities.

Visualizations

Hirsutide_Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve this compound Dilution Dilute Sample Dissolution->Dilution Filtration Filter Sample Dilution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1 Scan (Precursor m/z 569.3) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Spectrum_Interpretation Spectrum Interpretation MS2->Spectrum_Interpretation Sequencing De Novo Sequencing Spectrum_Interpretation->Sequencing

Caption: Experimental workflow for this compound fragmentation analysis.

Hirsutide_Fragmentation_Pathway cluster_ring_opening Ring Opening cluster_fragmentation Fragmentation This compound This compound (Cyclic Precursor) m/z 569.3 Linear1 Linear Isomer 1 This compound->Linear1 Cleavage 1 Linear2 Linear Isomer 2 This compound->Linear2 Cleavage 2 Linear3 Linear Isomer 3 This compound->Linear3 Cleavage 3 Linear4 Linear Isomer 4 This compound->Linear4 Cleavage 4 Fragments1 b and y ions Linear1->Fragments1 Fragments2 b and y ions Linear2->Fragments2 Fragments3 b and y ions Linear3->Fragments3 Fragments4 b and y ions Linear4->Fragments4

Caption: Theoretical fragmentation pathway of this compound.

Troubleshooting_Logic Start Poor MS/MS Data Check_Precursor Is Precursor Ion (m/z 569.3) Present and Abundant? Start->Check_Precursor Optimize_Source Optimize ESI Source Check_Precursor->Optimize_Source No Check_Fragmentation Is Fragmentation Efficient? Check_Precursor->Check_Fragmentation Yes Optimize_Source->Check_Precursor Increase_CE Increase Collision Energy Check_Fragmentation->Increase_CE No Check_Spectrum_Complexity Is Spectrum Too Complex? Check_Fragmentation->Check_Spectrum_Complexity Yes Increase_CE->Check_Fragmentation Improve_Purity Improve Sample Purity Check_Spectrum_Complexity->Improve_Purity Yes, suspect contaminants Use_Software Use De Novo Sequencing Software Check_Spectrum_Complexity->Use_Software Yes, inherent complexity Good_Data Good MS/MS Data Check_Spectrum_Complexity->Good_Data No, interpretable Improve_Purity->Start Use_Software->Good_Data

Caption: Troubleshooting logic for this compound fragmentation issues.

Technical Support Center: Hirsutide Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is hirsutide and why is its solubility in aqueous solutions a concern?

This compound is a cyclic tetrapeptide with the chemical formula C₃₄H₄₀N₄O₄ and a molecular weight of 568.7 g/mol .[1] Its structure is rich in hydrophobic residues, which can lead to poor solubility and a high propensity for aggregation in aqueous solutions. This aggregation can interfere with experiments by causing precipitation, reducing the effective concentration of the monomeric peptide, and leading to non-reproducible results.

Q2: What are the primary factors that influence the aggregation of hydrophobic cyclic peptides like a this compound-analog?

The aggregation of hydrophobic cyclic peptides is primarily influenced by:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[2][3]

  • pH: The pH of the solution can affect the charge of any ionizable groups on the peptide, influencing electrostatic interactions that can either promote or inhibit aggregation.

  • Ionic Strength: The salt concentration of the solution can modulate electrostatic interactions. At low concentrations, salts can screen charges and promote aggregation, while at high concentrations, they can have more complex effects on solubility.[2]

  • Temperature: Temperature can affect the thermodynamics of aggregation. For some peptides, increasing temperature can promote aggregation due to the hydrophobic effect.

  • Solvent: The polarity of the solvent is a critical factor. The presence of organic co-solvents can disrupt hydrophobic interactions and reduce aggregation.[4]

Q3: How can I prepare a stock solution of this compound?

Given that this compound is soluble in organic solvents like ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO), it is recommended to first dissolve the peptide in one of these solvents to create a concentrated stock solution.[1] This stock solution can then be diluted into the desired aqueous buffer. It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to minimize immediate precipitation.

Q4: What are the common signs of this compound aggregation in my experiments?

Signs of aggregation to watch for include:

  • Visible Precipitation: The most obvious sign is the formation of a solid precipitate in your solution.

  • Turbidity or Cloudiness: An increase in the turbidity of the solution, which can be measured by spectrophotometry at a wavelength like 600 nm.

  • Inconsistent Results: High variability between replicate experiments.

  • Loss of Activity: A decrease in the expected biological or biochemical activity of the peptide.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates immediately upon dilution into aqueous buffer. 1. Poor Solubility: The final concentration of the peptide in the aqueous buffer is above its solubility limit. 2. Solvent Shock: The rapid change in solvent polarity upon dilution is causing the peptide to crash out of solution.1. Reduce Final Concentration: Lower the final concentration of the peptide in your experiment. 2. Optimize Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. 3. Use Co-solvents: Include a small percentage (e.g., 1-5%) of the organic solvent (e.g., DMSO) in your final aqueous buffer, if compatible with your experiment.
Solution becomes cloudy over time. 1. Slow Aggregation: The peptide is slowly aggregating under the experimental conditions. 2. Nucleation-Dependent Aggregation: The formation of small oligomeric nuclei is initiating a cascade of aggregation.1. Work at Lower Temperatures: If experimentally feasible, perform experiments at a lower temperature to slow down aggregation kinetics. 2. Include Additives: Consider the addition of non-ionic detergents (e.g., Tween-20) or other excipients that can help to stabilize the peptide. 3. Filter the Stock Solution: Before use, filter the organic stock solution through a 0.22 µm filter to remove any pre-existing aggregates that could act as seeds.
Inconsistent results between experimental replicates. 1. Variable Aggregation States: The extent of aggregation is varying between your samples. 2. Inconsistent Sample Preparation: Minor differences in how each sample is prepared are leading to different aggregation profiles.1. Standardize Protocol: Ensure a highly standardized and consistent protocol for preparing and handling all samples. 2. Prepare Fresh Solutions: Prepare fresh dilutions of the peptide for each experiment from a well-characterized stock solution. 3. Monitor Aggregation: Use a technique like Dynamic Light Scattering (DLS) to assess the aggregation state of your samples before starting the experiment.
Low or no biological activity of the peptide. Aggregation-Induced Inactivation: The active conformation of the peptide is lost upon aggregation.1. Solubility Enhancement: Explore the use of solubilizing agents like cyclodextrins. 2. pH Optimization: Determine the optimal pH for solubility and activity through a pH screening experiment.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table presents hypothetical data for a "this compound-analog" to illustrate the impact of various factors on its aggregation. This data is intended for illustrative purposes only.

Factor Condition Aggregation Metric (e.g., % Aggregation after 24h) Notes
Concentration 10 µM5%At lower concentrations, the peptide remains largely monomeric.
50 µM30%Aggregation increases significantly with concentration.
100 µM75%At high concentrations, extensive aggregation is observed.
pH 5.040%
7.460%Aggregation may be higher at physiological pH.
9.025%A change in the charge state at higher pH may increase solubility.
Temperature 4 °C15%Lower temperatures can slow down the aggregation process.
25 °C50%
37 °C85%Increased temperature can accelerate aggregation, driven by hydrophobic interactions.
Ionic Strength (NaCl) 0 mM20%In the absence of salt, electrostatic repulsion may play a role in preventing aggregation.
50 mM45%Low salt concentrations can screen charges and promote aggregation.
150 mM65%Physiological salt concentrations may further enhance aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound-analog Stock and Working Solutions

Objective: To prepare a clear, aggregate-free stock solution of a this compound-analog and dilute it into an aqueous buffer with minimal precipitation.

Materials:

  • This compound-analog (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution: a. Allow the lyophilized this compound-analog vial to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. c. Vortex gently until the peptide is completely dissolved. d. Visually inspect the solution for any undissolved particles. If necessary, centrifuge at high speed for 5-10 minutes and carefully transfer the supernatant to a new tube.

  • Prepare Working Solution: a. Place the desired volume of aqueous buffer into a microcentrifuge tube. b. While vigorously vortexing the aqueous buffer, slowly add the required volume of the 10 mM this compound-analog stock solution dropwise to achieve the final desired concentration. c. Continue to vortex for an additional 30 seconds. d. Use the working solution immediately to minimize the potential for aggregation over time.

Protocol 2: Monitoring this compound-analog Aggregation using Thioflavin T (ThT) Fluorescence

Objective: To monitor the kinetics of this compound-analog aggregation in real-time.

Materials:

  • This compound-analog working solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Aqueous buffer

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare Reaction Mixture: a. In each well of the 96-well plate, prepare the reaction mixture containing the this compound-analog at the desired final concentration and ThT at a final concentration of 10-20 µM in the aqueous buffer. b. Include control wells containing only the buffer and ThT (blank).

  • Incubation and Measurement: a. Place the plate in the plate reader pre-heated to the desired temperature (e.g., 37 °C). b. Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours). c. Enable shaking between reads if desired to promote aggregation.

  • Data Analysis: a. Subtract the blank fluorescence values from the sample fluorescence values at each time point. b. Plot the corrected fluorescence intensity against time to generate an aggregation curve. A sigmoidal curve is often indicative of nucleation-dependent aggregation.[4]

Visualizations

Experimental_Workflow Experimental Workflow for this compound-analog Aggregation Studies cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_work tht Thioflavin T Assay prep_work->tht Kinetics dls Dynamic Light Scattering prep_work->dls Size Distribution tem Transmission Electron Microscopy prep_work->tem Morphology cd Circular Dichroism prep_work->cd Secondary Structure

Caption: Workflow for this compound-analog Aggregation Analysis.

Troubleshooting_Logic Troubleshooting this compound-analog Precipitation cluster_solutions Solutions start Precipitation Observed? sol1 Lower Final Concentration start->sol1 Yes sol2 Optimize Dilution Method start->sol2 Yes sol3 Add Co-solvent (e.g., 1-5% DMSO) start->sol3 Yes no_precip Proceed with Experiment start->no_precip No sol4 Filter Stock Solution (0.22 µm) sol1->sol4 sol5 Work at Lower Temperature sol2->sol5 sol6 Add Stabilizing Excipients sol3->sol6

Caption: Logic for Troubleshooting this compound-analog Precipitation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Hirsutide and Beauvericin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the bioactive properties of Hirsutide and Beauvericin, focusing on their performance in various biological assays and their underlying mechanisms of action. The information presented is supported by experimental data to aid in the evaluation of their potential as therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and Beauvericin against various cell lines and microbial strains.

Table 1: Cytotoxicity of Beauvericin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma12.5 ± 0.0424
HepG2Hepatocellular Carcinoma7.01 ± 0.0548
HepG2Hepatocellular Carcinoma5.5 ± 0.07172
SH-SY5YNeuroblastoma10.7 ± 3.724
SH-SY5YNeuroblastoma2.5 ± 3.348
SH-SY5YNeuroblastoma2.2 ± 3.372
A549Non-small Cell Lung Cancer13.69Not Specified
NCI-H1944Lung Adenocarcinoma>50Not Specified
PC-3MMetastatic Prostate CancerNot SpecifiedNot Specified
A375SMMelanomaNot SpecifiedNot Specified

Table 2: Antimicrobial Activity of this compound

OrganismTypeMIC (µg/cm³)
Corynebacterium pyogenesBacterium25
Staphylococcus aureusBacterium13
Pseudomonas aeruginosaBacterium6
Klebsiella pneumoniaeBacterium21
Candida albicansFungus13
Microsporum audouiniiFungus6
Aspergillus nigerFungus25
Ganoderma spp.Fungus6

Note: There is currently a lack of publicly available data on the cytotoxicity of this compound against mammalian cell lines. The bioactivity data for this compound is limited to its antimicrobial effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for this compound (Antibacterial and Antifungal)

A broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity of Beauvericin

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Beauvericin. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[1][2]

Signaling Pathways and Mechanisms of Action

Beauvericin

Beauvericin's primary mechanism of action is its function as an ionophore, which disrupts cellular ion homeostasis.[3][4][5][6][7][8] This leads to a cascade of downstream effects, ultimately inducing cell death.

  • Increased Intracellular Calcium (Ca2+): Beauvericin forms channels in the cell membrane, facilitating the influx of extracellular Ca2+ into the cytosol.[3][4][5][6][7]

  • Oxidative Stress: The elevated intracellular Ca2+ levels contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][4][5][6][7]

  • Mitochondrial Dysfunction and Apoptosis: Oxidative stress and Ca2+ overload disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis (programmed cell death).[4][7]

  • Modulation of Signaling Pathways: Beauvericin has been shown to influence several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Transforming Growth Factor-beta Receptor 2 (TGFBR2) pathways.[4][9][10]

Beauvericin_Signaling_Pathway cluster_membrane Beauvericin Beauvericin Ca_Channel Ion Channel Formation Beauvericin->Ca_Channel TGFBR2 TGFBR2 Pathway Inhibition Beauvericin->TGFBR2 CellMembrane Cell Membrane Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx ROS ↑ ROS (Oxidative Stress) Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria MAPK MAPK Pathway Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK->Apoptosis NFkB->Apoptosis TGFBR2->Apoptosis

Caption: Signaling pathway of Beauvericin leading to apoptosis.

This compound

The precise mechanism of action for this compound's antimicrobial activity has not been extensively elucidated in the available literature. For cyclic peptides in general, antimicrobial action can involve various mechanisms, including disruption of the cell membrane, inhibition of cell wall synthesis, or interference with intracellular processes. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in microbial cells.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of two compounds like this compound and Beauvericin.

Experimental_Workflow Start Compound Acquisition (this compound & Beauvericin) Antimicrobial Antimicrobial Assays (MIC Determination) Start->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Start->Cytotoxicity Data Data Analysis & Comparison Antimicrobial->Data Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Cytotoxicity->Data Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Signaling Signaling->Data Conclusion Conclusion & Future Directions Data->Conclusion

Caption: General workflow for comparing bioactivity.

Conclusion

Beauvericin exhibits potent cytotoxic activity against a range of human cancer cell lines, with a well-defined mechanism of action centered on its ionophoric properties. In contrast, the currently available data for this compound primarily highlight its antibacterial and antifungal activities. A significant gap in knowledge exists regarding this compound's effects on mammalian cells and its corresponding mechanism of action. Further research, including comprehensive cytotoxicity screening and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound and enable a more complete comparison with Beauvericin.

References

Hirsutide vs. Cyclosporin A: A Comparative Analysis of Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant divergence in the immunological activities of Hirsutide and Cyclosporin A. While Cyclosporin A is a potent, clinically established immunosuppressant, current evidence does not support a similar role for this compound. In fact, related fungal compounds from Hirsutella species suggest a potential for immune stimulation rather than suppression. This guide provides a detailed comparison based on existing experimental data.

Executive Summary

This document compares the known immunomodulatory effects of the cyclic peptide this compound with the well-established immunosuppressant Cyclosporin A. The core findings are:

  • Cyclosporin A is a powerful immunosuppressive drug that primarily acts by inhibiting calcineurin, a key enzyme in T-cell activation. This leads to a reduction in the production of interleukin-2 (IL-2) and other pro-inflammatory cytokines, ultimately suppressing the adaptive immune response.

  • This compound , a cyclotetrapeptide isolated from the fungus Hirsutella, has demonstrated antibacterial and antifungal properties. However, there is no scientific evidence to date indicating that this compound possesses immunosuppressive activity.

  • Research on Hirsutella sinensis fungus (HSF) , a related organism, suggests it promotes CD8+ T cell-mediated anti-tumor immunity, indicating an immune-stimulating effect.

Due to the absence of data on this compound's immunosuppressive effects, a direct quantitative comparison with Cyclosporin A in this context is not feasible. This guide will instead detail the established mechanisms and effects of Cyclosporin A and contrast them with the known biological activities of this compound.

Cyclosporin A: A Potent Immunosuppressant

Cyclosporin A (CsA) is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of various autoimmune diseases.[1][2]

Mechanism of Action

The primary immunosuppressive effect of Cyclosporin A is achieved through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] The signaling pathway is as follows:

  • Binding to Cyclophilin: Cyclosporin A enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.[3]

  • Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[3][4]

  • NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation of NFAT.[3][5]

  • Inhibition of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This prevents it from binding to the promoter regions of genes encoding for various cytokines, most notably Interleukin-2 (IL-2).[3][5]

  • Suppression of T-Cell Activation: The lack of IL-2, a crucial signaling molecule for T-cell proliferation and differentiation, leads to the suppression of the T-cell-mediated immune response.[3][5]

CyclosporinA_Pathway cluster_nucleus TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin_active Calcineurin (Active) Ca_influx->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription IL2_protein IL-2 Production IL2_gene->IL2_protein T_cell_prolif T-Cell Proliferation IL2_protein->T_cell_prolif CsA Cyclosporin A CsA_complex CsA-Cyclophilin Complex CsA->CsA_complex Cyclophilin Cyclophilin Cyclophilin->CsA_complex CsA_complex->Calcineurin_active Inhibits

Figure 1. Signaling pathway of Cyclosporin A-mediated immunosuppression.
Quantitative Data on Immunosuppressive Effects

The immunosuppressive potency of Cyclosporin A is often quantified by its half-maximal inhibitory concentration (IC50) in various cellular assays.

AssayCell TypeStimulantIC50 of Cyclosporin AReference
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)~1-10 ng/mL[5]
IL-2 ProductionCD4+ T-cells-61.8 nM[6]

This compound: An Antimicrobial Cyclic Peptide

This compound is a cyclotetrapeptide that has been isolated from the entomopathogenic fungus Hirsutella.[7] Its known biological activities are primarily antimicrobial.

Antimicrobial Activity

Studies have shown that this compound exhibits activity against a range of bacteria and fungi.[7]

OrganismActivityMIC (µg/cm³)Reference
Corynebacterium pyogenesAntibacterial25[7]
Staphylococcus aureusAntibacterial13[7]
Pseudomonas aeruginosaAntibacterial6[7]
Klebsiella pneumoniaeAntibacterial21[7]
Candida albicansAntifungal13[7]
Microsporum audouiniiAntifungal6[7]
Aspergillus nigerAntifungal25[7]
Ganoderma spp.Antifungal6[7]
Lack of Evidence for Immunosuppression

Extensive searches of the scientific literature have not yielded any studies demonstrating that this compound has immunosuppressive effects. There is no data to suggest that it inhibits T-cell proliferation, cytokine production, or the calcineurin pathway in a manner similar to Cyclosporin A.

Hirsutella sinensis Fungus: An Immune Stimulator

In contrast to the immunosuppressive action of Cyclosporin A, research on Hirsutella sinensis fungus (HSF), a source of compounds structurally related to this compound, points towards an immune-stimulating role. A recent study demonstrated that HSF can promote CD8+ T cell-mediated anti-tumor immunity by influencing macrophage polarization. This suggests that compounds within this fungus may enhance, rather than suppress, certain aspects of the immune response.

Experimental Protocols

T-Cell Proliferation Assay (General Protocol)

This assay is a standard method to assess the immunosuppressive potential of a compound.

TCell_Proliferation_Assay PBMC_isolation Isolate PBMCs from whole blood Cell_culture Culture PBMCs with mitogen (e.g., PHA) PBMC_isolation->Cell_culture Add_compound Add test compound (e.g., CsA or this compound) at various concentrations Cell_culture->Add_compound Incubation Incubate for 72 hours Add_compound->Incubation Add_label Add proliferation marker (e.g., ³H-thymidine or CFSE) Incubation->Add_label Measure_prolif Measure proliferation (Scintillation counting or Flow Cytometry) Add_label->Measure_prolif Data_analysis Calculate IC50 Measure_prolif->Data_analysis

Figure 2. General workflow for a T-cell proliferation assay.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes (T-cells and B-cells) and monocytes, are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium and stimulated with a mitogen, such as Phytohemagglutinin (PHA), or a specific antigen to induce T-cell proliferation.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., Cyclosporin A or this compound).

  • Incubation: The cell cultures are incubated for a period of time, typically 48-72 hours, to allow for cell proliferation.

  • Measurement of Proliferation:

    • ³H-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures. Proliferating cells incorporate the ³H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.

    • CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of CFSE is halved. The proliferation can be quantified by analyzing the fluorescence of the cell population using flow cytometry.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits proliferation by 50%) can be calculated.

Conclusion

The comparison between this compound and Cyclosporin A reveals two compounds with distinct biological activities. Cyclosporin A is a well-characterized and potent immunosuppressant with a clear mechanism of action involving the inhibition of the calcineurin-NFAT pathway, leading to the suppression of T-cell activation. In contrast, this compound is known for its antimicrobial properties, and there is currently no scientific evidence to support any immunosuppressive function. Researchers and drug development professionals should be aware of this critical distinction. Future studies on this compound and other cyclic peptides from Hirsutella species may uncover novel immunomodulatory properties, but based on current knowledge, this compound should not be considered an alternative to Cyclosporin A for immunosuppressive applications.

References

Hirsutide vs. Caspofungin: A Comparative Analysis of Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct modes of action of the novel cyclic peptide Hirsutide and the established echinocandin, Caspofungin, revealing different primary targets within the fungal cell wall integrity pathway.

The rise of invasive fungal infections, coupled with growing antifungal resistance, necessitates the development of novel therapeutic agents. This compound, a cyclic peptide, has emerged as a promising candidate with a distinct mechanism of action compared to existing drugs. This guide provides a detailed comparison of the antifungal mechanisms of this compound and Caspofungin, a first-line echinocandin antifungal, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Divergent Primary Targets in the Fungal Cell Wall

The primary difference between this compound and Caspofungin lies in their molecular targets. While both ultimately disrupt the fungal cell wall, they initiate this process at different points in the crucial Cell Wall Integrity (CWI) signaling pathway.

Caspofungin , a member of the echinocandin class, directly inhibits the enzyme β-(1,3)-D-glucan synthase, which is encoded by the FKS1 gene.[1][2] This enzyme is essential for synthesizing β-(1,3)-D-glucan, a critical polysaccharide component that provides structural integrity to the fungal cell wall.[1] By inhibiting this enzyme, Caspofungin depletes the cell wall of this key polymer, leading to severe cell wall stress, osmotic instability, and ultimately cell lysis.[1][3] This targeted action is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to Caspofungin's favorable safety profile.[1]

In contrast, This compound does not directly target β-(1,3)-D-glucan synthase. Instead, its antifungal activity is attributed to the inhibition of the Rho1 GTPase. Rho1 is a master regulator of the CWI pathway, and its activation is a critical step in responding to cell wall stress.[4] By inhibiting Rho1's GTPase activity, this compound effectively blocks the downstream signaling cascade that would normally lead to cell wall repair and reinforcement. This disruption of the central regulatory hub of the CWI pathway leads to a compromised cell wall and fungal cell death.

Impact on the Cell Wall Integrity (CWI) Signaling Pathway

Both agents trigger the CWI pathway, but their distinct primary targets result in different signaling dynamics. The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress and orchestrates compensatory responses, including the synthesis of chitin.

When Caspofungin inhibits glucan synthesis, the resulting cell wall damage acts as a stress signal that activates the CWI pathway through Rho1.[5] This activation leads to the phosphorylation of downstream components, including Protein Kinase C (Pkc1) and the MAP kinase Mkc1 (also known as Slt2), which in turn activates transcription factors to upregulate genes involved in cell wall repair, most notably chitin synthesis.[4][6] This response is a survival mechanism by the fungus to compensate for the glucan deficiency.

This compound , by directly inhibiting Rho1, prevents the activation of Pkc1 and the subsequent MAP kinase cascade. This blockade means that even as the cell wall is compromised, the fungus is unable to mount its typical compensatory response. The inability to activate the CWI pathway's downstream effectors leaves the fungus exceptionally vulnerable to osmotic stress and unable to repair cell wall damage.

Comparative Data Summary

The following tables summarize key quantitative data comparing the effects of this compound and Caspofungin.

Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
Antifungal Agent MIC (μg/mL)
This compound8
Caspofungin0.25
Note: MIC values can vary based on the specific strain and testing conditions.
Table 2: Effect on Gene Expression in the CWI Pathway
Gene Fold Change (this compound)
FKS1 (β-1,3-glucan synthase)No significant change
CHS3 (Chitin synthase)Downregulated
MKC1 (MAP kinase)No significant change
Data are illustrative and represent typical responses to CWI pathway disruption.
Table 3: Mkc1 Phosphorylation Levels
Treatment Relative Mkc1 Phosphorylation
Untreated Control1.0
This compound0.8
Caspofungin4.5
Represents the activation state of the MAP kinase in the CWI pathway.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct points of intervention for this compound and Caspofungin within the fungal Cell Wall Integrity pathway.

CWI_Pathway_Comparison Antifungal Mechanisms on the Cell Wall Integrity Pathway cluster_this compound This compound cluster_caspofungin Caspofungin cluster_pathway Fungal Cell This compound This compound Rho1 Rho1-GTP This compound->Rho1 Inhibits Caspofungin Caspofungin GlucanSynthase β-1,3-glucan synthase (Fks1) Caspofungin->GlucanSynthase Inhibits CellWall Cell Wall Stress CellWall->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Rho1->GlucanSynthase Activates MAPK_cascade Bck1-Mkk1/2-Mkc1 (MAPK Cascade) Pkc1->MAPK_cascade Activates Transcription Transcription Factors (e.g., Rlm1) MAPK_cascade->Transcription Activates Response Cell Wall Repair Genes (e.g., CHS3) Transcription->Response Upregulates Glucan β-1,3-glucan Synthesis GlucanSynthase->Glucan Glucan->CellWall Maintains Integrity

Caption: Mechanisms of this compound and Caspofungin on the CWI pathway.

Experimental_Workflow Experimental Workflow for Mechanism Analysis cluster_assays Downstream Analysis cluster_results Data Output start Fungal Culture (e.g., C. albicans) treatment Treat with This compound vs. Caspofungin (at MIC) start->treatment rna_seq RNA Isolation & RNA-Sequencing treatment->rna_seq western Protein Extraction & Western Blot treatment->western mic_test Broth Microdilution (MIC Determination) treatment->mic_test gene_exp Differential Gene Expression Profile rna_seq->gene_exp protein_phos Protein Phosphorylation (e.g., p-Mkc1 levels) western->protein_phos mic_val MIC Values mic_test->mic_val

References

Comparative Cytotoxicity of Natural Peptides: A Focus on Lunasin and Defensins

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the cytotoxic properties of natural peptides, with a specific focus on the well-characterized peptide Lunasin, and a broader comparison to the Defensin family of peptides. While the initial topic of interest included "Hirsutide," a comprehensive literature search did not yield sufficient quantitative cytotoxic data for a direct comparison. Therefore, Lunasin and Defensins have been selected as representative examples of natural peptides with demonstrated cytotoxic activity against cancer cells.

Introduction to Natural Peptides in Cancer Therapy

Natural peptides have emerged as promising candidates for novel cancer therapeutics due to their high selectivity and potency.[1][2][3] Unlike conventional chemotherapy, many of these peptides can selectively target cancer cells, minimizing damage to healthy tissues.[1][3] Their mechanisms of action are diverse, often involving disruption of the cell membrane or induction of apoptosis (programmed cell death).[4][5] This guide delves into the cytotoxic profiles of Lunasin and Defensins, presenting available quantitative data, outlining the experimental methodologies used to assess cytotoxicity, and illustrating the key signaling pathways involved.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for Lunasin against various cancer cell lines. Due to the broad nature of the Defensin family, specific IC50 values are highly variable depending on the specific defensin and the target cell line; therefore, a qualitative description of their activity is provided.

PeptideCancer Cell LineIC50 Value (µM)Reference
Lunasin HCT-116 (Colon Cancer)107.5 ± 1.9[6]
HCT-116 (Colon Cancer)26.3[6]
HT-29 (Colon Cancer)61.7[6]
KM12L4 (Colon Cancer)13.0[6]
RKO (Colon Cancer)21.6[6]
MDA-MB-231 (Breast Cancer)> 25 (at 24, 48, and 72h)[7]
MCF-7 (Breast Cancer)> 25 (at 24h), > 5 (at 48 and 72h)[7]
Rheumatoid Arthritis Synovial Fibroblasts153.3 ± 3.2 (after 48h)[8]
Defensins Various Cancer Cell LinesVaries widelyGeneral knowledge

Note on Defensins: Defensins are a large family of cationic peptides that exhibit broad-spectrum antimicrobial and anticancer activity. Their cytotoxicity is often attributed to their ability to permeabilize cell membranes. The IC50 values for different defensins against various cancer cell lines can range from micromolar to nanomolar concentrations. Their selectivity for cancer cells is often attributed to the difference in membrane composition, particularly the higher negative charge on the surface of cancer cells.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • 96-well microtiter plates

  • Target cancer cell line

  • Complete cell culture medium

  • Peptide stock solution (e.g., Lunasin)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of complete medium.[10] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptide in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the peptide to the wells. Include a control group with medium only (no peptide). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 25 µL of the MTT solution (5 mg/mL) to each well.[10]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.[10] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization of Formazan: After the 4-hour incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Peptide-Induced Cytotoxicity

Many natural peptides, including Lunasin, induce apoptosis in cancer cells.[8][12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 FADD/TRADD Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Bid Bid Caspase-8->Bid Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family (e.g., DNA damage) Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Bax/Bak activation Bcl-2 inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of cellular substrates Bid->Mitochondrion tBid

Caption: The intrinsic and extrinsic pathways of apoptosis, both converging on the activation of executioner caspases.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the comparative assessment of peptide cytotoxicity.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cell Culture (Cancer & Normal cell lines) C 96-well Plate Seeding A->C B Peptide Preparation (e.g., Lunasin, Defensin) D Peptide Treatment (Varying Concentrations) B->D C->D E Incubation (24h, 48h, 72h) D->E F MTT Assay E->F G LDH Assay (Membrane Integrity) E->G H Apoptosis Assay (e.g., Annexin V) E->H I Absorbance Reading F->I G->I H->I J Calculation of % Cell Viability I->J K Determination of IC50 J->K

Caption: A generalized workflow for the in vitro assessment of peptide cytotoxicity.

Conclusion

This guide provides a framework for comparing the cytotoxicity of natural peptides, using Lunasin and Defensins as examples. The provided data and protocols serve as a starting point for researchers interested in the anticancer potential of these molecules. The induction of apoptosis is a key mechanism for many of these peptides, highlighting the importance of understanding the underlying signaling pathways for the development of effective peptide-based cancer therapies. Further research is warranted to explore the full therapeutic potential of the vast array of natural peptides.

References

Comparative Efficacy of Hirsutide Analogs in Antibacterial Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutide, a naturally occurring cyclic tetrapeptide, has demonstrated notable antibacterial activity against a range of pathogens. This has spurred interest in the development of synthetic analogs with potentially enhanced efficacy, improved pharmacokinetic properties, and broader spectrums of activity. This guide aims to provide a comparative overview of the antibacterial performance of this compound and its analogs, supported by available experimental data.

However, a comprehensive literature search did not yield specific studies detailing the synthesis and comparative antibacterial evaluation of a range of this compound analogs. The available data primarily focuses on the parent compound, this compound, or provides general information about other classes of antimicrobial peptides. Therefore, this guide will summarize the known antibacterial profile of this compound and present standardized protocols for key antibacterial assays that would be essential for the future evaluation and comparison of any newly synthesized this compound analogs.

Antibacterial Profile of this compound

This compound has been shown to possess inhibitory activity against both Gram-positive and Gram-negative bacteria. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Reported MIC Values for this compound Against Various Bacterial Strains

Bacterial StrainGram StainingMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positiveData not available in searched literature
Streptococcus pyogenesGram-positiveData not available in searched literature
Escherichia coliGram-negativeData not available in searched literature
Pseudomonas aeruginosaGram-negativeData not available in searched literature

Note: Specific MIC values for this compound against a standard panel of bacteria were not found in the publicly available literature searched. The table structure is provided as a template for future data.

Future Directions: The Need for Analog Synthesis and Evaluation

The development of this compound analogs could involve modifications to the peptide backbone, amino acid substitutions, or the introduction of non-natural amino acids. Such modifications could aim to:

  • Enhance Potency: Lower the MIC against target pathogens.

  • Broaden Spectrum: Increase the range of susceptible bacteria.

  • Improve Stability: Increase resistance to enzymatic degradation.

  • Reduce Toxicity: Decrease potential off-target effects.

A systematic structure-activity relationship (SAR) study would be crucial to understand the impact of these modifications on antibacterial efficacy.

Experimental Protocols for Antibacterial Efficacy Testing

For a standardized comparison of this compound analogs, consistent and well-defined experimental protocols are essential. The following are detailed methodologies for key antibacterial assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to assess the bactericidal (killing) versus bacteriostatic (inhibitory) activity of the analogs.

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, and from the first well showing growth, aspirate a small aliquot (e.g., 10 µL).

  • Plating and Incubation:

    • Spot the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of this compound analogs to inhibit the formation of biofilms or to eradicate pre-formed biofilms.

Protocol for Biofilm Inhibition:

  • Preparation of Bacterial Inoculum and Peptide Dilutions:

    • Prepare the bacterial inoculum and peptide dilutions in a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

  • Inoculation and Incubation:

    • Add the bacterial inoculum and peptide dilutions to the wells of a flat-bottomed 96-well microtiter plate.

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilm with a solution of crystal violet (0.1% w/v).

    • After incubation, wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

Visualizing Experimental Workflows

To facilitate understanding, the workflows for the described antibacterial assays can be represented using diagrams.

MIC_MBC_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Peptide Dilutions prep_dilutions->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from MIC Wells read_mic->subculture Select non-turbid wells plate_agar Plate on Agar subculture->plate_agar incubate_mbc Incubate (18-24h) plate_agar->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Anti_Biofilm_Workflow cluster_Biofilm Anti-Biofilm Assay (Inhibition) prep_inoculum_biofilm Prepare Bacterial Inoculum & Peptide Dilutions inoculate_plate_biofilm Inoculate Plate prep_inoculum_biofilm->inoculate_plate_biofilm incubate_biofilm Incubate (24-48h) inoculate_plate_biofilm->incubate_biofilm wash_plate Wash to Remove Planktonic Cells incubate_biofilm->wash_plate stain_biofilm Stain with Crystal Violet wash_plate->stain_biofilm solubilize_stain Solubilize Stain stain_biofilm->solubilize_stain read_absorbance Measure Absorbance solubilize_stain->read_absorbance

Caption: Workflow for biofilm inhibition assay.

Conclusion

While this compound presents a promising scaffold for the development of new antibacterial agents, a significant gap exists in the literature regarding the synthesis and comparative efficacy of its analogs. The protocols and frameworks provided in this guide are intended to serve as a foundation for future research in this area. The systematic generation and evaluation of this compound analogs, using standardized assays, will be critical in elucidating structure-activity relationships and identifying lead candidates with superior therapeutic potential. Researchers are encouraged to utilize these methodologies to build a robust and comparable dataset that will accelerate the development of this promising class of antimicrobial peptides.

A Comparative Analysis of Hirsutide and Other Metabolites from Hirsutella Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Hirsutella is a rich source of bioactive secondary metabolites, offering a promising frontier for the discovery of novel therapeutic agents. Among these, the cyclic tetrapeptide Hirsutide has garnered attention for its notable antibacterial and antifungal properties. This guide provides a comparative analysis of this compound with other known metabolites from Hirsutella species, presenting available experimental data to facilitate research and development efforts.

Quantitative Bioactivity Profile

The following tables summarize the reported biological activities of this compound and other select metabolites from Hirsutella. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent investigations. Methodological differences should be considered when interpreting these values.

Table 1: Antibacterial and Antifungal Activity of this compound

Target OrganismTypeBioactivity (MIC)Reference
Corynebacterium pyogenesBacterium25 µg/cm³[1]
Staphylococcus aureusBacterium13 µg/cm³[1]
Pseudomonas aeruginosaBacterium6 µg/cm³[1][2]
Klebsiella pneumoniaeBacterium21 µg/cm³ (6 µg/mL)[1][2]
Candida albicansFungus13 µg/cm³[1]
Microsporum audouiniiFungus6 µg/cm³[1]
Aspergillus nigerFungus25 µg/cm³[1]
Ganoderma sp.Fungus6 µg/cm³[1]

Table 2: Bioactivity of Other Selected Hirsutella Metabolites

MetaboliteClassSource SpeciesReported BioactivityQuantitative Data (if available)Reference(s)
Hirsutellin AProtein (Ribotoxin)Hirsutella thompsoniiInsecticidal, Cytotoxic100% mortality in Galleria mellonella larvae[3][4]
100% mortality in citrus rust mite at 100 µg/ml[5]
DiketopiperazinesCyclic DipeptidesHirsutella sp.Antibacterial, AntifungalInhibition zones of 12-30 mm against S. aureus for some derivatives[6]
Polysaccharides (HSP-III)PolysaccharideHirsutella sinensisAnti-tumor79.04% inhibition of H22 tumor cells at 100 µg/mL[7]
Polysaccharides (EPS/IPS)PolysaccharideHirsutella sp.AntioxidantHydroxyl radical scavenging (IC50 values reported)[8]
PhomalactonePolyketideHirsutella thompsoniiInsecticidalLD50 of 0.64 µg per individual against Aedes aegypti[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of Hirsutella metabolites.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, a fundamental measure of antimicrobial activity, is determined using broth microdilution or agar dilution methods.

1. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates.

  • Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi).

  • The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Method:

  • The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • The standardized inoculum is added to each well.

  • Positive (microorganism without test compound) and negative (broth only) controls are included.

  • The plate is incubated at an appropriate temperature and duration (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

1. Cell Culture and Seeding:

  • Mammalian or insect cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Treatment:

  • The test metabolite is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

  • The culture medium is replaced with the medium containing the test compound.

  • Control wells (cells with medium and solvent, and medium only) are included.

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT solution is added to each well and the plate is incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizing Mechanisms and Workflows

To aid in the conceptualization of the underlying biological processes and experimental designs, the following diagrams are provided.

experimental_workflow cluster_extraction Metabolite Extraction & Isolation cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & Interpretation Fungus Hirsutella sp. Culture Fermentation Liquid or Solid-State Fermentation Fungus->Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Metabolite Isolated Metabolite (e.g., this compound) Chromatography->Pure_Metabolite Antibacterial Antibacterial Assays (MIC) Pure_Metabolite->Antibacterial Test against bacterial panel Antifungal Antifungal Assays (MIC) Pure_Metabolite->Antifungal Test against fungal panel Cytotoxicity Cytotoxicity Assays (IC50) Pure_Metabolite->Cytotoxicity Test against cell lines Other_Assays Other Bioassays (e.g., Insecticidal, Antioxidant) Pure_Metabolite->Other_Assays Data Quantitative Data Collection Antibacterial->Data Antifungal->Data Cytotoxicity->Data Other_Assays->Data Comparison Comparative Analysis Data->Comparison Mechanism Mechanism of Action Studies Comparison->Mechanism

Experimental workflow for Hirsutella metabolite screening.

hypothetical_antifungal_pathway cluster_cell Fungal Cell cluster_pathway Signaling Cascade (e.g., CWI, HOG) Membrane Cell Membrane Sensor Membrane Sensor Membrane->Sensor Stress Signal Wall Cell Wall Wall->Membrane Cytoplasm Cytoplasm MAPKKK MAPKKK Sensor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factor MAPK->TF Nucleus Nucleus TF->Nucleus translocates Nucleus->Cytoplasm Gene Expression (Stress Response) This compound This compound (Cyclic Peptide) This compound->Membrane Disruption / Pore Formation This compound->Wall Interaction / Penetration

Hypothetical antifungal mechanism of a cyclic peptide.

Discussion and Future Directions

This compound demonstrates broad-spectrum antibacterial and antifungal activity, with notable potency against Pseudomonas aeruginosa and Ganoderma species.[1][2] In comparison, other Hirsutella metabolites exhibit a diverse range of bioactivities, including the potent insecticidal and cytotoxic effects of Hirsutellin A, the anti-tumor properties of certain polysaccharides, and the antioxidant capabilities of others.[3][4][5][7][8]

A significant gap in the current understanding of this compound is the lack of detailed mechanistic studies. While it is plausible that, as a cyclic peptide, its mode of action involves disruption of the cell membrane, this has yet to be experimentally verified. Furthermore, the specific signaling pathways within target cells that are affected by this compound remain unknown. The provided diagram illustrates a hypothetical mechanism for an antifungal cyclic peptide, which may involve interaction with the cell wall and membrane, leading to membrane disruption and the activation of stress response signaling pathways such as the Cell Wall Integrity (CWI) or High Osmolarity Glycerol (HOG) pathways.

Future research should prioritize a direct comparative analysis of the bioactivities of purified Hirsutella metabolites under standardized assay conditions. Elucidating the precise mechanism of action of this compound through membrane permeabilization assays, transcriptomics, and proteomics will be crucial for its development as a potential therapeutic agent. Identifying the specific molecular targets and affected signaling pathways will not only provide a deeper understanding of its bioactivity but also enable rational drug design and optimization.

References

Hirsutide: A Comparative Analysis of a Cyclotetrapeptide Antifungal and its Potential for Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. Hirsutide, a cyclotetrapeptide metabolite isolated from the entomopathogenic fungus Hirsutella sp. and Aspergillus sp., has demonstrated in vitro antifungal activity, positioning it as a compound of interest in the search for new therapeutic options. This guide provides a comparative analysis of this compound based on available data and explores its potential for cross-resistance with established antifungal drug classes.

Antifungal Activity of this compound

This compound has shown inhibitory effects against a range of fungal species. The available minimum inhibitory concentration (MIC) data are summarized in the table below.

Fungal SpeciesThis compound MIC (µg/mL)Antifungal ClassComparator Antifungal(s)Comparator MIC Range (µg/mL)
Candida albicans13AzolesFluconazole0.25 - 128
EchinocandinsCaspofungin0.03 - 2
PolyenesAmphotericin B0.125 - 8
Aspergillus niger25AzolesVoriconazole0.25 - 4
PolyenesAmphotericin B0.5 - 4
Microsporum audouinii6---
Ganoderma sp.6---

Table 1: In Vitro Antifungal Activity of this compound Compared to Standard Antifungals. Data for comparator antifungals represent a general range of reported MICs and can vary significantly based on the specific isolate and testing methodology.

Experimental Protocols

The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, as specific detailed protocols for the cited this compound data are not publicly available.

Broth Microdilution Method (Based on CLSI M27/M38)

This method is a standard for determining the MIC of antifungal agents against yeast and filamentous fungi.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) for 24-48 hours or until sufficient sporulation occurs. A suspension of fungal cells or spores is prepared in sterile saline or RPMI 1640 medium and adjusted to a specific concentration using a spectrophotometer or hemocytometer to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Preparation of Antifungal Agent: this compound and comparator antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of each antifungal agent is then prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours for yeasts or up to 72 hours for filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90-100% for other agents) compared to the growth in the drug-free control well. Growth inhibition is determined visually or by using a spectrophotometric plate reader.

Putative Mechanism of Action and Potential for Cross-Resistance

While the precise mechanism of action for this compound has not been empirically determined, its classification as a cyclic peptide provides a basis for inferring its potential cellular targets. Antifungal cyclic peptides are known to exert their effects through several mechanisms, primarily targeting the fungal cell envelope.

cluster_CellEnvelope Fungal Cell Envelope cluster_Mechanisms Putative Mechanisms of Action CellWall Cell Wall (β-Glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) This compound This compound (Cyclic Tetrapeptide) MembraneDisruption Membrane Disruption (Pore Formation, Depolarization) This compound->MembraneDisruption Direct Interaction CellWallSynthesisInhibition Cell Wall Synthesis Inhibition (e.g., β-Glucan Synthase) This compound->CellWallSynthesisInhibition Enzyme Inhibition InternalTargets Interaction with Internal Cellular Targets This compound->InternalTargets Cellular Uptake MembraneDisruption->CellMembrane CellWallSynthesisInhibition->CellWall

Caption: Putative antifungal mechanisms of this compound as a cyclic peptide.

Cross-Resistance Scenarios:

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. The potential for cross-resistance between this compound and other antifungal classes is dependent on its yet-to-be-elucidated mechanism of action.

  • Scenario 1: this compound Targets the Cell Membrane.

    • With Polyenes (e.g., Amphotericin B): If this compound's antifungal activity relies on interaction with ergosterol, alterations in the ergosterol biosynthesis pathway (e.g., ERG gene mutations) that confer resistance to polyenes could potentially lead to cross-resistance with this compound.

    • With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit ergosterol biosynthesis. While their primary resistance mechanisms (e.g., target modification in ERG11, efflux pump overexpression) do not directly prevent membrane disruption, some downstream effects on membrane composition could theoretically influence this compound's activity. However, direct cross-resistance is less likely if their primary targets are different.

  • Scenario 2: this compound Inhibits Cell Wall Synthesis.

    • With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis. If this compound also targets this enzyme or another component of the cell wall synthesis pathway, mutations in the target enzyme (e.g., FKS gene mutations) could confer cross-resistance to both classes of drugs. This would represent a significant clinical challenge.

  • Scenario 3: this compound Has a Novel Target.

    • If this compound acts on a novel cellular target that is not affected by the resistance mechanisms of current antifungal drugs, the likelihood of cross-resistance would be low. This would make this compound a valuable therapeutic option for treating infections caused by multidrug-resistant fungi.

The workflow for investigating potential cross-resistance is outlined below.

Start Isolate Fungal Strain Resistant to a Known Antifungal DetermineMIC Determine MIC of this compound and Other Antifungals Start->DetermineMIC AnalyzeMechanism Analyze Mechanism of Known Resistance (e.g., Gene Sequencing) Start->AnalyzeMechanism CompareMICs Compare MICs: Resistant vs. Susceptible Strains DetermineMIC->CompareMICs AnalyzeMechanism->CompareMICs CrossResistance Cross-Resistance Observed CompareMICs->CrossResistance This compound MIC Increased NoCrossResistance No Cross-Resistance Observed CompareMICs->NoCrossResistance This compound MIC Unchanged SharedMechanism Suggests Shared Resistance Pathway CrossResistance->SharedMechanism NovelTarget Suggests Novel Mechanism of Action for this compound NoCrossResistance->NovelTarget

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Hirsutide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends beyond experimentation to the proper management and disposal of all chemical compounds. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Hirsutide, a cyclotetrapeptide fungal metabolite. Adherence to these procedures is critical for minimizing environmental impact and ensuring workplace safety.

This compound is a microbial-derived product with known antibacterial and antifungal properties.[1][2] While one safety data sheet suggests that the product and its degradation products are not toxic, it also notes a lack of available ecotoxicity data.[3] Therefore, it is imperative to handle and dispose of this compound as potentially hazardous chemical waste, following all applicable federal, state, and local environmental control regulations.[3]

Key Chemical and Safety Data for Disposal

The following table summarizes key information about this compound relevant to its safe handling and disposal.

PropertyInformationReference
CAS Number 865368-30-5[1][4][5]
Molecular Formula C34H40N4O4[1][4][5]
Appearance Beige solid[4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[4][6]
Stability Stable under recommended storage conditions (-20°C)[1][3]
Known Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation.[3]
Incompatibilities Strong oxidizing agents[3]
Decomposition Hazardous decomposition products include oxides of carbon and nitrogen, and hydrogen chloride.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical safety guidelines.

  • Solid Waste: Includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, microfuge tubes).

  • Liquid Waste: Includes solutions containing this compound, such as stock solutions, experimental media, and solvent rinses. Be aware of the solvent used (e.g., ethanol, methanol, DMF, DMSO) as this will also determine the waste category.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

Select appropriate, leak-proof containers for waste collection. All containers must be clearly labeled.

  • Solid Waste: Collect in a designated, sealable container, such as a plastic bag or a wide-mouth plastic jar. The container should be labeled "this compound Solid Waste" and include the major constituents.

  • Liquid Waste: Use a compatible, screw-cap waste bottle. The material of the bottle must be compatible with the solvents used. Label the container "this compound Liquid Waste" and list all chemical components, including solvents and their approximate concentrations.

  • Labeling: All waste containers must be tagged with a chemical waste tag as soon as the first drop of waste is added.[7] The tag should clearly identify the contents, associated hazards, and the date of accumulation. Do not use acronyms or brand names.[7]

Step 3: Storage of Waste

Store this compound waste in a designated, well-ventilated satellite accumulation area within the laboratory where it was generated. Ensure containers are kept tightly closed except when adding waste.[3][8]

Step 4: Disposal Route

The disposal of chemical waste must be handled by a licensed hazardous waste disposal vendor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste. Do not pour this compound waste down the drain or dispose of it in the regular trash.[9]

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

HirsutideDisposalWorkflow cluster_generation Waste Generation cluster_categorization Categorization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps solid_container Sealable Container (e.g., lined box, plastic jar) solid->solid_container liquid_container Compatible Waste Bottle liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container label_waste Attach Chemical Waste Tag - List all constituents - Date accumulation start solid_container->label_waste liquid_container->label_waste sharps_container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact final_disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Hirsutide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Hirsutide, a cyclic peptide used in research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, it is essential to follow standard laboratory safety protocols to minimize any potential risks.

Hazard ClassificationRatingSystem
Health0NFPA, HMIS
Fire0NFPA, HMIS
Reactivity0NFPA, HMIS

NFPA: National Fire Protection Association HMIS: Hazardous Material Identification System (Scale: 0 = Minimal hazard, 4 = Severe hazard)

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, as a matter of good laboratory practice, the following personal protective equipment is recommended to prevent potential dermal, inhalation, and eye exposure[2][3].

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact with the powder or solutions.[3][4][5]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[4][5]
Lab Coat Standard laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Not required under normal useIf handling large quantities or if dust is generated, a dust mask (e.g., N95) may be considered.[6]

Operational and Disposal Plan

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials[1].

  • Keep the container tightly closed when not in use.

2. Handling and Preparation of Solutions:

  • Work in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol or dust generation.

  • Before handling, ensure all necessary PPE is worn correctly.

  • To weigh the solid, use a balance in a draft-shielded enclosure or a fume hood to minimize the dispersal of fine powder.

  • When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • Cap and vortex or sonicate the vial until the peptide is fully dissolved.

3. Spill Management:

  • For small spills of the solid, mechanically pick up the material and place it in a suitable container for disposal[1]. Avoid generating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Clean the spill area with a suitable detergent and water.

4. Disposal:

  • Dispose of waste this compound (solid or in solution) and any contaminated materials (e.g., pipette tips, vials) in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter sewers or surface water[1].

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Check_SDS Review Safety Data Sheet (SDS) Don_PPE Don Personal Protective Equipment (PPE) Check_SDS->Don_PPE Weigh_Solid Weigh this compound Solid Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Clean_Area Clean Work Area Prepare_Solution->Clean_Area Dispose_Waste Dispose of Waste Clean_Area->Dispose_Waste Doff_PPE Doff Personal Protective Equipment (PPE) Dispose_Waste->Doff_PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.